4,7-Dihydroxyquinoline-3-carboxylic acid
Description
The exact mass of the compound 4,7-Dihydroxy-3-quinolinecarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 306962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-5-1-2-6-8(3-5)11-4-7(9(6)13)10(14)15/h1-4,12H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGSZGACXQALEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212885 | |
| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63463-27-4 | |
| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 63463-27-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,7-Dihydroxy-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,7-Dihydroxyquinoline-3-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,7-Dihydroxyquinoline-3-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a crucial pharmacophore found in numerous biologically active compounds, serving as a foundational structure in the development of therapeutic agents, including potent enzyme inhibitors and antimicrobials.[1][2] This technical guide provides a comprehensive exploration of the predominant synthetic pathway to this vital molecule: the Gould-Jacobs reaction. We delve into the mechanistic underpinnings of this classic method, provide detailed, field-proven experimental protocols for both classical thermal and modern microwave-assisted synthesis, and offer insights into reaction optimization. The content herein is structured to empower researchers with the necessary knowledge to confidently and efficiently synthesize and explore derivatives of this important heterocyclic system.
Part 1: The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and versatility, particularly for preparing 4-hydroxyquinoline derivatives.[3] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.[4][5]
The process begins with the nucleophilic attack of an aniline derivative on an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This condensation step forms a stable anilidomethylenemalonate intermediate.[3] The critical, energy-intensive step is the subsequent intramolecular thermal cyclization. This pericyclic reaction, requiring temperatures often exceeding 250°C, closes the quinoline ring system to yield an ethyl 4-hydroxyquinoline-3-carboxylate.[3][6] The reaction concludes with the saponification (hydrolysis) of the ester group to the desired carboxylic acid.
The causality behind this pathway is elegant: the electron-rich aniline attacks the electron-deficient alkene of DEEM, creating an intermediate perfectly poised for a 6-electron electrocyclization, a thermally allowed process that forms the heterocyclic ring.[7][8]
Caption: General mechanism of the Gould-Jacobs reaction.
Part 2: Strategic Synthesis of this compound
The synthesis of the title compound is a direct application of the Gould-Jacobs reaction, where strategic reactant selection is paramount. To achieve the desired 7-hydroxy substitution, the starting aniline must possess a hydroxyl group at the meta-position.
2.1 Reactant Selection and Rationale
-
Aniline Source: 3-Aminophenol is the logical precursor. The amino group serves as the nucleophile for the initial condensation, while the hydroxyl group at the 3-position will become the 7-hydroxy group in the final quinoline ring system. The Gould-Jacobs reaction is known to be particularly effective for anilines bearing electron-donating groups at the meta-position.[7]
-
Malonate Source: Diethyl ethoxymethylenemalonate (DEEM) is the standard reagent that provides the three-carbon chain necessary to form the pyridine ring and introduces the carboxylate group at the 3-position.[9]
2.2 Synthesis Pathway
The synthesis proceeds in three discrete, verifiable stages:
-
Condensation: 3-Aminophenol reacts with DEEM, typically with gentle heating, to eliminate ethanol and form ethyl 2-(3-hydroxyanilino)methylenemalonate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) or via microwave irradiation to induce cyclization, yielding ethyl 4,7-dihydroxyquinoline-3-carboxylate.[1][10]
-
Saponification: The resulting ethyl ester is hydrolyzed with a strong base, such as sodium hydroxide, followed by acidic workup to precipitate the final product, this compound.[11]
Caption: Synthetic pathway to the target molecule.
Part 3: Experimental Protocols
The following protocols provide self-validating systems for synthesis. Each step should be monitored (e.g., by TLC) to ensure completion before proceeding.
Protocol A: Classical Thermal Cyclization
This method utilizes a high-boiling solvent to achieve the necessary temperature for cyclization.[10]
Step 1: Synthesis of Ethyl 2-(3-hydroxyanilino)methylenemalonate
-
Combine 3-aminophenol (10.9 g, 0.1 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol) in a 250 mL round-bottom flask.
-
Heat the mixture in an oil bath at 120-130°C for 1.5 hours. Ethanol will distill from the reaction mixture.
-
Monitor the reaction by TLC until the 3-aminophenol spot is consumed.
-
Allow the mixture to cool slightly. The resulting viscous oil is the intermediate and can be used in the next step without further purification.
Step 2: Synthesis of Ethyl 4,7-dihydroxyquinoline-3-carboxylate
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a condenser, bring 300 mL of Dowtherm A or diphenyl ether to a vigorous boil (~250-260°C).
-
Add the warm intermediate from Step 1 dropwise to the boiling solvent over 20 minutes.
-
Maintain reflux for 30-45 minutes. A precipitate of the product will form.
-
Allow the mixture to cool to below 100°C, then add 300 mL of hexanes to dilute the solvent and aid filtration.
-
Filter the solid product, wash thoroughly with hexanes, and air dry.
Step 3: Synthesis of this compound
-
Suspend the crude ethyl ester from Step 2 in 250 mL of 10% (w/v) aqueous sodium hydroxide.[10]
-
Heat the mixture to reflux for 2 hours, or until the solid has completely dissolved, indicating complete hydrolysis.[11]
-
Cool the resulting solution in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~3-4.
-
A dense, off-white precipitate of the final product will form.
-
Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum at 60°C.
Protocol B: Modern Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to dramatically reduce reaction times and potentially improve yields.[3][6][12]
Step 1: One-Pot Condensation and Cyclization
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add 3-aminophenol (1.09 g, 10 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.24 g, 15 mmol). The excess DEEM can serve as a solvent.[3]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250°C and hold for 10 minutes. Monitor the internal pressure to ensure it remains within the vial's limits.
-
After the reaction is complete, cool the vial to room temperature. A solid precipitate of ethyl 4,7-dihydroxyquinoline-3-carboxylate should form.
-
Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum.
Step 2: Saponification
-
Follow Step 3 from Protocol A, scaling the reagent volumes appropriately for the amount of ester obtained.
Part 4: Data Analysis and Optimization
The choice between classical and microwave-assisted synthesis depends on available equipment and desired throughput. The following table summarizes typical parameters.
| Parameter | Classical Thermal Method | Microwave-Assisted Method | Rationale & Key Insights |
| Cyclization Temp. | ~250 °C | 250 - 300 °C | High thermal energy is required for the 6-electron electrocyclization.[3] |
| Cyclization Time | 30 - 60 min | 5 - 15 min | Microwave heating provides rapid, uniform energy transfer, accelerating the reaction.[6][12] |
| Typical Yields | 60 - 85% | 70 - 95% | Microwave methods can minimize degradation byproducts due to shorter reaction times.[6] |
| Solvent | High-boiling (Dowtherm A) | Often neat or minimal solvent | Reduces workup complexity and waste. |
| Key Optimization | Efficient stirring, controlled addition | Precise temperature and time control | Overheating can lead to decarboxylation and degradation. A time-temperature study is recommended to find the optimal yield.[6] |
Part 5: Alternative Synthetic Approaches
While the Gould-Jacobs reaction is highly effective for this target, other named reactions are central to quinoline synthesis and offer alternative retrosynthetic disconnections.
-
Conrad-Limpach-Knorr Synthesis: This pathway involves the reaction of an aniline with a β-ketoester. For the target molecule, this would require reacting 3-aminophenol with diethyl malonate, followed by cyclization. This route is often complementary to the Gould-Jacobs.[5][13]
-
Pfitzinger Reaction: This method constructs the quinoline ring from isatin and a carbonyl compound. It is a primary route for synthesizing quinoline-4-carboxylic acids.
These alternatives are valuable for creating different substitution patterns that may not be readily accessible through the Gould-Jacobs approach.
Conclusion
The synthesis of this compound is most reliably achieved via the Gould-Jacobs reaction, a robust and well-documented pathway. By starting with 3-aminophenol and diethyl ethoxymethylenemalonate, researchers can access the target molecule through a straightforward three-step process of condensation, thermal cyclization, and saponification. Modern microwave-assisted protocols offer a significant improvement in efficiency, reducing reaction times from hours to minutes while often improving yields. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and further exploration of this valuable chemical scaffold.
References
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Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
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Gould–Jacobs reaction - Wikiwand. (n.d.). Retrieved January 22, 2026, from [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved January 22, 2026, from [Link]
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Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2020, May 15). Retrieved January 22, 2026, from [Link]
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Gould-Jacobs Quinoline-forming Reaction - Biotage. (n.d.). Retrieved January 22, 2026, from [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2017, November 13). Retrieved January 22, 2026, from [Link]
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A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes | The Journal of Organic Chemistry - ACS Publications. (2009, July 2). Retrieved January 22, 2026, from [Link]
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Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. (2002, November). Retrieved January 22, 2026, from [Link]
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Gould-Jacobs Reaction - Name Reactions in Organic Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15). Retrieved January 22, 2026, from [Link]
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Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. (1988, May 1). Retrieved January 22, 2026, from [Link]
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260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019, February 14). Retrieved January 22, 2026, from [Link]
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Quinolones also come from anilines by cyclization to an ortho position. (n.d.). Retrieved January 22, 2026, from [Link]
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4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. (2022, June 29). Retrieved January 22, 2026, from [Link]
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Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 22, 2026, from [Link]
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Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity - NIH. (2021, July 1). Retrieved January 22, 2026, from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2023, December 22). Retrieved January 22, 2026, from [Link]
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Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants - ResearchGate. (2014, August 9). Retrieved January 22, 2026, from [Link]
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Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - NIH. (2023, July 31). Retrieved January 22, 2026, from [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC - NIH. (2010, October 1). Retrieved January 22, 2026, from [Link]
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Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration | Journal of Medicinal Chemistry - ACS Publications. (1993, January 1). Retrieved January 22, 2026, from [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved January 22, 2026, from [Link]
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An In-Depth Technical Guide to the Biological Activity Screening of 4,7-Dihydroxyquinoline-3-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of 4,7-dihydroxyquinoline-3-carboxylic acid. We will delve into the scientific rationale for investigating this molecule, outline a plausible synthetic route, and present a multi-tiered screening cascade to elucidate its therapeutic potential. This document is structured to provide not just protocols, but the strategic thinking behind each experimental choice, ensuring a robust and logical investigative process.
Introduction: The Scientific Rationale for Screening this compound
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antibacterial, anticancer, anti-HIV, and cannabinoid receptor modulating effects.[1] The 4-quinolone-3-carboxylic acid motif, in particular, has a long history of clinical significance, most notably in the development of quinolone antibiotics.[1] Our interest in the specific analogue, this compound, stems from its structural similarity to kynurenic acid (KYNA), an endogenous metabolite of tryptophan.
KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor.[2][3] Overactivation of these receptors is implicated in the pathophysiology of various neurodegenerative disorders. While KYNA itself has neuroprotective properties, its therapeutic utility is limited by poor penetration of the blood-brain barrier. This has spurred the development of KYNA analogues with improved pharmacokinetic profiles. This compound, as a structural analogue of KYNA, presents a compelling candidate for investigation as a potential neuroprotective agent.
Furthermore, the diverse bioactivities of quinoline derivatives suggest that a broader screening approach is warranted. Various substitutions on the quinoline ring are known to impart a range of pharmacological effects, from antimicrobial to anticancer activities.[4] Therefore, a comprehensive screening of this compound is essential to fully explore its therapeutic potential beyond neuroprotection.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline carboxylic acid derivatives. A particularly relevant approach is the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by cyclization. A detailed, multi-step synthesis is proposed below, based on a method described for the synthesis of 7-hydroxyquinoline-4-carboxylic acid.[5]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Step-by-Step Experimental Protocol
-
Synthesis of Ethyl 2-(3-methoxyanilino)methylenemalonate (Intermediate A):
-
In a round-bottom flask, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.
-
Heat the mixture at 100-110°C for 2 hours.
-
Allow the reaction to cool, yielding the crude intermediate product.
-
-
Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (E):
-
In a separate flask, heat Dowtherm A to its boiling point (approximately 250°C).
-
Slowly add the crude intermediate from the previous step to the boiling Dowtherm A.
-
Maintain the reflux for 15-20 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration and wash with hexane.
-
-
Saponification to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (G):
-
Suspend the crude ester in a 10% aqueous solution of sodium hydroxide.
-
Reflux the mixture until the solid dissolves completely (approximately 1-2 hours).
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
Collect the precipitated carboxylic acid by filtration and wash thoroughly with water.
-
-
Demethylation to this compound (I):
-
Suspend the methoxy-substituted quinoline carboxylic acid in a solution of hydrobromic acid (48%).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash with cold water and then a small amount of ethanol to yield the final product.
-
A Tiered Approach to Biological Activity Screening
A systematic screening cascade is proposed to efficiently evaluate the biological activities of this compound. This tiered approach begins with broad, high-throughput assays to identify general activities and progresses to more specific, target-based assays to elucidate the mechanism of action.
Caption: Tiered screening workflow for this compound.
Tier 1: Primary Screening
The initial tier of screening involves broad-based assays to identify general biological activities and potential liabilities such as cytotoxicity.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely used initial screen for the cytotoxic potential of a compound.[4][6] This is a critical first step to determine a suitable concentration range for subsequent cell-based assays and to identify any potential anticancer activity.
Protocol:
-
Cell Seeding: Plate human cell lines (e.g., HEK293 for general cytotoxicity, and a cancer cell line like MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Rationale: The quinoline core is present in many antibacterial drugs.[7] Therefore, screening for antimicrobial activity is a logical step. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.
Protocol:
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Rationale: Many neurodegenerative diseases have an oxidative stress component. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound, providing an indication of its antioxidant potential.[8]
Protocol:
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to a solution of DPPH in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid can be used as a positive control.
Tier 2: Secondary Screening
Based on the results from the primary screening, more focused secondary assays are performed to confirm and expand upon the initial findings.
Rationale: Given the structural similarity to kynurenic acid, a known NMDA receptor antagonist, it is crucial to investigate the interaction of this compound with this receptor.[2][3] A competitive binding assay using a radiolabeled ligand can determine the affinity of the compound for the NMDA receptor.
Protocol:
-
Membrane Preparation: Prepare synaptic membrane fractions from rat brain tissue.
-
Binding Assay: In a reaction mixture containing the membrane preparation and a radiolabeled NMDA receptor antagonist (e.g., [³H]CGS 19755), add varying concentrations of this compound.
-
Incubation and Filtration: Incubate the mixture and then rapidly filter it through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value, which represents the inhibitory constant of the compound for the NMDA receptor.
Rationale: If the primary cytotoxicity screen shows significant activity against a cancer cell line, it is important to assess the compound's activity across a broader panel of cancer cell lines to determine its spectrum of activity and potential for selective toxicity.[9]
Protocol:
-
Utilize the MTT assay protocol as described in section 3.1.1, but expand the testing to include a panel of cell lines representing different cancer types (e.g., lung, breast, colon, prostate). This will help to identify if the compound has a broad-spectrum anticancer effect or is selective for certain cancer types.
Rationale: If significant antimicrobial activity is observed, preliminary mechanistic studies can provide insight into the compound's mode of action. For quinolone-type compounds, inhibition of DNA gyrase is a common mechanism.[7]
Protocol (DNA Gyrase Inhibition Assay):
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 1 hour.
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will result in a decrease in the amount of relaxed DNA.
Tier 3: Target Validation and Mechanistic Studies
Positive results from the secondary screens will necessitate more in-depth studies to validate the biological target and further elucidate the mechanism of action.
Rationale: Based on the structural relationship to kynurenic acid, it may be relevant to investigate the compound's effect on key enzymes in the kynurenine pathway, such as kynurenine aminotransferase (KAT) and kynurenine 3-monooxygenase (KMO).[10] Inhibition of these enzymes could modulate the levels of neuroactive metabolites. Commercially available assay kits can be used for this purpose.[11]
Protocol (General Enzyme Inhibition Assay):
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a spectrophotometer or fluorometer.
-
Data Analysis: Determine the IC50 value of the compound for the enzyme.
Rationale: The ultimate validation of a compound's therapeutic potential requires testing in animal models of disease. The choice of model will depend on the most promising in vitro activities observed.
-
Neuroprotection: If the compound shows potent NMDA receptor antagonism and neuroprotective effects in vitro, a rodent model of neurodegeneration (e.g., induced by excitotoxins or in a transgenic model) would be appropriate.
-
Antimicrobial: For compounds with significant antimicrobial activity, an infection model in mice would be used to assess in vivo efficacy.
-
Anticancer: If promising and selective anticancer activity is observed, a tumor xenograft model in immunocompromised mice would be the next step.
Data Presentation and Interpretation
All quantitative data from the screening assays should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity of this compound
| Assay | Endpoint | Result (e.g., IC50, MIC, EC50) | Positive Control |
| Cytotoxicity (MTT) | |||
| HEK293 | IC50 (µM) | Doxorubicin | |
| MCF-7 | IC50 (µM) | Doxorubicin | |
| Antimicrobial | |||
| S. aureus | MIC (µg/mL) | Ciprofloxacin | |
| E. coli | MIC (µg/mL) | Ciprofloxacin | |
| C. albicans | MIC (µg/mL) | Fluconazole | |
| Antioxidant | |||
| DPPH Scavenging | EC50 (µM) | Ascorbic Acid | |
| Neuroprotection | |||
| NMDA Receptor Binding | Ki (µM) | Kynurenic Acid | |
| Enzyme Inhibition | |||
| KAT II | IC50 (µM) | Known Inhibitor | |
| KMO | IC50 (µM) | Known Inhibitor |
Conclusion
This technical guide provides a comprehensive and scientifically grounded framework for the biological activity screening of this compound. By employing a tiered approach, researchers can systematically investigate the therapeutic potential of this molecule, from broad initial screens to specific target validation. The proposed protocols are based on established methodologies and are designed to yield robust and interpretable data. The structural relationship of the target compound to known bioactive molecules, particularly kynurenic acid, provides a strong rationale for its investigation as a potential therapeutic agent. The successful execution of this screening cascade will provide valuable insights into the pharmacological profile of this compound and guide its future development.
References
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Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub. Available at: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]
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Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Topics in Medicinal Chemistry. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). MDPI. Available at: [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society. Available at: [Link]
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Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1991). Biochemical Pharmacology. Available at: [Link]
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Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes. (1995). Journal of Neurochemistry. Available at: [Link]
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6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. (1995). Journal of Medicinal Chemistry. Available at: [Link]
-
A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. (2000). ResearchGate. Available at: [Link]
- New synthesis process of 4-hydroxy-7-methoxyquinoline. (2020). Google Patents.
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Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2015). European Journal of Medicinal Chemistry. Available at: [Link]
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Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. Available at: [Link]
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Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules. Available at: [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Available at: [Link]
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Kynureninase Inhibitor Screening Assay Kit KYNU 79514. BPS Bioscience. Available at: [Link]
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Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (2020). Pharmaceutical and Biomedical Research. Available at: [Link]
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Quinoline Antimalarials Increase the Antibacterial Activity of Ampicillin. (2022). ResearchGate. Available at: [Link]
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Levofloxacin. Wikipedia. Available at: [Link]
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Kynurenic Acid Acts as a Signaling Molecule Regulating Energy Expenditure and Is Closely Associated With Metabolic Diseases. (2021). Frontiers in Endocrinology. Available at: [Link]
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Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. (1980). Journal of Medicinal Chemistry. Available at: [Link]
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Kynurenine/Kynurenic Acid/Quinolinic Acid ELISA pack I Kits cited in >40 papers. Immusmol. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 4,7-Dihydroxyquinoline-3-carboxylic Acid
Introduction
4,7-Dihydroxyquinoline-3-carboxylic acid is a significant heterocyclic compound belonging to the quinoline family. Molecules within this class are recognized for their wide-ranging biological activities and serve as crucial scaffolds in medicinal chemistry and drug development.[1][2] The precise structural elucidation of such compounds is paramount to understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose.
This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a deeper understanding of the correlation between the molecular structure and its spectral output. The methodologies and interpretations presented herein are grounded in established principles to ensure scientific integrity and trustworthiness.
It is important to note that while this guide provides a thorough analysis based on established spectroscopic principles and data from closely related analogs, detailed experimental spectra for this compound are often found within specialized research articles. A key reference for the synthesis and detailed characterization of this compound is the paper "Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration" published in the Journal of Medicinal Chemistry.[1][2][3] Researchers are encouraged to consult this primary source and its supporting information for specific experimental data.
Molecular Structure and Tautomerism
This compound can exist in different tautomeric forms. The predominant form is generally the 4-quinolone tautomer, 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, due to the stability conferred by the conjugated enone system. This guide will focus on the analysis of this major tautomer.
Figure 1: Chemical structure of 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.
¹H NMR Spectroscopy
Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal resolution of the aromatic proton signals. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of acidic protons (hydroxyl and carboxylic acid), which are readily observable in this solvent.[4]
Data Interpretation: While specific experimental data for this compound is not publicly available in spectral databases, we can analyze the spectrum of the closely related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (which lacks the 7-OH group) to establish a baseline interpretation.[4] The expected ¹H NMR spectrum of this compound would show additional effects due to the hydroxyl group at the C7 position.
Table 1: ¹H NMR Data for 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid in DMSO-d₆ [4]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 15.34 | Singlet | 1H | -COOH |
| 13.42 | Singlet | 1H | -NH |
| 8.89 | Singlet | 1H | H2 |
| 8.28 | Doublet | 1H | H5 |
| 7.88 | Multiplet | 1H | H7 |
| 7.81 | Doublet | 1H | H8 |
| 7.60 | Multiplet | 1H | H6 |
Analysis of the Analog and Predicted Spectrum for the Target Compound:
-
Carboxylic Acid and Amide Protons: The highly deshielded singlets at δ 15.34 and δ 13.42 ppm are characteristic of the carboxylic acid and the N-H proton of the quinolone ring, respectively.[4] These acidic protons are often broad.
-
H2 Proton: The singlet at δ 8.89 ppm corresponds to the proton at the C2 position, which is adjacent to the nitrogen atom and the C3-substituent, leading to significant deshielding.
-
Aromatic Protons (H5, H6, H7, H8): The protons on the benzo- part of the quinoline ring appear in the typical aromatic region (δ 7.0-8.5 ppm).[5]
-
Expected Influence of the 7-OH Group: For this compound, the introduction of the electron-donating hydroxyl group at C7 would significantly alter the chemical shifts of the protons on that ring.
-
The proton at H8 would likely shift upfield (to a lower δ value) due to the ortho-electron-donating effect of the OH group.
-
The proton at H6 would also experience an upfield shift.
-
The proton at H5 would be less affected but may show a slight upfield shift.
-
A new, broad singlet corresponding to the 7-OH proton would appear, likely in the δ 9-11 ppm range in DMSO-d₆.
-
¹³C NMR Spectroscopy
Data Interpretation: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Quaternary carbons are typically weaker in intensity.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~175-180 | C4 (C=O) | Carbonyl carbon in a conjugated ketone system. |
| ~165-170 | Carboxylic C=O | Typical range for a carboxylic acid carbonyl.[6] |
| ~155-160 | C7 | Aromatic carbon attached to a hydroxyl group, significantly deshielded. |
| ~145-150 | C2 | Carbon adjacent to nitrogen in the heterocyclic ring. |
| ~135-140 | C8a | Quaternary carbon at the ring junction. |
| ~120-130 | C5, C8 | Aromatic CH carbons. |
| ~110-120 | C4a, C6 | Quaternary carbon at the ring junction and aromatic CH ortho to the OH group. |
| ~105-110 | C3 | Carbon bearing the carboxylic acid group. |
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.
Causality Behind Experimental Choices: The sample is typically prepared as a KBr (potassium bromide) pellet to obtain a solid-state spectrum. This method is straightforward and avoids solvent interference in the fingerprint region.
Data Interpretation: The IR spectrum of this compound is expected to be complex but highly informative, showing characteristic absorptions for its multiple functional groups.
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500-3200 (broad) | O-H Stretch (phenolic) | 7-OH group |
| 3300-2500 (broad) | O-H Stretch (carboxylic acid) | -COOH group (often overlapping with C-H stretches) |
| ~3100 | N-H Stretch | Amide N-H in the quinolone ring |
| 3100-3000 | C-H Stretch (aromatic) | Aromatic C-H bonds |
| ~1720-1690 | C=O Stretch (carboxylic acid) | -COOH group |
| ~1660-1640 | C=O Stretch (amide/ketone) | 4-oxo group in the quinolone ring |
| ~1620-1580 | C=C and C=N Stretches | Aromatic and heterocyclic ring stretches |
| ~1250-1200 | C-O Stretch (phenolic) | 7-C-OH bond |
The broadness of the O-H and N-H stretching bands is a result of extensive intermolecular hydrogen bonding in the solid state. The region from 3300-2500 cm⁻¹ can appear "messy" due to the overlap of the very broad carboxylic acid O-H stretch with the sharper C-H and N-H stretching bands.[7]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a suitable technique for this polar, non-volatile molecule. It typically produces the protonated molecular ion [M+H]⁺ in positive mode or the deprotonated molecular ion [M-H]⁻ in negative mode.
Data Interpretation: The molecular formula of this compound is C₁₀H₇NO₄, with a monoisotopic mass of approximately 205.0324 g/mol .
-
Molecular Ion: In positive-ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 206.
-
Fragmentation Pattern: The molecule is expected to undergo characteristic fragmentation, primarily through the loss of small, stable molecules. A primary fragmentation pathway would be the loss of water (H₂O, 18 Da) and/or carbon dioxide (CO₂, 44 Da) from the carboxylic acid group.
Proposed Fragmentation Pathway:
Figure 2: A plausible ESI-MS fragmentation pathway for this compound.
-
Loss of Water: The initial protonated molecule (m/z 206) can readily lose a molecule of water from the carboxylic acid group, resulting in a fragment at m/z 188.
-
Loss of Carbon Dioxide: Decarboxylation is a common fragmentation for carboxylic acids, leading to a fragment at m/z 162.
-
Sequential Loss: The fragment at m/z 188 may further lose carbon monoxide (CO) to yield a fragment at m/z 160.
Experimental Protocols
The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Transfer the mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their wavenumbers.
-
Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to obtain a stable and intense signal for the molecular ion.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 206) and subjecting it to collision-induced dissociation (CID).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the observed m/z values with the calculated exact masses to confirm elemental compositions.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and Mass Spectrometry, provides a self-validating system for its structural confirmation. Each technique offers complementary information, from the carbon-hydrogen framework and functional groups to the overall molecular weight and fragmentation behavior. This guide outlines the expected spectral features and provides the rationale behind them, empowering researchers to confidently characterize this important molecule and its derivatives. For definitive, experimental data, consulting primary research literature remains the most authoritative approach.
References
-
Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(9), 1001–1006. [Link]
- Manera, C., et al. (2006). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists. Journal of Medicinal Chemistry, 49(20), 5947–5957.
-
PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
- Trade Science Inc. (2014).
-
ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
- MDPI. (2023). Diastereoselective Synthesis of (–)
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 22, 2026, from [Link]
- Manera, C., et al. (2007). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 14(3), 329-346.
- Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(9), 1001-1006.
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An In-Depth Technical Guide to the Solubility and Stability of 4,7-Dihydroxyquinoline-3-carboxylic acid
Foreword: The Critical Role of Physicochemical Characterization in Drug Development
In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability stand as gatekeepers to bioavailability, efficacy, and safety. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for characterizing the solubility and stability of 4,7-dihydroxyquinoline-3-carboxylic acid, a molecule of interest within the broader, biologically significant class of quinoline-carboxylic acids.[1][2] For researchers, formulation scientists, and drug development professionals, this document serves as a practical framework for generating robust and reliable data to inform critical development decisions.
Understanding the Molecule: Predicted Physicochemical Landscape of this compound
The structure of this compound, with its quinoline core, two hydroxyl groups, and a carboxylic acid moiety, provides initial clues to its behavior in various solvent systems and under different environmental stressors.
-
Polarity and Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a carboxylic acid (-COOH) group suggests that the molecule is capable of extensive hydrogen bonding. These functional groups are polar and will dominate the molecule's interaction with solvents.
-
Predicted Solubility: Based on the principle of "like dissolves like," this compound is expected to exhibit higher solubility in polar solvents such as water, methanol, ethanol, and dimethyl sulfoxide (DMSO), and lower solubility in non-polar solvents like hexane and toluene. The solubility in aqueous solutions is expected to be highly pH-dependent due to the ionizable carboxylic acid and potentially the hydroxyl groups.
-
Potential Stability Liabilities: The phenolic hydroxyl groups may be susceptible to oxidation, especially in the presence of metal ions or under basic conditions. The carboxylic acid group could undergo decarboxylation at elevated temperatures. The quinoline ring itself is generally stable but can be subject to photodecomposition.
A Systematic Approach to Solubility Determination
A definitive understanding of solubility requires empirical testing. The following workflow outlines a robust protocol for determining the equilibrium solubility of this compound.
Experimental Workflow: Equilibrium Solubility Assessment
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[3]
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
Objective: To determine the concentration of this compound in a saturated solution at equilibrium.[3][4]
Materials and Reagents:
-
This compound (solid, pure form)
-
Panel of solvents: Purified water (USP grade), Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, Acetonitrile, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400).
-
Validated HPLC/UPLC method for quantification.
Procedure:
-
Preparation: Add an excess of solid this compound to vials containing each of the selected solvents. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sampling: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed to pellet the solid.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not bind the compound.
-
Analysis: Dilute the filtered supernatant with an appropriate analytical solvent and analyze the concentration using a validated HPLC/UPLC method.[3]
-
Replicates: Perform the experiment in triplicate for each solvent and temperature.
Data Presentation: Comparative Solubility Data
Summarize the quantitative solubility data in a clear, structured table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µM) ± SD |
| Purified Water | 25 | ||
| Purified Water | 37 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 N HCl | 37 | ||
| 0.1 N NaOH | 37 | ||
| Ethanol | 25 | ||
| DMSO | 25 | ||
| PEG 400 | 25 |
A Framework for Comprehensive Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors.[5]
Forced Degradation Studies: Unveiling Degradation Pathways
Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.[6]
Caption: Workflow for Forced Degradation Studies.
Detailed Experimental Protocol: Forced Degradation
Objective: To identify potential degradation products and pathways for this compound.
Materials and Reagents:
-
This compound
-
Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide
-
A stability-indicating analytical method (typically HPLC or UPLC with UV and MS detection).
Procedure:
-
Sample Preparation: Prepare solutions of the compound in various stress media.
-
Exposure: Expose the samples to the specified conditions for a designated time.
-
Time Points: At appropriate time points, withdraw samples. Neutralize the acid and base hydrolysis samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC/UPLC method capable of separating the parent compound from its degradation products.[3] An ideal method will employ a mass spectrometer to aid in the identification of degradants.
Long-Term Stability Studies (ICH Guidelines)
For drug development, long-term stability studies under controlled storage conditions are required.[5][7]
Storage Conditions (as per ICH Q1A(R2)):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Testing Frequency: For a 12-month study, testing is typically performed at 0, 3, 6, 9, and 12 months.[7]
Data Presentation: Stability Data Summary
Present the stability data in a table that clearly shows the percentage of the parent compound remaining and the formation of any degradation products over time.
| Stress Condition | Time (hours) | % Parent Compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 N HCl, 60°C | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 | ||||
| 0.1 N NaOH, 60°C | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | 0 |
| 8 | ||||
| 24 |
Essential Analytical Methodologies
The accuracy of solubility and stability data is critically dependent on the analytical methods used for quantification.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the workhorse techniques for the separation and quantification of small molecules. A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous component and an organic modifier (e.g., acetonitrile or methanol) is a common starting point.
-
UV-Vis Spectroscopy: A UV-Vis detector is typically used with HPLC/UPLC for quantification, provided the compound has a suitable chromophore. The selection of the detection wavelength should be at the λmax of the compound to ensure maximum sensitivity.
-
Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is invaluable for stability studies. It allows for the confirmation of the parent compound's identity and the identification of degradation products by their mass-to-charge ratio and fragmentation patterns.[8][9][10]
-
Method Validation: The analytical method used must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.[11]
Conclusion: A Pathway to De-risking Development
A comprehensive understanding of the solubility and stability of this compound is not merely an academic exercise; it is a critical step in de-risking its development as a potential therapeutic agent. The protocols and principles outlined in this guide provide a robust framework for generating the high-quality data necessary to guide formulation development, predict in vivo behavior, and ensure the safety and efficacy of the final drug product. By investing in this foundational characterization early, researchers can make more informed decisions, ultimately accelerating the path to the clinic.
References
- Massoud, M. A., et al. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Lahna, A. (2022).
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research.
- Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid. Sigma-Aldrich.
- Various Authors. (n.d.). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry.
- BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS. BenchChem.
- Various Authors. (n.d.). Degradation Mechanisms of 4,7-Dihydroxycoumarin Derivatives in Advanced Oxidation Processes: Experimental and Kinetic DFT Study.
- Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org.
- Biosynth. (n.d.). This compound hydrobromide. Biosynth.
- Various Authors. (2025). Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Gupta, V., et al. (2019). Analytical Method Development and Validation: A Review. Journal of Drug Delivery and Therapeutics.
- Charles River Laboratories. (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals.
- Various Authors. (2023). Solubility of Organic Compounds. LibreTexts Chemistry.
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potential therapeutic targets of 4,7-Dihydroxyquinoline-3-carboxylic acid
An In-depth Technical Guide to the Potential Therapeutic Targets of 4,7-Dihydroxyquinoline-3-carboxylic acid
Abstract
The 4-quinolone-3-carboxylic acid motif is recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1] This guide focuses on a specific derivative, this compound, a molecule of significant therapeutic interest due to its close structural analogy to kynurenic acid (KYNA), an endogenous neuromodulator.[2] KYNA is a critical metabolite in the tryptophan-kynurenine pathway, and its dysregulation is implicated in a host of neurological and inflammatory disorders.[3][4] This document presents a scientifically grounded exploration of the probable therapeutic targets of this compound. Our central hypothesis is that its targets can be logically inferred from the well-established pharmacology of KYNA and related quinoline-based compounds. We will delve into its potential roles in modulating key enzymes of the kynurenine pathway and its direct interactions with critical neurotransmitter receptors. This guide provides not only the scientific rationale for target selection but also detailed, field-proven experimental workflows for validation, positioning this compound as a promising candidate for further drug development.
Part 1: Modulation of the Kynurenine Pathway - The Endogenous Target System
The kynurenine pathway (KP) is the primary metabolic route for tryptophan in mammals, responsible for over 95% of its catabolism.[5] This pathway is not merely a disposal route but a critical source of bioactive molecules that regulate immune responses and neurotransmission.[4] A central axis of the KP involves a metabolic fork that leads to either the neuroprotective kynurenic acid (KYNA) or the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid (QUIN).[4][6] An imbalance in the KYNA/QUIN ratio is a key pathological feature in numerous neurodegenerative conditions, including Alzheimer's and Huntington's disease.[6]
Potential Target: Kynurenine-3-Monooxygenase (KMO)
Scientific Rationale: KMO is a flavin-dependent hydroxylase that represents a critical, strategic control point in the kynurenine pathway.[6] It catalyzes the conversion of kynurenine to 3-hydroxykynurenine (3-HK), committing the pathway toward the production of the neurotoxin QUIN.[3] Inhibition of KMO is a highly sought-after therapeutic strategy because it achieves two beneficial outcomes simultaneously: it decreases the production of downstream neurotoxic metabolites (3-HK and QUIN) and shunts the metabolic flux towards the synthesis of neuroprotective KYNA.[6] Given that this compound is a structural analog of both the substrate (kynurenine) and the beneficial end-product (KYNA), it is a prime candidate for a competitive or allosteric inhibitor of KMO.
Experimental Validation Workflow: In Vitro KMO Inhibition Assay
This workflow is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human KMO.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4). Serially dilute this compound in DMSO, followed by a final dilution in the reaction buffer to achieve final assay concentrations (e.g., 0.1 nM to 100 µM). Prepare solutions of L-kynurenine, NADPH, and recombinant human KMO enzyme in the reaction buffer.
-
Reaction Initiation: In a 96-well plate, add the reaction buffer, NADPH solution, and the test compound dilution (or vehicle control). Add the KMO enzyme solution and pre-incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding the L-kynurenine substrate solution.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid, which precipitates the enzyme.
-
Sample Preparation: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of the product, 3-hydroxykynurenine (3-HK), formed.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Data Interpretation:
| Compound | Target | IC₅₀ (µM) | Assay Type |
| This compound | KMO | Experimental Value | LC-MS/MS |
| m-Nitrobenzoylalanine (m-NBA) (Reference) | KMO | ~0.9[3] | Reference Value |
Part 2: Direct Neuromodulatory Targets - The Receptor Target System
Beyond its role in the endogenous metabolic pathway, the quinoline structure is well-suited to interact directly with neurotransmitter receptors. This dual-action potential—influencing both metabolite levels and receptor activity—is a hallmark of promising neurotherapeutics.[7]
Potential Target: N-Methyl-D-Aspartate (NMDA) Receptors
Scientific Rationale: NMDA receptors are ionotropic glutamate receptors crucial for synaptic plasticity and memory function. However, their overactivation leads to excitotoxicity, a common pathological mechanism in stroke, epilepsy, and neurodegenerative diseases. KYNA is a well-established endogenous antagonist of NMDA receptors, acting at the glycine co-agonist binding site.[2] This antagonism is a primary mechanism behind its neuroprotective effects. The 4-hydroxy-quinoline-carboxylic acid core of KYNA is critical for this activity. It is highly probable that this compound, sharing this core architecture, also functions as an NMDA receptor antagonist.
Experimental Validation Workflow: Whole-Cell Patch-Clamp Electrophysiology
This workflow measures the ability of the test compound to inhibit electrical currents induced by NMDA receptor activation in cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing specific NMDA receptor subunits.
Detailed Protocol:
-
Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical) or HEK293 cells transfected with specific NMDA receptor subunits (e.g., GluN1/GluN2A).
-
Recording Setup: Place a coverslip with adherent cells onto the stage of an inverted microscope. Use a micromanipulator to approach a single cell with a glass micropipette filled with an internal solution.
-
Whole-Cell Configuration: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane. Apply a further pulse of suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).
-
Baseline and Agonist Application: Perfuse the cell with a standard extracellular solution. To elicit a response, switch to a solution containing NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM). Record the resulting inward current.
-
Compound Testing: After the response returns to baseline, perfuse the cell with a solution containing the agonists plus a specific concentration of this compound. Record the inhibited current.
-
Dose-Response: Repeat step 5 with a range of compound concentrations to build a dose-response curve.
-
Data Analysis: Measure the peak amplitude of the NMDA-induced current in the absence and presence of the test compound. Calculate the percent inhibition and plot against the compound concentration to determine the IC₅₀.
Data Interpretation:
| Compound | Target | IC₅₀ (µM) | Assay Type |
| This compound | NMDA Receptor | Experimental Value | Whole-Cell Patch-Clamp |
| Kynurenic Acid (Reference) | NMDA Receptor | Varies by subunit | Whole-Cell Patch-Clamp |
Potential Target: α7 Nicotinic Acetylcholine Receptor (α7 nAChR)
Scientific Rationale: The α7 nAChR is a ligand-gated ion channel highly expressed in the central nervous system and implicated in cognitive processes like learning and memory.[8] It is also a key component of the "cholinergic anti-inflammatory pathway."[8] KYNA acts as a negative allosteric modulator of α7 nAChRs.[2] Given the known activity of various quinoline derivatives at nicotinic receptors, this compound is a strong candidate for an α7 nAChR modulator.[9] Targeting this receptor could have therapeutic benefits in schizophrenia, Alzheimer's disease, and inflammatory conditions.[8][10]
Experimental Validation Workflow: High-Throughput Calcium Imaging Assay
This workflow provides a functional, high-throughput method to assess the compound's ability to inhibit agonist-induced activation of α7 nAChRs in a cell line engineered to express the receptor.
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing human α7 nAChR (e.g., GH4C1 or SH-EP1) in black-walled, clear-bottom 384-well microplates and culture overnight.
-
Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 1 hour at 37°C.
-
Compound Addition: Wash the cells with an assay buffer. Add serial dilutions of this compound to the wells and incubate for 15-30 minutes.
-
Fluorescence Measurement: Place the microplate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.
-
Agonist Injection: The instrument will record a baseline fluorescence reading before injecting a solution of an α7 nAChR agonist (e.g., choline or PNU-282987) at a concentration that elicits a submaximal response (EC₈₀).
-
Data Acquisition: Continue to record the fluorescence intensity for 1-2 minutes after agonist addition to capture the peak calcium influx.
-
Data Analysis: Determine the maximum fluorescence response for each well. Calculate the percentage of inhibition caused by the test compound relative to the control wells and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Interpretation:
| Compound | Target | IC₅₀ (µM) | Assay Type |
| This compound | α7 nAChR | Experimental Value | Calcium Imaging (FLIPR) |
| Kynurenic Acid (Reference) | α7 nAChR | ~1-10 | Functional Assays |
Part 3: Additional Targets of the Privileged Scaffold
The 4-quinolone-3-carboxylic acid framework has been successfully exploited to develop agents for other therapeutic areas. While secondary to the primary neurological targets, these represent valuable avenues for future investigation or for understanding potential off-target effects.
-
HIV-1 Integrase: The quinolone core is present in several inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[1][11] Specific derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been identified as novel HIV-1 integrase strand transfer inhibitors.[11][12]
-
Cannabinoid Receptor 2 (CB2R): While the most potent ligands are 4-quinolone-3-carboxamides, the underlying scaffold shows high affinity for CB2R.[13] Given the role of CB2R in immune modulation and pain, this represents a potential area for future medicinal chemistry optimization.
-
Anticancer Activity: Various quinoline and quinolone derivatives have demonstrated antiproliferative effects.[14] For instance, 4-hydroxy-2-quinolone-3-carboxamides have been investigated as inhibitors of PI3Kα, a kinase frequently overactive in cancer.[14] The selectivity of such compounds for cancer cells over non-cancerous cells has been a focus of recent research.[15]
Summary and Future Directions
This compound emerges as a compelling molecule for therapeutic development, primarily within the realm of neurology and immunology. Its potential to dually modulate the kynurenine pathway via KMO inhibition and directly antagonize key neurotransmitter receptors (NMDA and α7 nAChR) presents a multi-pronged approach to treating complex CNS disorders.
The immediate path forward involves executing the validation workflows detailed in this guide to confirm these hypothesized activities and determine key quantitative parameters like IC₅₀ values. Positive hits would warrant progression to secondary assays, including selectivity profiling against other receptor subtypes and enzymes, and initial ADME-Tox profiling. Ultimately, successful in vitro validation would pave the way for lead optimization and subsequent evaluation in in vivo models of neurodegeneration, cognitive impairment, and inflammation. The rich pharmacology of the quinoline scaffold suggests that this compound is not just a compound, but a gateway to a new generation of neurotherapeutics.
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An In-Depth Technical Guide to the In Silico Modeling of 4,7-Dihydroxyquinoline-3-carboxylic acid Interactions
Abstract
This technical guide provides a comprehensive framework for the in silico investigation of 4,7-Dihydroxyquinoline-3-carboxylic acid, a scaffold of significant interest in medicinal chemistry. The quinolone framework is a privileged structure known for a range of biological activities, including antibacterial, antitumor, and anti-HIV properties.[1] This document outlines a structured, multi-faceted computational approach for researchers, scientists, and drug development professionals to elucidate the molecular interactions of this compound. The guide details a systematic workflow, from ligand and target preparation to advanced simulation and analysis techniques, emphasizing the rationale behind each methodological choice to ensure scientific rigor and reproducibility.
Introduction
The 4-quinolone-3-carboxylic acid motif is a cornerstone in the development of various therapeutic agents.[1] Understanding the molecular interactions of derivatives such as this compound is paramount for mechanism-of-action studies and the rational design of novel therapeutics. In silico modeling offers a powerful, resource-efficient paradigm to predict and analyze these interactions at an atomic level.[2][3] This guide presents a cohesive workflow that integrates molecular docking, molecular dynamics (MD) simulations, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust computational model of the compound's behavior.
Part 1: Ligand and Target Preparation: The Foundation of Accurate Modeling
The fidelity of any in silico study is fundamentally dependent on the quality of the initial structures. This section details the critical preparatory steps for both the ligand (this compound) and its potential protein targets.
Ligand Preparation
A precise three-dimensional representation of the ligand is crucial for accurate interaction prediction.[4]
Experimental Protocol:
-
Structure Retrieval: Obtain the 2D structure of this compound from a chemical database such as PubChem or ChemicalBook.[5][6]
-
3D Conversion and Energy Minimization:
-
Utilize a molecular modeling software (e.g., Avogadro, ChemDraw) to convert the 2D structure to a 3D conformation.[7]
-
Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, geometrically favorable conformation. This step is essential to ensure realistic bond lengths and angles.[8]
-
-
Charge and Protonation State Assignment:
-
Assign appropriate partial charges to each atom. Gasteiger charges are a common choice for small molecules.[9]
-
Determine the likely protonation state at a physiological pH of 7.4. This is critical as the charge distribution significantly influences electrostatic interactions.
-
-
File Format Conversion: Save the prepared ligand structure in a format compatible with docking and simulation software, such as .mol2 or .pdbqt.[10][11]
Protein Target Identification and Preparation
Identifying and preparing a relevant protein target is a key determinant of a successful modeling study.
Experimental Protocol:
-
Target Identification: Based on literature evidence for the biological activity of quinolone derivatives, potential targets can be identified.[1] For the purpose of this guide, we will consider a generic protein target.
-
Structure Retrieval: Download the 3D structure of the target protein from the RCSB Protein Data Bank (PDB).[12]
-
Structure Cleaning and Pre-processing:
-
Remove non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands, unless they are known to be critical for the protein's function or ligand binding.[8][11][13]
-
If the protein is a multimer, retain only the biologically relevant monomeric or multimeric unit.[8][13]
-
-
Structural Refinement:
-
Charge and Protonation: Assign appropriate charges (e.g., Kollman charges) and determine the protonation states of ionizable residues at physiological pH.[10]
-
Final Structure: Save the prepared protein structure in a suitable format for subsequent analyses.
Part 2: Predicting Binding Modes and Affinities with Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[12][16]
Docking Workflow
A typical molecular docking workflow involves defining the binding site, running the docking algorithm, and analyzing the results.
Experimental Protocol:
-
Binding Site Definition:
-
If a co-crystallized ligand is present in the original PDB structure, the binding site can be defined based on its location.
-
Alternatively, binding pocket prediction algorithms can be used to identify potential active sites.
-
Define a "grid box" that encompasses the entire binding site to constrain the search space for the docking algorithm.[12]
-
-
Docking Simulation:
-
Execution: Launch the docking simulation. The program will systematically explore different conformations of the ligand within the defined binding site and score them based on a predefined scoring function.[10]
Analysis of Docking Results
The output of a docking simulation provides a wealth of information that requires careful interpretation.
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (ΔG) | The estimated free energy of binding, typically in kcal/mol. | More negative values indicate stronger predicted binding affinity.[18] |
| Binding Pose | The predicted 3D orientation and conformation of the ligand in the binding site. | Visual inspection is crucial to assess the plausibility of the pose and the interactions formed.[16] |
| Intermolecular Interactions | Hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues. | The presence of multiple favorable interactions strengthens the confidence in the predicted binding mode.[18] |
| Root Mean Square Deviation (RMSD) | The average distance between the atoms of the docked pose and a reference (e.g., co-crystallized) pose. | Lower RMSD values (typically < 2.0 Å) indicate a more accurate prediction.[16][18] |
Visualization and Interpretation:
-
Use molecular visualization software like PyMOL or Chimera to analyze the top-ranked docking poses.[12]
-
Generate 2D interaction diagrams to clearly depict the specific amino acid residues involved in binding.[19]
Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics simulations offer insights into the dynamic behavior and stability of the protein-ligand complex over time.[4]
MD Simulation Workflow
MD simulations follow a rigorous setup and execution protocol. GROMACS is a widely used and powerful open-source software for this purpose.[20]
Experimental Protocol:
-
System Preparation:
-
Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[21]
-
Equilibration:
-
Conduct a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to allow the system to reach the desired temperature.[22]
-
Follow this with an NPT (constant Number of particles, Pressure, and Temperature) ensemble simulation to adjust the system to the correct pressure and density.[22]
-
-
Production MD: Run the production simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.[22]
Analysis of MD Trajectories
The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at different time points.
Key Analyses:
-
RMSD Analysis: Plot the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable complex will show a plateau in the RMSD values.[7]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
Part 4: Advanced Modeling and Drug-Likeness Prediction
To gain a more comprehensive understanding of the ligand's potential, advanced modeling techniques and property predictions are invaluable.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity.[23][24] This can be used for virtual screening to find other structurally diverse compounds with similar activity.[25][26]
ADMET Prediction
Early assessment of a compound's ADMET properties is crucial in drug discovery to reduce the likelihood of late-stage failures.[27][28][29] Various computational tools can predict properties such as:
-
Absorption: Oral bioavailability and intestinal absorption.
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.
-
Excretion: The likely route of elimination from the body.
-
Toxicity: Potential for adverse effects.
Workflow and Pathway Visualizations
Caption: Overall In Silico Modeling Workflow.
Conclusion
The in silico modeling workflow presented in this guide provides a robust and scientifically grounded approach to investigating the molecular interactions of this compound. By integrating molecular docking, molecular dynamics simulations, and advanced modeling techniques, researchers can gain deep insights into its binding mechanisms, predict its biological activity, and assess its potential as a therapeutic agent. This multi-faceted computational strategy is an indispensable component of modern drug discovery and development.
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A Comprehensive Technical Review of 4,7-Dihydroxyquinoline-3-carboxylic Acid and Its Analogs: From Synthesis to Therapeutic Frontiers
Abstract
The quinoline ring system, particularly the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, represents a "privileged structure" in medicinal chemistry. Its inherent versatility has led to the development of compounds spanning a vast therapeutic landscape, from landmark antibacterial agents to novel therapies targeting cancer, malaria, and complex neurological disorders. This technical guide provides an in-depth review of 4,7-dihydroxyquinoline-3-carboxylic acid, a key analog of the endogenous neuromodulator kynurenic acid, and its broader chemical family. We will dissect the synthetic strategies for accessing this core, delineate the critical structure-activity relationships (SAR) that govern its biological effects, and explore the mechanistic underpinnings of its diverse pharmacological activities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for next-generation therapeutics.
The Quinoline-3-Carboxylic Acid Core: A Foundation of Pharmacological Diversity
The quinoline scaffold is a cornerstone of drug discovery, found in numerous natural products and synthetic drugs.[1] The 4-quinolone-3-carboxylic acid motif, in particular, has proven to be an exceptionally fruitful starting point for combinatorial chemistry and drug design.[2] First gaining prominence with the serendipitous discovery of its antibacterial properties during chloroquine synthesis, this scaffold gave rise to the entire class of quinolone antibiotics.[3] However, its potential extends far beyond antimicrobial applications. In recent years, derivatives have been identified with potent activities as antitumor, anti-HIV, antimalarial, and neuromodulatory agents, demonstrating the remarkable adaptability of this chemical framework.[2][4]
At the heart of this review is this compound, a structural analog of kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous metabolite of tryptophan.[3][5] Kynurenic acid is a known neuroprotective agent that acts as a broad-spectrum antagonist at excitatory amino acid receptors.[3] The therapeutic potential of kynurenic acid itself is hampered by poor penetration of the blood-brain barrier, a challenge that has spurred intensive research into analogs like the 4,7-dihydroxy-3-carboxylic acid derivative to improve pharmacokinetic and pharmacodynamic profiles.[5][6]
Synthetic Pathways to the Quinoline Core
The construction of the quinoline-3-carboxylic acid scaffold is well-established, with several named reactions providing reliable and versatile access. The choice of synthetic route is often dictated by the desired substitution pattern on the carbocyclic ring.
The Gould-Jacobs Reaction
A cornerstone of quinoline synthesis, the Gould-Jacobs reaction typically begins with the condensation of a substituted aniline with an ethoxymethylenemalonate ester. The resulting intermediate is then cyclized at high temperatures to form the 4-hydroxyquinoline-3-carboxylic acid ester, which can be subsequently hydrolyzed.
Workflow: Gould-Jacobs Reaction
Caption: Generalized workflow for the Gould-Jacobs reaction.
A classic example is the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid, a precursor to the antimalarial drug chloroquine, starting from m-chloroaniline.[7]
The Pfitzinger Reaction
The Pfitzinger reaction offers an alternative route, involving the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group (like pyruvic acid or various ketones) under basic conditions (e.g., potassium hydroxide).[1] This method is highly efficient for producing a wide range of substituted quinoline-4-carboxylic acids.[1]
Protocol 1: General Synthesis of a 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid via Saponification
This protocol describes the final hydrolysis step, which is common to many synthetic routes that produce an ester intermediate.
-
Suspension: Suspend the starting material, ethyl 4-hydroxyquinoline-3-carboxylate (1.0 eq), in a 2N aqueous solution of sodium hydroxide (NaOH).[8]
-
Reflux: Heat the mixture to reflux and stir vigorously for 2-3 hours. The reaction can be monitored by TLC until the starting ester is fully consumed.[8]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. If any insoluble material is present, filter it off.[8]
-
Acidification: Transfer the clear filtrate to a clean flask and cool in an ice bath. Slowly acidify the solution to a pH of approximately 4 using 2N hydrochloric acid (HCl). A white precipitate of the desired carboxylic acid will form.[8]
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with cold deionized water to remove residual salts. Dry the product under vacuum to yield the final 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Core Structure-Activity Relationships (SAR)
Decades of research have established a clear set of structure-activity relationships for the quinoline-3-carboxylic acid scaffold. Understanding these principles is critical for the rational design of new analogs with targeted activities.
Diagram: Key SAR Sites on the Quinolone Scaffold
Caption: Critical positions for functionalization on the quinolone core.
-
C3-Carboxylic Acid: This functional group is arguably the most critical feature for many of the scaffold's biological activities.[9] It is essential for the antibacterial action of quinolones, where it coordinates with magnesium ions in the active site of DNA gyrase and topoisomerase IV.[9] In anticancer applications, the carboxylate forms a crucial salt bridge with an arginine residue (R136) in the binding pocket of human dihydroorotate dehydrogenase (DHODH).[9][10] Replacing the acid with an amide or removing it entirely typically abolishes activity, although esterification can sometimes be tolerated or even beneficial, as seen in some antimalarial analogs.[11]
-
C4-Keto Group: The 4-oxo group (which exists in tautomeric equilibrium with a 4-hydroxy group) is another indispensable feature. It participates in the key interactions within enzyme active sites. Modification, such as conversion to a 4-methoxy or 4-amino group, leads to a dramatic or complete loss of potency.[11]
-
C2-Position: This position tolerates a wide variety of substituents, which can be used to tune potency and target selectivity. For inhibitors of DHODH and for many antimalarial compounds, bulky and hydrophobic groups, particularly aryl rings, are required at this position.[11][12] Further substitution on this aryl ring is a key strategy for optimization; for instance, meta-substituted phenyl rings were found to be most potent in a series of antimalarial quinolones.[11]
-
C7-Position: This position on the benzo portion of the ring is a primary site for modifying the electronic properties, solubility, and target engagement of the molecule. The fluorine atom at C7 is a hallmark of the potent fluoroquinolone antibiotics. In the context of our topic, the 7-hydroxy group is a key feature, likely influencing interactions with neurological targets. Methoxy groups at C7 have also been shown to be highly effective in antimalarial compounds.[11]
Therapeutic Applications and Mechanisms of Action
The versatility of the quinoline-3-carboxylic acid scaffold is evident in its wide range of biological targets.
Antibacterial Agents
The foundational activity of this class is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[2][9] By stabilizing the enzyme-DNA complex, these compounds prevent DNA replication and transcription, leading to lethal double-strand breaks in the bacterial chromosome.[9] The 4-quinolone-3-carboxylic acid core is the essential pharmacophore for this activity.
Anticancer Agents
-
DHODH Inhibition: A primary mechanism for the anticancer effects of certain quinoline carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (hDHODH).[9] This mitochondrial enzyme catalyzes a critical step in the de novo pyrimidine biosynthesis pathway, which is heavily relied upon by rapidly proliferating cancer cells.[9] By blocking DHODH, these compounds starve cancer cells of the pyrimidines needed for DNA and RNA synthesis, thereby halting cell growth.[9] The interaction is anchored by the C4-carboxylate forming a salt bridge with R136 in the enzyme's active site.[10][12]
-
SIRT3 Inhibition: More recently, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as selective inhibitors of SIRT3, a key mitochondrial deacetylase.[13] SIRT3 is a potential therapeutic target for certain cancers, including leukemia.[13] One lead compound, P6, showed potent inhibitory activity against MLLr leukemic cell lines by inducing cell cycle arrest and differentiation.[13]
Antimalarial Agents
Quinoline-based drugs like chloroquine are historic antimalarials. Newer analogs based on the 4-quinolone-3-carboxamide scaffold have been discovered with novel mechanisms of action. The compound DDD107498, for example, exhibits potent, multistage antimalarial activity by inhibiting the parasite's translation elongation factor 2 (PfEF2), an essential component of protein synthesis.[14] This unique mechanism helps overcome resistance to traditional antimalarials.
Neuromodulatory Agents
Derivatives of 4-hydroxyquinoline-3-carboxylic acid are structurally related to kynurenic acid and can act as antagonists at excitatory amino acid receptors, which are pivotal in synaptic transmission and plasticity.
-
NMDA Receptor Antagonism: The primary neuroprotective mechanism is believed to be antagonism at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor.[15][16] Overactivation of NMDA receptors (excitotoxicity) is a key pathological process in neurodegenerative diseases and ischemic injury. By modulating this receptor, these compounds have therapeutic potential for conditions like Alzheimer's disease.[16][17][18]
-
AMPA and Metabotropic Glutamate Receptors: Some quinoline derivatives also exhibit antagonist activity at AMPA receptors and can act as allosteric modulators of metabotropic glutamate receptors (mGluRs), such as mGluR1 and mGluR5.[15][19][20][21] This multi-target profile could offer a synergistic approach to treating complex neurological and psychiatric disorders.[22]
Signaling Pathway: Glutamatergic Receptor Antagonism
Caption: Mechanism of neuroprotection via antagonism of glutamate receptors.
Quantitative Data Summary
The following table summarizes the biological activity of representative quinoline carboxylic acid analogs discussed in the literature.
| Compound ID/Series | Key Substitutions | Target/Assay | IC₅₀ / EC₅₀ (µM) | Reference |
| Antimalarial Series | [11] | |||
| Compound 7 | 2-(m,p-methylenedioxyphenyl), 7-OMe, 3-COOEt | P. falciparum (K1, CQ-Resistant) | 0.25 | [11] |
| Compound 22a | 7-OMe, 3-COOH | P. falciparum (K1) | >10 | [11] |
| Compound 31c | 2-(m-MeO-phenyl), 7-OMe, 3-COOEt | P. falciparum (K1) | 0.13 | [11] |
| Compound 31i | 2-(p-MeO-phenyl), 7-OMe, 3-COOEt | P. falciparum (K1) | 1.15 | [11] |
| SIRT3 Inhibitor Series | [13] | |||
| Compound P6 | 2-(4-acrylamidophenyl) derivative | SIRT3 Enzyme Inhibition | 7.2 | [13] |
| Compound P6 | 2-(4-acrylamidophenyl) derivative | SIRT1 Enzyme Inhibition | 32.6 | [13] |
| Compound P6 | 2-(4-acrylamidophenyl) derivative | SIRT2 Enzyme Inhibition | 33.5 | [13] |
| Anti-inflammatory | [23] | |||
| Quinoline-3-carboxylic acid | - | Anti-inflammation (LPS-induced) | Appreciable vs. indomethacin | [23] |
| Quinoline-4-carboxylic acid | - | Anti-inflammation (LPS-induced) | Appreciable vs. indomethacin | [23] |
Conclusion and Future Outlook
The this compound scaffold and its analogs remain a profoundly important area of research in medicinal chemistry. The core structure is synthetically accessible and has proven to be remarkably tolerant of chemical modification, allowing for the fine-tuning of its properties to engage a diverse array of biological targets. While the antibacterial and anticancer applications are well-established, the future of this scaffold may lie in tackling more complex diseases.
The development of brain-penetrant analogs for the treatment of neurodegenerative disorders is a particularly compelling frontier. By leveraging the known SAR of the quinoline core and applying modern medicinal chemistry strategies to optimize ADME properties, it may be possible to create novel therapeutics that can effectively modulate excitotoxic pathways in the CNS. Furthermore, the discovery of novel mechanisms, such as the inhibition of PfEF2 in malaria, suggests that there are still new biological targets for this "privileged scaffold" waiting to be uncovered. Future research should focus on integrated approaches combining computational modeling, targeted synthesis, and robust pharmacological testing to unlock the full therapeutic potential of this versatile chemical entity.
References
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Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: [Link]
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Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Available at: [Link]
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Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]
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The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (n.d.). PubMed. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2018). PubMed Central. Available at: [Link]
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Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Madrid, P. B., et al. (2008). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Massoud, M. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). National Institutes of Health. Available at: [Link]
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Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. (1989). PubMed. Available at: [Link]
- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021). Google Patents.
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Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. (1993). PubMed. Available at: [Link]
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Mabire, D., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 6-(pyrimidin-5-ylmethyl)quinoline-8-carboxamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2018). PubMed. Available at: [Link]
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Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. (2017). PubMed. Available at: [Link]
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3-Hydroxy-1H-quinazoline-2,4-dione derivatives as new antagonists at ionotropic glutamate receptors: molecular modeling and pharmacological studies. (2007). PubMed. Available at: [Link]
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Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses. Available at: [Link]
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A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. (2001). ResearchGate. Available at: [Link]
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Multifunctional Analogs of Kynurenic Acid for the Treatment of Alzheimer's Disease: Synthesis, Pharmacology, and Molecular Modeling Studies. (2017). ACS Publications. Available at: [Link]
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NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2023). MDPI. Available at: [Link]
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Kynurenic acid and its analogues. (2025). Journal of Medical Pharmaceutical and Allied Sciences. Available at: [Link]
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Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders. (2011). PubMed Central. Available at: [Link]
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Pharmacology of NMDA Receptors. (2009). NCBI Bookshelf. Available at: [Link]
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Kynurenic acid and its analogues. (2025). ResearchGate. Available at: [Link]
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Molecular Insights into Metabotropic Glutamate Receptor Allosteric Modulation. (2015). PubMed Central. Available at: [Link]
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Nonclassical Biological Activities of Quinolone Derivatives. (2011). University of Jordan. Available at: [Link]
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Methodological & Application
developing a cell-based assay for 4,7-Dihydroxyquinoline-3-carboxylic acid activity
An Application Note and Protocol for Developing a Cell-Based Assay for 4,7-Dihydroxyquinoline-3-carboxylic Acid Activity
Introduction: A Tiered Approach to Characterizing Novel Quinolone Scaffolds
Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The versatility of the quinoline scaffold makes it a privileged structure in medicinal chemistry for developing novel therapeutics[3][4]. The compound this compound belongs to this class, and while its specific biological activities are not extensively documented, its structure bears resemblance to known neuroactive and immunomodulatory tryptophan metabolites, such as kynurenic acid (KYNA)[5][6][7].
KYNA is a known ligand for the G-protein coupled receptor 35 (GPR35), an orphan receptor highly expressed in immune and gastrointestinal tissues[6][8][9]. Activation of GPR35, which can couple to Gαi/o or Gαq proteins, often leads to the mobilization of intracellular calcium[8][10][11]. This structural analogy provides a strong rationale for hypothesizing that this compound may also exert its biological effects through the modulation of GPCR signaling pathways.
This application note presents a comprehensive, tiered strategy for characterizing the cellular activity of this compound. The workflow begins with a foundational assessment of its impact on cell viability and metabolic activity, followed by a specific, hypothesis-driven functional assay to measure GPR35-mediated calcium mobilization, and culminates in a downstream reporter assay to confirm the functional consequences of the signaling cascade. This structured approach ensures a thorough and robust evaluation, from broad cytotoxicity to a specific mechanism of action.
Part 1: Foundational Screening - Cell Viability and Cytotoxicity
A critical first step in characterizing any novel compound is to determine its effect on cell proliferation and viability. This initial screen establishes a therapeutic window and distinguishes targeted pharmacological effects from general cytotoxicity. The MTT assay is a robust and widely used colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability[12][13][14]. Metabolically active cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product[12][14]. The quantity of formazan is directly proportional to the number of viable cells[15].
Experimental Protocol: MTT Cell Viability Assay
Principle: This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells into a purple formazan product. The absorbance of the solubilized formazan is measured spectrophotometrically.
Materials:
-
HEK293 cells (or a relevant cell line of choice)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, vehicle)
-
MTT reagent (5 mg/mL in PBS)[16]
-
Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[16]
-
96-well clear flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Doxorubicin). Include wells with medium only as a background control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT stock solution (5 mg/mL) to each well[14].
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible[14].
-
Solubilization: Add 100 µL of SDS-HCl solubilization solution to each well[16]. Gently pipette to mix and dissolve the formazan crystals.
-
Incubation for Solubilization: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization of the formazan[14].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log concentration of the compound to determine the half-maximal inhibitory concentration (IC50).
| Parameter | Description |
| IC50 (µM) | Concentration of the compound that inhibits cell viability by 50%. |
| Therapeutic Window | The concentration range where the compound shows specific activity without significant cytotoxicity. |
Part 2: Primary Functional Screen - GPR35-Mediated Calcium Mobilization
Based on the structural similarity of the test compound to kynurenic acid, a known GPR35 ligand, a primary functional assay should investigate its ability to activate this receptor[6][9]. Many GPCRs, including GPR35, signal through the Gαq pathway, which activates phospholipase C (PLC) and leads to the release of calcium (Ca²⁺) from intracellular stores[11]. This transient increase in intracellular Ca²⁺ can be measured using fluorescent calcium indicators, providing a direct readout of receptor activation[17].
Experimental Protocol: Fluorescent Calcium Mobilization Assay
Principle: Cells expressing the target receptor (GPR35) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular Ca²⁺ is released, which binds to the dye, causing a significant increase in its fluorescence intensity[17]. This change is monitored in real-time using a fluorescence plate reader.
Materials:
-
HEK293T cells transiently or stably expressing human GPR35.
-
Wild-type HEK293T cells (negative control).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
-
This compound (test compound).
-
A known GPR35 agonist (e.g., Zaprinast) or a general Ca²⁺ ionophore (e.g., Ionomycin) as a positive control.
-
96-well or 384-well black, clear-bottom cell culture plates.
-
Fluorescence plate reader with liquid injection capabilities.
Procedure:
-
Cell Seeding: Seed GPR35-expressing HEK293T cells and wild-type cells into a black, clear-bottom 96-well plate at a density of 25,000-50,000 cells/well. Incubate for 24 hours.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Probenecid in Assay Buffer. Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C in the dark, followed by 15-30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Compound Plate Preparation: In a separate plate, prepare 4X final concentrations of the test compound and controls in Assay Buffer.
-
Fluorescence Measurement: Place the cell plate into a fluorescence plate reader (e.g., FLIPR or similar instrument) set to excite at ~494 nm and measure emission at ~516 nm.
-
Assay Execution:
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Inject the compound/control solutions from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence signal kinetically for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis: The response is quantified by the change in fluorescence intensity (ΔF) over the baseline (F). Plot the peak response (ΔF/F) against the log concentration of the compound to generate a dose-response curve and determine the half-maximal effective concentration (EC50).
| Parameter | Description |
| EC50 (µM) | Concentration of the compound that produces 50% of the maximal response. |
| Emax (%) | The maximum response observed, often expressed as a percentage of the positive control. |
| Specificity | Compare the response in GPR35-expressing cells versus wild-type cells to confirm the activity is receptor-dependent. |
Part 3: Downstream Confirmation - NFAT Reporter Gene Assay
To validate that the observed calcium flux leads to a downstream transcriptional event, a reporter gene assay can be employed. The Nuclear Factor of Activated T-cells (NFAT) is a transcription factor that is dephosphorylated by the calcium-dependent phosphatase, calcineurin[18]. Upon dephosphorylation, NFAT translocates to the nucleus and activates the transcription of target genes[18][19]. An NFAT reporter assay provides a sensitive measure of this signaling pathway by linking NFAT activation to the expression of a quantifiable reporter, such as luciferase[18][20].
Experimental Protocol: NFAT-Luciferase Reporter Assay
Principle: Cells are co-transfected with a GPR35 expression vector and a reporter plasmid containing the luciferase gene under the control of an NFAT response element (NFAT-RE). Activation of GPR35 leads to calcium release, calcineurin activation, NFAT nuclear translocation, and subsequent expression of luciferase. The resulting luminescence is a quantitative measure of pathway activation[18][21].
Materials:
-
HEK293T cells.
-
GPR35 expression plasmid.
-
NFAT-Luciferase reporter plasmid.
-
A control plasmid expressing a constitutively active reporter (e.g., CMV-Renilla) for normalization.
-
Transfection reagent.
-
This compound (test compound).
-
Positive control (e.g., Ionomycin plus PMA).
-
96-well white, opaque cell culture plates.
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® Reporter Assay System).
-
Luminometer.
Procedure:
-
Transfection: Co-transfect HEK293T cells with the GPR35, NFAT-Luciferase, and normalization control plasmids according to the manufacturer's protocol for the transfection reagent.
-
Cell Seeding: After 24 hours post-transfection, seed the cells into a 96-well white, opaque plate at an appropriate density.
-
Cell Treatment: After another 24 hours, treat the cells with serial dilutions of the test compound and controls.
-
Incubation: Incubate the plate for 6-18 hours at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.
-
Lysis and Luminescence Reading:
-
Remove the medium and lyse the cells according to the luciferase assay kit protocol.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate-reading luminometer. If using a dual-reporter system, measure both firefly and Renilla luciferase activity.
-
-
Data Analysis: Normalize the NFAT-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized relative light units (RLU) against the log concentration of the compound to determine the EC50 value.
Integrated Workflow and Signaling Pathway
The proposed experimental plan follows a logical progression from a general assessment to a specific mechanism of action.
Caption: Tiered workflow for compound characterization.
This workflow is designed to test the hypothesis that this compound acts as an agonist at the GPR35 receptor, initiating a well-defined intracellular signaling cascade.
Caption: Proposed GPR35-NFAT signaling cascade.
Conclusion
This application note provides a systematic and validated framework for assessing the cellular activity of this compound. By progressing from broad cytotoxicity profiling to specific, hypothesis-driven functional and downstream assays, researchers can efficiently characterize the compound's mechanism of action. The proposed workflow, centered on the potential activation of the GPR35 receptor, offers a robust starting point for elucidating the pharmacological profile of this novel quinoline derivative and can be adapted for screening other related compounds. This tiered approach ensures that experimental resources are directed effectively, generating comprehensive and reliable data for drug development professionals.
References
- Benchchem. Application Notes and Protocols for Cell-Based Screening of Quinoline Derivatives.
- Benchchem. Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
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Wikipedia. MTT assay. Available at: [Link]
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Biocrates Life Sciences AG. Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. Available at: [Link]
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Lehotzky, A., et al. Aequorin-based measurements of intracellular Ca2+-signatures in plant cells. PMC - NIH. Available at: [Link]
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Wirthgen, E., et al. Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. PubMed Central. Available at: [Link]
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Wikipedia. Kynurenic acid. Available at: [Link]
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BMG LABTECH. Calcium assays: at the centre of biology. Available at: [Link]
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Hilmas, C., et al. The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. Journal of Neuroscience. Available at: [Link]
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Drug Target Review. High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]
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WellPlate.com. Aequorin-based calcium assay | Determination of Intracellular Calcium. Available at: [Link]
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ResearchGate. NMDA Receptor Activation and Inhibition by Kynurenic Acid and... Available at: [Link]
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Celtarys Research. Advantages of Fluorescent Probes in GPCR Assays. Available at: [Link]
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Biocompare. Cell-based Assays for GPCR Activity. Available at: [Link]
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Sceincea. What are GPR35 agonists and how do they work?. Available at: [Link]
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Wikipedia. GPR35. Available at: [Link]
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Abeomics. NFAT Reporter Assay|Compound Screening Services. Available at: [Link]
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Frontiers. GPR35 acts a dual role and therapeutic target in inflammation. Available at: [Link]
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Vandeweyer, D., et al. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. PMC - NIH. Available at: [Link]
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NCBI. Gene Result GPR35 G protein-coupled receptor 35 [ (human)]. Available at: [Link]
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GeneCards. GPR35 Gene - G Protein-Coupled Receptor 35. Available at: [Link]
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ION Biosciences. Gαq GPCR assays. Available at: [Link]
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MDPI. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available at: [Link]
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Tsuboi, A. NFAT signaling in neural development and axon growth. PMC - PubMed Central. Available at: [Link]
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YouTube. Reporter Assays for Therapeutics Targeting Signaling Pathways. Available at: [Link]
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Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]
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NIH. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Available at: [Link]
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Promega Korea. T Cell Activation Bioassay (NFAT) Protocol. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Mini-Reviews in Medicinal Chemistry. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available at: [Link]
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PubChem. 4-Quinolone-3-carboxylic acid. Available at: [Link]
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ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Available at: [Link]
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MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]
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Home Sunshine Pharma. 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid CAS 13721-01-2. Available at: [Link]
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Synthesis of 4,7-Dihydroxyquinoline-3-carboxylic Acid: An Application Protocol
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the laboratory synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug development. The synthetic strategy is based on the robust Gould-Jacobs reaction, a classic and effective method for constructing the 4-hydroxyquinoline-3-carboxylate scaffold. This guide offers a step-by-step methodology, explains the chemical principles behind each experimental choice, and provides critical insights for researchers, scientists, and professionals in drug development to ensure a successful and reproducible synthesis.
Introduction and Scientific Background
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-quinolone-3-carboxylic acid derivatives have been instrumental as antibacterial agents for decades[1]. The introduction of hydroxyl groups at the 4 and 7 positions can significantly modulate the molecule's physicochemical properties, such as solubility, and its potential for biological interactions, making this compound an attractive target for library synthesis and as a precursor for more complex molecules.
The synthetic pathway detailed herein employs the Gould-Jacobs reaction, which involves three key transformations:
-
Condensation: An aromatic amine (in this case, 3-aminophenol) reacts with diethyl ethoxymethylenemalonate (DEEMM) via nucleophilic substitution to form a key intermediate.
-
Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperature to form the quinoline ring system. This reaction is regioselective, with the electron-donating hydroxyl group of 3-aminophenol directing the cyclization to form the 7-hydroxy substituted product. The Gould-Jacobs reaction is known to be particularly effective for anilines bearing electron-donating groups in the meta-position[2].
-
Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.
This protocol has been optimized for clarity, safety, and reproducibility in a standard laboratory setting.
Reaction Scheme & Workflow
The overall synthetic route is depicted below. The process begins with the condensation of 3-aminophenol with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization and subsequent hydrolysis to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier Example | Purity |
| 3-Aminophenol | C₆H₇NO | 109.13 | 591-27-5 | Sigma-Aldrich | ≥98% |
| Diethyl ethoxymethylenemalonate (DEEMM) | C₁₀H₁₆O₅ | 216.23 | 87-13-8 | Sigma-Aldrich | ≥98% |
| Dowtherm™ A | C₁₂H₁₀O / C₁₂H₁₀ | 170.21 / 154.21 | 8004-13-5 | Dow Chemical | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 1310-73-2 | Fisher Scientific | ≥97% |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | VWR | 37% |
| Ethanol (EtOH), anhydrous | C₂H₅OH | 46.07 | 64-17-5 | VWR | ≥99.5% |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | - |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Heating mantle with stirrer
-
High-temperature thermometer
-
Buchner funnel and filtration apparatus
-
Beakers, graduated cylinders, and standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH indicator strips
-
Fume hood (essential for high-temperature cyclization)
Detailed Synthesis Protocol
Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. 3-Aminophenol is harmful and can be oxidized by air; handle it with care[3]. The thermal cyclization step involves very high temperatures and must be performed in a well-ventilated fume hood.
Part 1: Synthesis of Diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate (Intermediate)
Causality: This step involves a nucleophilic attack by the amino group of 3-aminophenol on the electron-deficient carbon of the ethoxymethylene group in DEEMM, followed by the elimination of ethanol to form the stable enamine intermediate. Gentle heating drives the reaction to completion by facilitating the elimination of ethanol.
Protocol:
-
To a 250 mL round-bottom flask, add 3-aminophenol (10.91 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 21.5 mL, 0.105 mol).
-
Add 50 mL of anhydrous ethanol to facilitate mixing (optional, the reaction can also be run neat).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture with stirring in a heating mantle to a gentle reflux (if using ethanol) or to 110-120 °C (if neat) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After 2 hours, allow the mixture to cool to room temperature.
-
If ethanol was used, remove it under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate, diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate, which is typically used in the next step without further purification.
Part 2: Thermal Cyclization to Ethyl 4,7-dihydroxyquinoline-3-carboxylate
Causality: This is a pericyclic reaction (specifically, a 6-electron electrocyclization) followed by tautomerization. The high thermal energy is required to overcome the activation barrier for the ring-closing step. High-boiling solvents like Dowtherm A provide a stable medium to achieve the necessary temperature (approx. 250 °C) for efficient cyclization.
Protocol:
-
CRITICAL: Perform this step in a high-efficiency fume hood.
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, heat 250 mL of Dowtherm A to 250 °C.
-
Slowly and carefully add the crude intermediate from Part 1 to the hot Dowtherm A with vigorous stirring. The addition should be done in portions to control the initial effervescence (ethanol evolution).
-
Maintain the temperature at 250-255 °C and continue stirring for 30-60 minutes. The product will begin to precipitate from the hot solution.
-
Turn off the heat and allow the mixture to cool to below 100 °C.
-
While still warm, carefully pour the mixture into a beaker containing 200 mL of hexanes or petroleum ether. This will further precipitate the product and help remove the Dowtherm A.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with two portions of 100 mL hexanes to remove any residual Dowtherm A.
-
Air-dry the solid. This crude product is ethyl 4,7-dihydroxyquinoline-3-carboxylate.
Part 3: Saponification to this compound
Causality: This is a base-catalyzed hydrolysis of the ethyl ester. The hydroxide ion attacks the carbonyl carbon of the ester, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate and the phenolic hydroxyl groups, causing the final product to precipitate from the aqueous solution.
Protocol:
-
Transfer the crude ester from Part 2 into a 500 mL round-bottom flask.
-
Add a solution of 10% aqueous sodium hydroxide (150 mL).
-
Heat the suspension to reflux with stirring for 2-3 hours. The solid should completely dissolve as the reaction proceeds, forming a clear solution of the disodium salt.
-
Cool the reaction mixture to room temperature in an ice bath.
-
While stirring, slowly acidify the solution to a pH of approximately 2-3 by adding concentrated hydrochloric acid dropwise. A precipitate will form.
-
Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with several portions of cold deionized water until the washings are neutral to pH paper.
-
Dry the final product, this compound, in a vacuum oven at 60-80 °C to a constant weight.
Characterization and Troubleshooting
The final product can be characterized by standard analytical techniques:
-
¹H NMR: To confirm the aromatic and vinyl proton signals and the absence of ethyl group signals.
-
Mass Spectrometry: To confirm the molecular weight (189.17 g/mol ).
-
Melting Point: To assess purity.
Troubleshooting:
-
Low yield in Part 1: Ensure reagents are of high purity. If running neat, ensure good mixing. Extending the reaction time may improve conversion.
-
Dark product after cyclization (Part 2): This is common due to the high temperatures. The product can be purified by recrystallization from a suitable solvent like DMF or acetic acid if necessary. Ensure the intermediate is added slowly to the hot Dowtherm A to prevent charring.
-
Incomplete hydrolysis (Part 3): If the solid does not fully dissolve during reflux, the hydrolysis is likely incomplete. Add more NaOH solution or increase the reflux time. Ensure the final pH is sufficiently acidic to precipitate the product fully.
Logical Flow Diagram
Figure 2: Decision-based workflow for the synthesis protocol.
References
- Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341B.
-
Wikipedia. (2023, December 2). Gould–Jacobs reaction. Retrieved from [Link]
- Medici, A., et al. (2014). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry, 21(14), 1636-1657.
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Retrieved from [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. Retrieved from [Link]
-
Zapata-Linares, N., et al. (2021). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molbank, 2021(4), M1291. [Link]
-
Cimarelli, C., & Palmieri, G. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5469. [Link]
- Mitsuya, M., et al. (1988). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 31(5), 978-985.
- Olaru, A., et al. (2010). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 61(8), 745-748.
-
Kaspady, M., et al. (2009). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
-
Szymańska, E., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 246. [Link]
Sources
Application Notes & Protocols: 4,7-Dihydroxyquinoline-3-carboxylic acid as a Versatile Fluorescent Probe
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4,7-Dihydroxyquinoline-3-carboxylic acid as a novel fluorescent probe. Quinoline-based scaffolds are renowned for their diverse biological and photophysical properties, making them invaluable tools in bioimaging and molecular sensing.[1][2] While the broader 4-quinolone-3-carboxylic acid motif is recognized for its therapeutic potential[3][4], this guide focuses on the specific fluorescent applications of the 4,7-dihydroxy derivative. We present detailed protocols for its hypothesized use in pH sensing, metal ion detection, and cellular imaging, grounded in the established principles of fluorescent quinoline probes.[5][6]
Introduction: The Promise of a Dihydroxyquinoline Probe
This compound is a heterocyclic aromatic compound belonging to the quinoline family.[2] Its rigid structure, featuring two hydroxyl groups and a carboxylic acid moiety, suggests significant potential as a "turn-on" or ratiometric fluorescent sensor. The electronic properties of the quinoline ring system are highly sensitive to the protonation state of its substituents and its interaction with the microenvironment.
The hydroxyl groups at the 4- and 7-positions are key to its sensing capabilities. Their deprotonation in response to changes in pH can significantly alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to distinct changes in fluorescence emission.[7] Furthermore, these hydroxyl groups, in conjunction with the adjacent carboxylic acid, can form a potential chelation site for various metal ions, inducing a conformational change or photoinduced electron transfer (PET) quenching/enhancement, thereby enabling selective detection.[6][8]
This guide provides a foundational framework for leveraging these properties, offering detailed experimental protocols to validate its efficacy as a fluorescent probe.
Photophysical Properties (Predicted)
While extensive characterization of this specific molecule is pending in the literature, we can predict its likely photophysical properties based on analogous quinoline and coumarin structures.[9][10][11] These predictions serve as a starting point for experimental validation.
| Property | Predicted Value | Rationale & Notes |
| Excitation Max (λex) | ~350 - 380 nm | The quinoline core typically excites in the UV-A to near-visible range. The exact wavelength will be pH-dependent. |
| Emission Max (λem) | ~450 - 520 nm | A significant Stokes shift is expected. Emission is likely to be blue-green and will shift based on pH and metal ion binding. |
| Quantum Yield (Φ) | Variable (Low to Moderate) | Expected to be low in its protonated, non-chelated state and to increase significantly upon deprotonation or ion binding ("turn-on" mechanism).[12] |
| Molar Extinction Coeff. (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | Typical for quinoline-based chromophores. |
| Solubility | Moderate in aqueous buffers (pH > 7), soluble in DMSO, DMF | The carboxylic acid and hydroxyl groups enhance aqueous solubility, especially at neutral to alkaline pH.[13] |
Core Application: pH Sensing
The dual hydroxyl groups make this compound an excellent candidate for a pH-sensitive probe, potentially exhibiting a "turn-on" fluorescence response in alkaline environments.[12][14]
Mechanism of Action: pH-Dependent Fluorescence
At acidic to neutral pH, the hydroxyl groups are protonated, resulting in a state of low fluorescence. As the pH increases into the alkaline range, the phenolic protons are abstracted. This deprotonation enhances the electron-donating character of the hydroxyl groups, leading to a more efficient intramolecular charge transfer (ICT) state upon excitation, which results in a significant increase in fluorescence intensity.[7]
Caption: Experimental workflow for metal ion detection.
Protocol: Screening for Metal Ion Selectivity
This protocol allows for the rapid screening of the probe's response to a variety of common metal ions.
Materials:
-
Probe stock solution (1 mM in DMSO)
-
HEPES buffer (20 mM, pH 7.4)
-
Stock solutions (10 mM) of various metal salts (e.g., Al³⁺, Ca²⁺, Cu²⁺, Fe³⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Zn²⁺) in deionized water.
-
96-well black microplate
Procedure:
-
Prepare Probe Working Solution: Dilute the 1 mM probe stock solution in HEPES buffer to a final concentration of 20 µM.
-
Sample Preparation:
-
To separate wells in the microplate, add 100 µL of the 20 µM probe solution.
-
To these wells, add 100 µL of a 200 µM solution of each metal ion (prepared by diluting the 10 mM stock in HEPES buffer), achieving a final probe concentration of 10 µM and a final metal ion concentration of 100 µM.
-
Include a "probe only" control with 100 µL of buffer instead of a metal ion solution.
-
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of all wells at the predetermined optimal excitation and emission wavelengths.
-
Analysis: Compare the fluorescence intensity of the wells containing metal ions to the "probe only" control. A significant increase or decrease in fluorescence indicates a potential interaction.
Protocol: Titration for Sensitivity (Limit of Detection)
Once a responsive metal ion is identified (e.g., Al³⁺, which often enhances fluorescence in similar probes)[8], this protocol determines the probe's sensitivity.
Procedure:
-
Prepare Dilution Series: Create a serial dilution of the target metal ion stock in HEPES buffer, ranging from a high concentration (e.g., 200 µM) down to the nanomolar range.
-
Sample Preparation: In a 96-well plate, add 100 µL of the 20 µM probe solution to each well. Then add 100 µL of each metal ion dilution.
-
Measurement: After a 10-minute incubation, measure the fluorescence intensity.
-
Analysis:
-
Plot the fluorescence intensity versus the metal ion concentration.
-
Calculate the Limit of Detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank (probe only) and S is the slope of the linear portion of the calibration curve at low concentrations. [15]
-
Application: Live Cell Imaging
The potential for cell permeability and pH sensitivity makes this probe a candidate for imaging acidic organelles like lysosomes or for monitoring cytosolic pH changes. [1][16]
Protocol: Staining and Imaging of Cultured Cells
Prerequisites: Ensure the probe exhibits low cytotoxicity at the intended working concentrations. This can be assessed via a standard MTT or similar cell viability assay. [15] Materials:
-
Cultured cells (e.g., HeLa, NIH-3T3) grown on glass-bottom imaging dishes.
-
Probe stock solution (1 mM in DMSO).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Confocal or widefield fluorescence microscope with appropriate filter sets (e.g., DAPI or custom set for λex/λem).
Procedure:
-
Cell Preparation: Grow cells on imaging dishes until they reach 60-70% confluency.
-
Probe Loading:
-
Prepare a loading solution by diluting the 1 mM probe stock in imaging medium to a final concentration of 1-10 µM.
-
Aspirate the culture medium from the cells and wash once with warm phosphate-buffered saline (PBS).
-
Add the probe loading solution to the cells.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the loading solution and wash the cells twice with warm imaging medium to remove excess probe.
-
Imaging:
-
Immediately mount the dish on the microscope stage.
-
Using the appropriate filter set, acquire images. Start with a low laser power or illumination intensity to minimize phototoxicity and photobleaching.
-
Observe the subcellular localization of the fluorescence signal. Co-staining with commercially available organelle trackers (e.g., LysoTracker™ Red) can confirm localization to specific compartments.
-
Troubleshooting and Considerations
-
Autofluorescence: Biological samples can have significant autofluorescence. Always include an "unstained cells" control to set the baseline background.
-
Photostability: Quinoline derivatives can be susceptible to photobleaching. Use the lowest possible excitation intensity and exposure time during imaging.
-
Probe Aggregation: At high concentrations, the probe may aggregate in aqueous solutions, leading to fluorescence quenching. Work within the recommended concentration range and ensure the DMSO content in the final solution is low (<1%).
-
Buffer Effects: The fluorescence of the probe can be influenced by the buffer composition itself. Be consistent with the buffer system used throughout a set of experiments.
References
- Vertex AI Search Result 1 (Details on quinoline carboxylic acids in biological evalu
-
ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. [Link] [5]3. PubMed. (2013). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link] [3]4. PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. [Link] [17]5. PubMed. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation.... [Link] [13]6. Vertex AI Search Result 6 (PubChem entry for a related fluoro-derivative)
-
ResearchGate. (n.d.). Photophysical properties of quinoline derivatives in CH3CN. [Link] [9]8. MDPI. (n.d.). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs.... [Link] [12]9. Vertex AI Search Result 9 (Patent for synthesis of a related compound)
-
Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. [Link] [1]11. Vertex AI Search Result 11 (Synthesis procedure for a related chloro-derivative)
-
NIH. (n.d.). Luminescent Probes for Sensitive Detection of pH Changes in Live Cells.... [Link] [18]13. Vertex AI Search Result 13 (ResearchGate article on related heterocycles)
-
MDPI. (n.d.). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. [Link] [6]15. ResearchGate. (n.d.). The 4-Quinolone-3-Carboxylic Acid Motif as a Multivalent Scaffold in Medicinal Chemistry. [Link] [4]16. Nazmul Hosen. (n.d.). Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. [Link] [10]17. Vertex AI Search Result 17 (Review on 8-Amidoquinoline Derivatives as Fluorescent Probes)
- Vertex AI Search Result 18 (Synthesis and photophysical properties of bis-quinolin-3-yl-chalcones)
- Vertex AI Search Result 19 (Physico-Chemical Features of Quinolone Carboxylic Acid Deriv
-
PubMed. (2015). A Highly Selective Fluorescent Probe for Al(3+) Based on Quinoline Derivative. [Link] [8]21. NIH. (n.d.). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. [Link] [11]22. ResearchGate. (n.d.). A new fluorescent probe for neutral to alkaline pH and imaging application in live cells. [Link] [14]23. Vertex AI Search Result 23 (Quinoline-based fluorescent probe for copper ions)
- Vertex AI Search Result 24 (Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one)
-
Taylor & Francis eBooks. (n.d.). Quinoline-Based Fluorescent Probe for Various Applications. [Link] [2]26. Vertex AI Search Result 26 (Commercial source for the hydrobromide salt)
-
Frontiers. (n.d.). Progress in pH-Sensitive sensors: essential tools for organelle pH detection.... [Link] [16]28. Vertex AI Search Result 28 (PubMed entry for Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides)
-
MDPI. (n.d.). A Review of Fluorescent pH Probes: Ratiometric Strategies, Extreme pH Sensing, and Multifunctional Utility. [Link] [7]30. Vertex AI Search Result 30 (Synthesis of hydroxyquinoline-4-carboxylic acid derivatives as antioxidants)
- Vertex AI Search Result 31 (Discovery of 2-(4-Acrylamidophenyl)
- Vertex AI Search Result 32 (The Synthesis of 4-Hydroxyquinolines)
-
NIH. (n.d.). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. [Link]
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Application Notes and Protocols: 4,7-Dihydroxyquinoline-3-carboxylic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A Molecule with a Dual Identity in Oncology
4,7-Dihydroxyquinoline-3-carboxylic acid, a quinoline derivative, holds a unique position in cancer research due to its dual identity. Structurally, it belongs to the quinoline class of compounds, many of which are recognized for their therapeutic properties, including anticancer activities.[1][2] Functionally, it is identical to Kynurenic Acid (KYNA) , a key endogenous metabolite of the tryptophan catabolism via the kynurenine pathway.[3][4] This pathway has emerged as a critical regulator of the tumor microenvironment and immune surveillance.[5][6]
The role of this compound in cancer is multifaceted and context-dependent. Elevated levels of this metabolite have been observed in the serum of patients with various cancers, including colon adenocarcinoma and lung cancer, with concentrations correlating with disease progression in some cases.[3] In vitro studies have demonstrated its potential as an anti-proliferative agent, capable of inducing cell cycle arrest and apoptosis in specific cancer cell lines.[4] However, its function as a signaling molecule within the tumor microenvironment adds layers of complexity, potentially contributing to immune modulation.[7]
This document provides an in-depth guide to the application of this compound in cancer research, detailing its mechanisms of action and providing robust protocols for its investigation.
Part 1: Unraveling the Mechanism of Action
The biological effects of this compound in cancer cells are primarily mediated through its interaction with specific cellular receptors, most notably the Aryl Hydrocarbon Receptor (AHR) and the G-protein coupled receptor 35 (GPR35).[3][7]
The Aryl Hydrocarbon Receptor (AHR) Signaling Axis
This compound is a potent endogenous ligand for the AHR, a ligand-activated transcription factor.[8][9] The role of AHR in cancer is complex, acting as both a tumor suppressor and a promoter depending on the cellular context.[5][10] In some cancers, activation of AHR by kynurenine, a precursor to this compound, promotes immune evasion and tumor growth.[5] Conversely, in other contexts like neuroblastoma, AHR activation has been linked to tumor suppression.[10]
Caption: AHR Signaling Pathway Activated by this compound.
The GPR35 Signaling Axis
This compound is also a known ligand for the orphan G protein-coupled receptor, GPR35.[11][12] GPR35 is predominantly expressed in immune cells and the gastrointestinal tract.[12] Its activation in cancer cells can trigger downstream signaling cascades, such as the Erk, Src, and Akt pathways, which are implicated in cell proliferation, metastasis, and chemoresistance.[13][14]
Caption: GPR35 Signaling Pathway Activated by this compound.
Part 2: Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below. It is important to note that these values can vary depending on the specific experimental conditions.
| Cancer Cell Line | Cancer Type | IC50 (mM) | Reference |
| HT-29 | Colon Adenocarcinoma | 0.9 | [3] |
| LS-180 | Colon Adenocarcinoma | 0.2 | [3] |
| Caco-2 | Colon Adenocarcinoma | 1.2 | [3] |
| Caki-2 | Renal Cell Carcinoma | 0.04 | [3] |
| T98G | Glioblastoma | 8.9 (for DNA synthesis) | [3] |
Part 3: Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cells.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (KYNA)
-
Sterile DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in complete medium to achieve the desired final concentrations (e.g., a serial dilution from 0.01 mM to 10 mM). Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well. Gently pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cells treated with this compound (and vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound (e.g., IC50 concentration) for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS, and then detach adherent cells using trypsin-EDTA. Combine all cells and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 3 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Caption: Experimental Workflow for Cell Cycle Analysis.
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest the cells as described previously.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-FITC negative / PI negative: Viable cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative / PI positive: Necrotic cells
-
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol is for examining the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/Akt or MAPK.[4]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Erk, anti-phospho-Erk, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
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Walczak, K., et al. (2022). HCAR3 and Kynurenic Acid in Cancer: A Promising Axis of Immunometabolic Regulation or a Scientific Mirage?. International Journal of Molecular Sciences. [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]
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Vaupel, P., & Multhoff, G. (2021). The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. Cancers. [Link]
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Wirth, K. G., & Wanner, K. T. (2019). Kynurenic acid and cancer: facts and controversies. Amino Acids. [Link]
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Kennedy, P. J., et al. (2022). The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Oncology. [Link]
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Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Kim, J. H., et al. (2022). Cellular Regulation of Kynurenic Acid-Induced Cell Apoptosis Pathways in AGS Cells. International Journal of Molecular Sciences. [Link]
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Esteves-Souza, A., et al. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules. [Link]
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Singh, S., et al. (2023). From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
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El-Sayed, N. N. E., et al. (2023). New proapoptotic chemotherapeutic agents based on the quinolone-3-carboxamide scaffold acting by VEGFR-2 inhibition. Scientific Reports. [Link]
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Poulain, L., et al. (2023). The Role of the Kynurenine/AhR Pathway in Diseases Related to Metabolism and Cancer. International Journal of Molecular Sciences. [Link]
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Yanez, B. R., et al. (2021). Tryptophan and Kynurenine Pathway Metabolites and Psychoneurological Symptoms Among Breast Cancer Survivors. Journal of the National Cancer Institute. [Link]
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Savchenko, A. S., et al. (2023). Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases. International Journal of Molecular Sciences. [Link]
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Al-Ostoot, F. H., et al. (2021). Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery Science and Technology. [Link]
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Huang, J., et al. (2024). GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers. Journal of Translational Medicine. [Link]
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Kumar, A., et al. (2016). Amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives: MWI synthesis, cytotoxic activity, apoptotic DNA fragmentation and molecular docking studies. ResearchGate. [Link]
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DiNatale, B. C., et al. (2010). Kynurenic acid is a potent endogenous aryl hydrocarbon receptor ligand that synergistically induces interleukin-6 in the presence of inflammatory signaling. Toxicological Sciences. [Link]
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Sadik, A., et al. (2020). Immunometabolic Network Interactions of the Kynurenine Pathway in Cutaneous Malignant Melanoma. Frontiers in Immunology. [Link]
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DiNatale, B. C., et al. (2010). Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling. Toxicological Sciences. [Link]
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Wang, J., et al. (2006). Kynurenic Acid as a Ligand for Orphan G Protein-coupled Receptor GPR35. The Journal of Biological Chemistry. [Link]
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Walczak, K., et al. (2020). Effect of Tryptophan-Derived AhR Ligands, Kynurenine, Kynurenic Acid and FICZ, on Proliferation, Cell Cycle Regulation and Cell Death of Melanoma Cells—In Vitro Studies. International Journal of Molecular Sciences. [Link]
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Kędzierska, E., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules. [Link]
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Savino, E., et al. (2019). Activation of Aryl Hydrocarbon Receptor by Kynurenine Impairs Progression and Metastasis of Neuroblastoma. Cancer Research. [Link]
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Cuoghi, A. D., et al. (2024). Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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de Oliveira, R. B., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]
-
Wolkenfeld, G. (2024). Cell Cycle Regulation and Cancer: What AP Bio Students HAVE to know. YouTube. [Link]
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Wang, J., et al. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. The Journal of Biological Chemistry. [Link]
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Application Notes and Protocols for 4,7-Dihydroxyquinoline-3-carboxylic acid as a Putative Enzyme Inhibitor
Introduction: The Quinoline-3-Carboxylic Acid Scaffold in Enzyme Inhibition
The 4-hydroxyquinoline-3-carboxylic acid framework represents a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of potent and selective enzyme inhibitors.[1] Derivatives of this core have been investigated for a wide range of biological activities, targeting enzymes crucial in pathways from bacterial DNA replication to human cellular metabolism.[2][3] While the specific inhibitory profile of 4,7-dihydroxyquinoline-3-carboxylic acid is not extensively documented, its structural analogs, particularly 7-substituted-4-hydroxyquinoline-3-carboxylic acids, have been identified as potent inhibitors of dehydrogenase enzymes involved in cellular respiration.[4][5]
This document provides a detailed guide for researchers interested in evaluating this compound as a dehydrogenase inhibitor. The protocols and insights are synthesized from established research on closely related analogs and are designed to provide a robust framework for investigation.[6][7]
Scientific Rationale: Targeting Dehydrogenases in Cellular Respiration
Dehydrogenases are critical enzymes in metabolic pathways, catalyzing the transfer of hydride from a substrate to an acceptor, often NAD⁺/NADP⁺ or FAD. Malate dehydrogenase (MDH) and lactate dehydrogenase (LDH) are key players in cellular respiration and glycolysis.[6] Alterations in the activity of these enzymes are associated with various pathological conditions, including cancer, where metabolic reprogramming is a hallmark.[5][6] For instance, certain cancer cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), making enzymes in this pathway attractive therapeutic targets.
The inhibition of dehydrogenases can disrupt the metabolic flux of a cell, leading to reduced energy production and potentially inducing apoptosis. Studies on 7-substituted 4-hydroxyquinoline-3-carboxylic acids have shown that these compounds can inhibit both cytoplasmic and mitochondrial dehydrogenases, with a notable specificity of lipophilic congeners for the mitochondrial enzymes.[6] This suggests that compounds like this compound could potentially modulate cellular energy metabolism, making them valuable tools for cancer research and drug discovery.
Postulated Mechanism of Action
Based on structure-activity relationship (SAR) studies of related 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the inhibitory mechanism is thought to involve direct interaction with the enzyme's binding site.[4] The nature of the substituent at the 7-position of the quinoline ring plays a crucial role in the potency and selectivity of inhibition. Correlation analysis indicates that for malate dehydrogenase, inhibition is linearly related to the molar refractivity (MR) of the substituent, suggesting that the size and polarizability of the group at this position are critical for binding.[4] For this compound, the hydroxyl group at the 7-position is a small, polar substituent that could form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to its inhibitory activity.
Caption: Role of MDH and LDH in cellular metabolism and points of inhibition.
Quantitative Data for Related Inhibitors
To provide a benchmark for experimental work, the following table summarizes the inhibitory activity of several 7-substituted 4-hydroxyquinoline-3-carboxylic acids against dehydrogenase enzymes, as reported in the literature. This data highlights the impact of the 7-substituent on inhibitory potency.
| Compound (7-substituent) | Target Enzyme | Activity Measurement | Reported Value | Reference |
| 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid | Mitochondrial MDH | I50 (µM) | 18 | [6] |
| 7-(Phenethyloxy)-4-hydroxyquinoline-3-carboxylic acid | Mitochondrial MDH | I50 (µM) | 16 | [6] |
| 7-(4-Chlorobenzyloxy)-4-hydroxyquinoline-3-carboxylic acid | Mitochondrial MDH | I50 (µM) | 10 | [6] |
| 7-Hydroxy-4-hydroxyquinoline-3-carboxylic acid | Malate Dehydrogenase | % Inhibition @ 100µM | 25 | [4] |
| 7-Methoxy-4-hydroxyquinoline-3-carboxylic acid | Malate Dehydrogenase | % Inhibition @ 100µM | 30 | [4] |
Note: I50 is the concentration of inhibitor required to achieve 50% inhibition.
Experimental Protocols
The following protocols are designed as a starting point for the characterization of this compound as a dehydrogenase inhibitor. It is crucial to include appropriate controls in all experiments.
Protocol 1: Spectrophotometric Assay for Malate Dehydrogenase (MDH) Inhibition
This protocol measures the activity of MDH by monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD⁺.
A. Materials and Reagents
-
MDH Enzyme: Porcine heart mitochondrial malate dehydrogenase (commercially available).
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Substrate Solution: 10 mM Oxaloacetate (OAA). Prepare fresh daily in Assay Buffer.
-
Cofactor Solution: 2 mM NADH. Prepare fresh daily in Assay Buffer and protect from light.
-
Test Compound: this compound. Prepare a 10 mM stock solution in DMSO.
-
Positive Control: A known MDH inhibitor (if available).
-
Instrumentation: UV-Vis spectrophotometer capable of reading 96-well plates at 340 nm.
-
Plate: 96-well, UV-transparent microplate.
B. Reagent Preparation
-
Enzyme Working Solution: Dilute the MDH enzyme stock in ice-cold Assay Buffer to a final concentration that gives a linear rate of NADH consumption for at least 10 minutes (e.g., 0.5-1.0 U/mL). The optimal concentration should be determined empirically.
-
Inhibitor Dilutions: Prepare a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
C. Assay Procedure
-
Assay Plate Setup: To each well of the 96-well plate, add the components in the following order:
-
Assay Buffer: To bring the final volume to 200 µL.
-
Inhibitor/Vehicle: 20 µL of the inhibitor dilution or vehicle (Assay Buffer with the same percentage of DMSO).
-
NADH Solution: 20 µL of 2 mM NADH (final concentration 0.2 mM).
-
Enzyme Working Solution: 20 µL of the diluted MDH enzyme.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding 20 µL of 10 mM OAA substrate solution (final concentration 1.0 mM).
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer (pre-heated to 37°C) and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
D. Controls
-
No-Inhibitor Control (100% Activity): Contains all components except the inhibitor (substitute with vehicle).
-
No-Enzyme Control (Background): Contains all components except the enzyme (substitute with Assay Buffer).
-
No-Substrate Control: Contains all components except the OAA substrate (substitute with Assay Buffer).
E. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Correct the rates by subtracting the rate of the no-enzyme control.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no-inhibitor)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Caption: Experimental workflow for MDH inhibition assay.
Trustworthiness and Self-Validation
The integrity of the experimental results relies on a well-designed, self-validating protocol. The inclusion of multiple controls is non-negotiable. The no-inhibitor control establishes the baseline enzyme activity, while the no-enzyme and no-substrate controls ensure that the observed change in absorbance is due to enzyme-catalyzed reaction and not to non-specific NADH degradation or substrate instability. A linear reaction rate in the no-inhibitor control is essential for accurate IC50 determination. If the rate is non-linear, enzyme or substrate concentrations may need to be optimized. The positive control, if used, validates that the assay can detect inhibition. Reproducibility across multiple experiments is the ultimate confirmation of the findings.
References
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Shah, K. J., & Coats, E. A. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry, 25(1), 57–63. [Link]
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Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006. [Link]
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Wang, Y., et al. (2020). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 11(5), 848-854. [Link]
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Jayawickrama, G. S., et al. (2018). Improvement of kynurenine aminotransferase-II inhibitors guided by mimicking sulfate esters. PLoS ONE, 13(4), e0196404. [Link]
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ACS Publications. (1982). 4-Hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of Medicinal Chemistry. [Link]
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Morgan, J. B., et al. (2018). Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity. Journal of Medicinal Chemistry, 61(17), 7747–7761. [Link]
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162-5186. [Link]
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Han, Q., et al. (2008). Structural Insight into the Inhibition of Human Kynurenine Aminotransferase I/Glutamine transaminase K. Journal of Medicinal Chemistry, 51(23), 7425–7432. [Link]
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Manera, C., et al. (2006). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Selective Agonists. Journal of Medicinal Chemistry, 49(20), 5947–5957. [Link]
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Penchala, S. C., et al. (2018). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 61(22), 9964–9977. [Link]
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Application Note & Protocols for the In Vivo Evaluation of 4,7-Dihydroxyquinoline-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the in vivo experimental design and evaluation of 4,7-Dihydroxyquinoline-3-carboxylic acid. As an analog of the endogenous neuromodulator kynurenic acid (KYNA), this compound holds therapeutic potential by targeting key pathways in neuroinflammation and excitotoxicity.[1] KYNA is a known antagonist of ionotropic glutamate receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and an agonist of the G protein-coupled receptor 35 (GPR35).[2][3][4] However, its therapeutic use is limited by poor penetration of the blood-brain barrier.[5] Analogs like this compound are designed to overcome this limitation, necessitating rigorous preclinical evaluation. This document outlines the scientific rationale, core principles of experimental design, and detailed protocols for assessing pharmacokinetics, efficacy in neuroprotection and anti-inflammatory models, and preliminary safety, adhering to the highest standards of scientific integrity and animal welfare.
Scientific Rationale & Target Engagement
The therapeutic potential of this compound is predicated on its interaction with multiple, well-characterized biological targets. Understanding these pathways is crucial for designing relevant in vivo studies and selecting appropriate pharmacodynamic endpoints.
Primary Mechanisms of Action
-
NMDA Receptor Antagonism: Overactivation of NMDA receptors leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events, including mitochondrial dysfunction and apoptosis. This process, known as excitotoxicity, is a key pathological feature in ischemic stroke, traumatic brain injury, and other neurodegenerative disorders.[3] By acting as an antagonist, the compound can block the ion channel, mitigate Ca2+ overload, and confer neuroprotection.[6][7]
-
GPR35 Agonism: GPR35 is expressed on various immune cells and in the gastrointestinal tract.[2][8] Its activation is linked to anti-inflammatory signaling, often involving the recruitment of β-arrestin, which can suppress NF-κB activation and modulate ERK1/2 pathways.[2] This mechanism suggests therapeutic potential in inflammatory conditions such as inflammatory bowel disease (IBD) or peripheral inflammation.
-
Aryl Hydrocarbon Receptor (AhR) Modulation: KYNA and its analogs can also act as ligands for the Aryl Hydrocarbon Receptor (AhR).[9] The AhR signaling pathway is complex, playing roles in both xenobiotic metabolism (via induction of CYP1A1/1A2 enzymes) and immune modulation.[10][11] Verifying this engagement in vivo can help explain the compound's metabolic profile and pleiotropic effects.
Caption: Mechanism of neuroprotection via NMDA receptor antagonism.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (270-320g).
-
MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90 minutes, followed by reperfusion.
-
Drug Administration: Administer the test compound or vehicle (e.g., IV or IP) at a predetermined time relative to the ischemic event (e.g., 30 minutes before reperfusion).
-
Neurological Assessment: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale where 0=no deficit, 4=severe deficit). This assessment must be performed by an investigator blinded to the treatment groups.
-
Infarct Volume Measurement: At 48 hours, euthanize the animals and perfuse the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC). Infarcted tissue remains white, while viable tissue stains red.
-
Data Analysis: Quantify the infarct volume using image analysis software. Compare neurological scores and infarct volumes between groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
Objective: To evaluate the acute anti-inflammatory effects of the compound in a model of localized inflammation. [12][13]
Caption: Simplified anti-inflammatory signaling via GPR35 activation.
Methodology:
-
Animal Grouping: Use male Wistar rats (150-180g) and divide them into groups (Vehicle, Positive Control [e.g., Indomethacin 10 mg/kg], and Test Compound at 3-4 doses).
-
Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the assigned treatment (e.g., PO or IP) to each animal.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition |
| Vehicle | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Compound X | 10 | 0.65 ± 0.06 | 23.5% |
| Compound X | 30 | 0.41 ± 0.05 | 51.8% |
| Compound X | 100 | 0.35 ± 0.04 | 58.8% |
Preliminary Toxicology & Safety Assessment
Early assessment of a compound's safety profile is a mandatory component of preclinical development and is required by regulatory agencies like the FDA before human trials can begin. [14][15][16]All safety studies should be conducted under Good Laboratory Practice (GLP) conditions where possible. [17][18] Objective: To determine the acute toxicity and identify the Maximum Tolerated Dose (MTD) of a single administration of the compound.
Methodology:
-
Animal Model: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent, as per ICH guidelines. [19]For an initial screen, a rodent model is sufficient.
-
Dose Escalation: Administer single, escalating doses of the compound to small groups of animals (e.g., 3 per sex per group).
-
Clinical Observation: Observe animals intensively for the first 4 hours post-dose and then daily for 14 days. Record all clinical signs of toxicity.
-
Body Weight: Measure body weight just before dosing and at regular intervals (e.g., days 1, 3, 7, and 14).
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any macroscopic organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death.
| Observation Parameter | Checklist |
| General Appearance | Posture, activity level, grooming |
| Autonomic Signs | Salivation, lacrimation, pupil size |
| CNS Effects | Tremors, convulsions, ataxia, sedation |
| Body Weight | >10% weight loss is a common sign of toxicity |
| Mortality/Morbidity | Record time of death or reason for euthanasia |
References
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University of Iowa. (n.d.). ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). Retrieved from [Link]
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ARRIVE Guidelines. (n.d.). Home. Retrieved from [Link]
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ARRIVE Guidelines. (n.d.). The ARRIVE guidelines 2.0. Retrieved from [Link]
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Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link]
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Wikipedia. (2023). ARRIVE guidelines. Retrieved from [Link]
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Comparative Biosciences, Inc. (n.d.). Toxicology in Preclinical Studies. Retrieved from [Link]
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Lambda Therapeutic Research. (n.d.). Preclinical Toxicology Considerations for a Successful IND Application. Retrieved from [Link]
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Altasciences. (n.d.). SMALL MOLECULE SAFETY ASSESSMENT. Retrieved from [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
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Altasciences. (n.d.). PLANNING YOUR PRECLINICAL ASSESSMENT. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). FDA Requirements for Preclinical Studies. Retrieved from [Link]
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Slideshare. (2018). In vivo screening method for anti inflammatory agent. Retrieved from [Link]
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Sugihara, K., et al. (2007). Comparative study of aryl hydrocarbon receptor ligand activities of six chemicals in vitro and in vivo. Archives of Toxicology. Retrieved from [Link]
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de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. Retrieved from [Link]
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Frontiers. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Retrieved from [Link]
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NAMSA. (2024). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
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Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]
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Zhang, X., et al. (2015). Inhibition of in Vivo [(3)H]MK-801 Binding by NMDA Receptor Open Channel Blockers and GluN2B Antagonists in Rats and Mice. Neuropharmacology. Retrieved from [Link]
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Takeuchi, S., et al. (2008). In vitro screening for aryl hydrocarbon receptor agonistic activity in 200 pesticides using a highly sensitive reporter cell line, DR-EcoScreen cells, and in vivo mouse liver cytochrome P450-1A induction by propanil, diuron and linuron. Journal of Applied Toxicology. Retrieved from [Link]
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Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
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Li, F., et al. (2019). Murine Pharmacokinetic Studies. Bio-protocol. Retrieved from [Link]
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Gerasimov, A. D., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. Retrieved from [Link]
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Wang, Y., et al. (2023). Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Singh, S., et al. (2021). Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
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Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]
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He, K., et al. (2005). NMDA antagonist inhibits the extracellular signal-regulated kinase pathway and suppresses cancer growth. PNAS. Retrieved from [Link]
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Fülöp, F., et al. (2011). Synthesis and biological effects of some kynurenic acid analogs. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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de Almeida Junior, S. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP. Retrieved from [Link]
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Mackenzie, A. E., et al. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. ACS Pharmacology & Translational Science. Retrieved from [Link]
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Zádori, D., et al. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Frontiers in Immunology. Retrieved from [Link]
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Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship. Retrieved from [Link]
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Denison, M. S., et al. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon Receptor (AhR) Activators. Springer Nature Experiments. Retrieved from [Link]
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Wikipedia. (n.d.). NMDA receptor antagonist. Retrieved from [Link]
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Pál, L., et al. (2021). SZR-104, a Novel Kynurenic Acid Analogue with High Permeability through the Blood–Brain Barrier. International Journal of Molecular Sciences. Retrieved from [Link]
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Tiszlavicz, L., et al. (2015). On the toxicity of kynurenic acid in vivo and in vitro. ResearchGate. Retrieved from [Link]
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bioRxiv. (2024). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells. Retrieved from [Link]
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Toldi, J., et al. (2020). Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects and Alter the Intracellular Distribution and Methylation Patterns of H3 Histones in Immunochallenged Microglia-Enriched Cultures of Newborn Rat Brains. International Journal of Molecular Sciences. Retrieved from [Link]
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Vécsei, L., et al. (2024). The Impact of C-3 Side Chain Modifications on Kynurenic Acid: A Behavioral Analysis of Its Analogs in the Motor Domain. SZTE Publicatio Repozitórium. Retrieved from [Link]
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MDPI. (2024). In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link]
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ResearchGate. (2016). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Retrieved from [Link]
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MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]
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Application Note: Enhanced Detection of 4,7-Dihydroxyquinoline-3-carboxylic Acid Through Derivatization
Introduction
4,7-Dihydroxyquinoline-3-carboxylic acid is a key heterocyclic compound with a structural backbone found in various biologically active molecules, including certain classes of antibiotics.[1] Its intrinsic chemical properties, however, can present analytical challenges, particularly when low-level detection and quantification are required in complex matrices such as biological fluids or environmental samples. The molecule possesses multiple polar functional groups—two phenolic hydroxyls and a carboxylic acid—which can lead to poor retention in reversed-phase liquid chromatography (RPLC) and low ionization efficiency in mass spectrometry without derivatization.[2] This application note provides a comprehensive guide to the derivatization of this compound to enhance its detectability for various analytical platforms, with a primary focus on pre-column derivatization for High-Performance Liquid Chromatography (HPLC) with UV-Visible and fluorescence detection.
Challenges in Direct Analysis
Direct analysis of this compound often suffers from:
-
Low UV Absorbance: While the quinoline ring system is chromophoric, its molar absorptivity may not be sufficient for trace-level analysis.
-
Weak or No Native Fluorescence: The native fluorescence of the molecule may be too low for sensitive detection, a common issue with many quinolone compounds.[3]
-
Poor Chromatographic Peak Shape: The polar functional groups can interact with residual silanols on silica-based columns, leading to tailing peaks.
-
Limited Sensitivity in Mass Spectrometry: The carboxylic acid group can be readily deprotonated, leading to analysis in negative ion mode, which is sometimes less sensitive than positive ion mode. Derivatization can introduce functionalities that are readily ionized in positive mode.[4]
Derivatization addresses these challenges by chemically modifying the analyte to introduce a tag that enhances its detectability.[5] This process can significantly improve sensitivity, selectivity, and chromatographic performance.
Strategic Approach to Derivatization
The presence of three reactive functional groups on this compound—the C4-hydroxyl, the C7-hydroxyl, and the C3-carboxylic acid—offers multiple sites for derivatization. The choice of derivatizing agent and reaction conditions will determine which functional groups are modified.
Targeting Functional Groups for Enhanced Detection
-
Phenolic Hydroxyl Groups (C4-OH and C7-OH): These groups can be targeted with reagents that react with phenols to introduce highly responsive chromophores or fluorophores.
-
Carboxylic Acid Group (C3-COOH): This group can be converted into an ester or an amide, attaching a tag that improves UV absorbance or fluorescence.
A key consideration is whether to derivatize a single functional group or multiple groups simultaneously. Simultaneous derivatization can lead to a greater enhancement in signal but may also result in a mixture of products, complicating analysis.
Recommended Derivatization Protocols
This section details two primary protocols for the derivatization of this compound. Protocol 1, using dansyl chloride, is a versatile method that can potentially label all three functional groups. Protocol 2 focuses on the selective derivatization of the carboxylic acid group using a coumarin-based reagent for highly sensitive fluorescence detection.
Protocol 1: Comprehensive Derivatization with Dansyl Chloride
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly reactive reagent that targets primary and secondary amines, phenols, and, under specific conditions, carboxylic acids.[6][7] The resulting dansyl derivatives are intensely fluorescent, allowing for detection at very low concentrations.[6][8]
Principle of the Reaction
Dansyl chloride reacts with the phenolic hydroxyl groups and the carboxylic acid group of this compound in a nucleophilic substitution reaction under alkaline conditions. The sulfonyl chloride moiety is highly electrophilic and readily attacked by the phenoxide and carboxylate anions.[7]
Experimental Workflow
Caption: Workflow for Dansyl Chloride Derivatization.
Step-by-Step Protocol
-
Reagent Preparation:
-
Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution should be prepared fresh and protected from light.
-
Alkaline Buffer: Prepare a 1 M sodium carbonate buffer and adjust the pH to approximately 11.
-
Quenching Solution: Prepare a 1 M glycine solution in water.
-
-
Derivatization Procedure:
-
To 100 µL of the sample solution containing this compound, add 100 µL of the 1 M sodium carbonate buffer.
-
Add 200 µL of the dansyl chloride solution.
-
Vortex the mixture gently and incubate in a water bath at 60°C for 60 minutes in the dark.[6] The extended reaction time and elevated temperature facilitate the derivatization of the less reactive carboxylic acid group.
-
After incubation, cool the reaction mixture to room temperature.
-
Add 50 µL of the 1 M glycine solution to quench the reaction by consuming any unreacted dansyl chloride. Allow this to react for 10 minutes.
-
-
Sample Clean-up (Liquid-Liquid Extraction):
-
Add 500 µL of diethyl ether to the reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the HPLC mobile phase for analysis.
-
HPLC-Fluorescence Detection Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Excitation Wavelength | ~345 nm |
| Emission Wavelength | ~514 nm |
Note: The exact excitation and emission wavelengths should be optimized for the specific dansylated derivative of this compound.
Protocol 2: Selective Derivatization of the Carboxylic Acid Group with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)
For applications requiring the specific targeting of the carboxylic acid group, 4-bromomethyl-7-methoxycoumarin (Br-Mmc) is an excellent fluorescent labeling agent.[9][10] This reagent reacts with carboxylic acids to form highly fluorescent esters.
Principle of the Reaction
The derivatization proceeds via a nucleophilic substitution reaction where the carboxylate anion of this compound attacks the electrophilic bromomethyl group of Br-Mmc. The reaction is often catalyzed by a crown ether to enhance the solubility and reactivity of the carboxylate salt in an aprotic solvent.[11]
Experimental Workflow
Caption: Workflow for Br-Mmc Derivatization.
Step-by-Step Protocol
-
Reagent Preparation:
-
Br-Mmc Solution: Prepare a 1 mg/mL solution of 4-bromomethyl-7-methoxycoumarin in acetonitrile.
-
Catalyst Mixture: Prepare a suspension of potassium carbonate and 18-crown-6 ether in acetonitrile.
-
-
Derivatization Procedure:
-
To a solution of this compound in 200 µL of acetonitrile, add 50 µL of the catalyst mixture.
-
Add 100 µL of the Br-Mmc solution.
-
Seal the reaction vial and heat at 70°C for 30 minutes.
-
Cool the mixture to room temperature.
-
-
Sample Preparation for Analysis:
-
Filter the reaction mixture through a 0.22 µm syringe filter to remove any insoluble salts.
-
The filtrate can be directly injected into the HPLC system or diluted with the mobile phase if necessary.
-
HPLC-Fluorescence Detection Parameters
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Excitation Wavelength | ~325 nm |
| Emission Wavelength | ~395 nm |
Note: The optimal excitation and emission wavelengths may vary slightly and should be determined experimentally.
Data Presentation and Expected Outcomes
The derivatization of this compound is expected to significantly enhance the analytical signal. The following table summarizes the anticipated improvements:
| Analytical Parameter | Without Derivatization | With Dansyl Chloride Derivatization | With Br-Mmc Derivatization |
| Detection Method | UV/Fluorescence | Fluorescence | Fluorescence |
| Limit of Detection (LOD) | High (µg/mL range) | Low (ng/mL to pg/mL range) | Low (ng/mL to pg/mL range) |
| Chromatographic Retention | Early eluting | Increased retention | Increased retention |
| Peak Shape | Potential tailing | Improved symmetry | Improved symmetry |
Trustworthiness and Self-Validation
To ensure the reliability of the derivatization and analytical method, the following validation steps are crucial:
-
Reaction Optimization: Systematically optimize reaction parameters such as temperature, time, pH, and reagent concentration to achieve maximum derivatization efficiency and minimize side products.
-
Derivative Stability: Assess the stability of the derivatized product over time under different storage conditions (e.g., room temperature, refrigerated, frozen) and in the autosampler.
-
Method Validation: Perform a full method validation according to ICH guidelines, including linearity, accuracy, precision, selectivity, and robustness.
-
Internal Standard: The use of a structurally similar internal standard that undergoes the same derivatization process is highly recommended for accurate quantification.
Conclusion
The derivatization of this compound is a powerful strategy to overcome the challenges associated with its direct analysis. The protocols provided in this application note, utilizing dansyl chloride for comprehensive labeling or Br-Mmc for selective carboxylic acid tagging, offer robust and sensitive methods for the detection and quantification of this important molecule. The choice of method will depend on the specific analytical requirements, including the desired level of sensitivity and the complexity of the sample matrix. Proper optimization and validation are essential to ensure the generation of high-quality, reliable data in research, drug development, and other scientific applications.
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- Han, J., et al. (2015). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices.
- Santos, J. L., et al. (2023). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. Molecules, 28(2), 777.
- Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. HETEROCYCLES, 65(12), 2937.
- Beach, D. G., Liu, H., & Quilliam, M. A. (2015). Sensitive determination of domoic acid in mussel tissue using dansyl chloride derivatization and liquid chromatography–mass spectrometry. Analytical Methods, 7(18), 7574-7581.
- Sam, A. S., & Bartlett, M. G. (2000). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 611-616.
Sources
- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journalajacr.com [journalajacr.com]
- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 7. researchgate.net [researchgate.net]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. 4-Bromomethyl-7-methoxycoumarin and analogues as derivatization agents for high-performance liquid chromatography determinations: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. taylorfrancis.com [taylorfrancis.com]
High-Throughput Screening Assays for 4,7-Dihydroxyquinoline-3-carboxylic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 4,7-Dihydroxyquinoline-3-carboxylic Acid Analogs
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Within this class, this compound and its analogs represent a promising area of investigation for novel therapeutics. Structurally related to the endogenous neuromodulator kynurenic acid (KYNA), these compounds are hypothesized to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1][2] Overactivation of NMDA receptors is implicated in a variety of neurological and psychiatric disorders, making NMDA receptor antagonists a subject of intense research.[1][3]
Beyond their potential as neuroprotective agents, quinoline derivatives have been shown to exhibit a diverse array of pharmacological effects, including the inhibition of enzymes crucial in cancer and metabolic diseases. Notably, some quinoline analogs have demonstrated inhibitory activity against sirtuin 3 (SIRT3), a mitochondrial deacetylase involved in cellular metabolism and stress responses, and DNA methyltransferases (DNMTs), enzymes that play a critical role in epigenetic regulation and are often dysregulated in cancer. Furthermore, the kynurenine pathway, from which KYNA is synthesized, presents additional therapeutic targets such as kynurenine 3-monooxygenase (KMO).
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize the biological activity of this compound analogs. The assays described herein are tailored to investigate the effects of these compounds on key biological targets implicated in neurological disorders, cancer, and metabolic diseases.
I. Primary Target: NMDA Receptor Antagonism - A Cell-Based Calcium Flux Assay
The structural similarity of this compound to kynurenic acid, a known NMDA receptor antagonist, provides a strong rationale for prioritizing the screening of its analogs for activity at this receptor.[1][4] A robust and widely used method for assessing NMDA receptor function in a high-throughput format is the measurement of intracellular calcium flux using a fluorometric imaging plate reader (FLIPR).[5][6]
Assay Principle
NMDA receptors are ligand-gated ion channels that, upon activation, allow the influx of calcium ions (Ca²⁺) into the cell. This change in intracellular Ca²⁺ concentration can be detected using calcium-sensitive fluorescent dyes. Antagonists of the NMDA receptor will block this ion channel, thereby preventing the influx of Ca²⁺ and a subsequent increase in fluorescence.
Figure 2: Principle of the fluorometric SIRT3 inhibition assay.
Detailed Protocol:
This protocol is based on commercially available SIRT3 fluorometric assay kits. [7][8][9][10] Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 fluorogenic substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)
-
NAD⁺
-
Developer solution (containing a protease that cleaves the deacetylated substrate)
-
SIRT3 assay buffer
-
Positive control inhibitor: Nicotinamide
-
384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mixture containing SIRT3 assay buffer, NAD⁺, and the fluorogenic substrate at their optimal concentrations (refer to the kit manual for specific concentrations).
-
-
Compound Addition:
-
Add 2 µL of the test compounds (at various concentrations), positive control, or vehicle control to the wells of the 384-well plate.
-
-
Enzyme Reaction:
-
Add 18 µL of the reaction mixture to each well.
-
Incubate the plate at 37°C for 1 hour.
-
-
Development:
-
Add 20 µL of the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Fluorescence Measurement:
-
Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis:
-
Similar to the calcium flux assay, calculate the percent inhibition for each compound concentration relative to the positive and vehicle controls.
-
Determine the IC₅₀ values by fitting the dose-response data to a suitable model.
| Parameter | Recommended Value |
| Enzyme | Recombinant human SIRT3 |
| Substrate | Fluorogenic acetylated peptide |
| Co-substrate | NAD⁺ |
| Plate Format | 384-well, black |
| Reaction Time | 1 hour at 37°C |
| Development Time | 15-30 minutes at RT |
| Positive Control | Nicotinamide (e.g., 1 mM) |
| Detection | Fluorescence (Ex: 355 nm, Em: 460 nm) |
B. Kynurenine 3-Monooxygenase (KMO) Inhibition: An Absorbance-Based Assay
KMO is a key enzyme in the kynurenine pathway that converts kynurenine to 3-hydroxykynurenine. Inhibition of KMO can shift the pathway towards the production of the neuroprotective kynurenic acid. [11]This assay measures the consumption of the KMO cofactor, NADPH, which can be monitored by the decrease in absorbance at 340 nm. [12] Detailed Protocol:
This protocol is based on commercially available KMO inhibitor screening assay kits. [12][13] Materials:
-
Recombinant human KMO enzyme
-
L-Kynurenine (substrate)
-
NADPH (cofactor)
-
KMO assay buffer
-
Positive control inhibitor: Ro 61-8048
-
384-well UV-transparent microplates
-
Absorbance microplate reader
Procedure:
-
Reagent and Compound Preparation:
-
Prepare a solution of L-kynurenine and NADPH in KMO assay buffer.
-
Dispense 2 µL of test compounds, positive control, or vehicle control into the wells of a 384-well plate.
-
-
Enzyme Reaction:
-
Add 18 µL of the KMO enzyme to each well.
-
Initiate the reaction by adding 20 µL of the kynurenine/NADPH solution.
-
Incubate at 37°C for 30-60 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at 340 nm.
-
Data Analysis:
-
The decrease in absorbance at 340 nm is proportional to KMO activity.
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values.
| Parameter | Recommended Value |
| Enzyme | Recombinant human KMO |
| Substrate | L-Kynurenine |
| Cofactor | NADPH |
| Plate Format | 384-well, UV-transparent |
| Reaction Time | 30-60 minutes at 37°C |
| Positive Control | Ro 61-8048 |
| Detection | Absorbance at 340 nm |
C. DNA Methyltransferase 1 (DNMT1) Inhibition: A Fluorescence Polarization Assay
DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns, and its inhibition is a therapeutic strategy in cancer. [14]Fluorescence polarization (FP) assays are a homogeneous method well-suited for HTS of enzyme inhibitors. [15][16] Assay Principle:
This assay is a competitive binding assay. A fluorescently labeled ligand (tracer) that binds to a DNMT1-specific antibody has a high FP value. When unlabeled S-adenosyl-L-homocysteine (SAH), the product of the DNMT1 reaction, is present, it competes with the tracer for antibody binding. This displacement of the tracer results in a decrease in its FP value. DNMT1 inhibitors will reduce the production of SAH, leading to less competition and a higher FP signal.
Detailed Protocol:
Materials:
-
Recombinant human DNMT1 enzyme
-
Hemimethylated DNA substrate
-
S-adenosyl-L-methionine (SAM)
-
DNMT1 assay buffer
-
Anti-SAH antibody
-
Fluorescently labeled SAH tracer
-
Positive control inhibitor: SGI-1027
-
384-well black microplates
-
Fluorescence polarization-capable microplate reader
Procedure:
-
DNMT1 Reaction:
-
In a 384-well plate, combine the test compounds, DNMT1 enzyme, hemimethylated DNA substrate, and SAM in DNMT1 assay buffer.
-
Incubate at 37°C for 1-2 hours.
-
-
Detection:
-
Add a mixture of the anti-SAH antibody and the fluorescent SAH tracer to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
FP Measurement:
-
Read the fluorescence polarization of the samples.
-
Data Analysis:
-
A decrease in FP corresponds to DNMT1 activity (production of SAH).
-
Calculate the percent inhibition for each compound and determine the IC₅₀ values.
| Parameter | Recommended Value |
| Enzyme | Recombinant human DNMT1 |
| Substrate | Hemimethylated DNA |
| Co-substrate | S-adenosyl-L-methionine (SAM) |
| Plate Format | 384-well, black |
| Reaction Time | 1-2 hours at 37°C |
| Detection Method | Competitive Fluorescence Polarization |
| Positive Control | SGI-1027 |
III. HTS Workflow and Data Management
A typical HTS workflow for screening this compound analogs involves several stages, from primary screening to hit confirmation and characterization.
Figure 3: A generalized high-throughput screening workflow.
Effective data management and analysis are critical for the success of any HTS campaign. [17][18][19][20][21]It is essential to implement a robust data analysis pipeline that includes normalization, hit selection, and curve fitting. The quality of each assay plate should be monitored using statistical parameters like the Z'-factor to ensure the reliability of the screening results.
Conclusion
The this compound scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. The high-throughput screening assays detailed in these application notes provide a comprehensive framework for identifying and characterizing the biological activities of analogs based on this scaffold. By employing a combination of cell-based and biochemical assays, researchers can efficiently screen large compound libraries and advance the most promising candidates toward lead optimization and preclinical development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Does kynurenic acid act on nicotinic receptors? An assessment of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. caymanchem.com [caymanchem.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Sirtuin 3/SIRT3 Assay Kit (Fluorometric) (KA1369): Novus Biologicals [novusbio.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Downregulation of DNA methylation enhances differentiation of THP-1 cells and induces M1 polarization of differentiated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of fluorescence polarization-based competition assay for nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 17. chemits.com [chemits.com]
- 18. academic.oup.com [academic.oup.com]
- 19. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 20. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing reaction conditions for 4,7-Dihydroxyquinoline-3-carboxylic acid synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to optimizing the synthesis of 4,7-dihydroxyquinoline-3-carboxylic acid. As a key structural motif in medicinal chemistry, successful and reproducible synthesis of this compound is paramount. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Core Synthesis Pathway: The Gould-Jacobs Reaction
The most reliable and widely adopted method for synthesizing the 4-hydroxyquinoline-3-carboxylic acid scaffold is the Gould-Jacobs reaction.[1][2] This pathway involves three primary stages when targeting this compound:
-
Condensation : Reaction of 3-aminophenol with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, diethyl 2-(((3-hydroxyphenyl)amino)methylene)malonate.
-
Thermal Cyclization : High-temperature ring closure of the intermediate to form ethyl 4,7-dihydroxyquinoline-3-carboxylate.
-
Saponification : Hydrolysis of the ethyl ester to yield the final this compound.
This guide is structured to address common failures and optimization challenges at each of these critical stages.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during synthesis. Each answer provides an explanation of the underlying chemistry and a detailed protocol for resolution.
Q1: My initial condensation reaction (Stage 1) is slow, incomplete, or gives a low yield. How can I improve it?
Answer: The condensation of 3-aminophenol and EMME is a nucleophilic substitution reaction where the amino group attacks the electron-deficient carbon of EMME, followed by the elimination of ethanol.[2] Incomplete reactions are typically due to insufficient thermal energy or suboptimal conditions.
Causality & Expert Insights: While this reaction can be performed neat (without solvent), the viscosity of the mixture can limit mass transfer. Using a solvent like ethanol allows the reaction to proceed under reflux, ensuring consistent temperature and mixing. For a significant acceleration, microwave-assisted synthesis is highly effective, drastically reducing reaction times from hours to minutes by promoting rapid, uniform heating.[3][4]
Recommended Protocol (Microwave-Assisted Condensation):
-
In a microwave-safe vial equipped with a magnetic stir bar, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.1 eq).
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 120-140°C for 5-10 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product often crystallizes upon cooling or can be precipitated by adding a non-polar solvent like hexane.
-
Collect the solid by filtration, wash with cold ethanol or hexane, and dry under vacuum. The intermediate is typically used in the next step without further purification.
Q2: The thermal cyclization (Stage 2) is failing, resulting in either recovered starting material or a complex mixture of byproducts. What is going wrong?
Answer: This is the most critical and challenging step of the Gould-Jacobs reaction. It is an intramolecular electrophilic aromatic substitution (a 6-electron cyclization) that requires very high temperatures, typically between 240-260°C, to overcome the activation energy barrier.[1][5] Failure is almost always due to improper temperature control.
Causality & Expert Insights:
-
Temperature Too Low: If the temperature is below ~240°C, the cyclization will not proceed at a reasonable rate, and you will recover the unreacted anilinomethylene malonate intermediate.
-
Temperature Too High/Prolonged Heating: Exceeding 260°C or heating for too long can lead to decomposition and charring, resulting in a dark, intractable mixture and low yields.[1] Unwanted side reactions, including decarboxylation of the product, can also occur at excessive temperatures.[3]
The key to success is using a high-boiling, inert solvent to maintain a stable and uniform high temperature. Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) is the classic and most effective choice.[5]
Recommended Protocol (Thermal Cyclization in Dowtherm A):
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, preheat a sufficient volume of Dowtherm A to 250°C.
-
Slowly and carefully add the anilinomethylene malonate intermediate from Stage 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the temperature at 250-255°C for 30-60 minutes. The cyclized product will often precipitate from the hot solution.
-
Allow the mixture to cool to below 100°C.
-
Add a hydrocarbon solvent like hexane or toluene to dilute the Dowtherm A and facilitate filtration.
-
Collect the precipitated solid (ethyl 4,7-dihydroxyquinoline-3-carboxylate) by vacuum filtration.
-
Wash the filter cake thoroughly with hexane to remove residual Dowtherm A. The crude ester can then be taken to the next step.
| Parameter | Conventional Heating | Microwave Heating | Eaton's Reagent |
| Solvent | Dowtherm A / Diphenyl Ether | None (Neat) or High-Boiling Solvent | Dichloromethane |
| Temperature | 250-260 °C | 250-300 °C | Room Temp to 40 °C |
| Time | 30-60 min | 5-20 min | 1-4 hours |
| Yield | Good to Excellent | Good, but optimization needed | Good to Excellent |
| Pros | Reliable, well-documented | Extremely fast | Mild conditions, avoids thermal degradation |
| Cons | High temp, difficult solvent removal | Requires specialized equipment, risk of charring | Reagent preparation required |
Table 1: Comparison of Cyclization Conditions. While traditional heating is robust, alternatives like microwave synthesis[3] or catalysis with Eaton's reagent (P₂O₅ in MeSO₃H)[4] can offer advantages in speed or reaction mildness.
Q3: How can I be sure I formed the correct 7-hydroxy isomer and not the 5-hydroxy isomer?
Answer: The regioselectivity of the Gould-Jacobs cyclization is governed by both steric and electronic factors.[1] When using 3-aminophenol, the cyclization can occur at either the C2 or C6 position of the aniline ring, leading to the 5-hydroxy or 7-hydroxy quinoline product, respectively.
Causality & Expert Insights: For 3-aminophenol, the cyclization overwhelmingly favors the position para to the electron-donating hydroxyl group (the C6 position), leading to the desired 7-hydroxy product. The alternative cyclization is sterically hindered by the hydroxyl group and electronically less favored. While trace amounts of the 5-hydroxy isomer might form, it is typically not a significant byproduct. Confirmation of the final structure should always be performed using analytical methods, primarily ¹H NMR spectroscopy, by analyzing the coupling patterns of the protons on the benzene portion of the quinoline ring.
Q4: The final saponification (Stage 3) is incomplete, and I have trouble isolating the pure carboxylic acid.
Answer: Saponification is the base-mediated hydrolysis of the ethyl ester to a carboxylate salt, followed by acidification to yield the final carboxylic acid.[5] Incomplete hydrolysis can occur if the ester, which is often poorly soluble, does not fully react with the base.
Causality & Expert Insights: The ethyl 4,7-dihydroxyquinoline-3-carboxylate is a relatively insoluble solid. A successful hydrolysis requires conditions that ensure its complete dissolution and reaction. Using a co-solvent like ethanol with aqueous sodium hydroxide (NaOH) and heating to reflux is crucial. The reaction is complete when the suspended solid has fully dissolved, indicating the formation of the more soluble sodium carboxylate salt.[5] Precipitation of the final product is achieved by carefully adjusting the pH to the isoelectric point of the carboxylic acid.
Recommended Protocol (Saponification and Isolation):
-
Suspend the crude ethyl ester from Stage 2 in a mixture of ethanol and 10% aqueous NaOH solution.
-
Heat the mixture to reflux with vigorous stirring. Continue heating until all the solid material has dissolved (typically 1-2 hours).
-
Cool the resulting solution to room temperature and remove the ethanol via rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise with stirring to acidify the solution. Monitor the pH. The product will precipitate out. Adjust the pH to approximately 2-4 for maximum precipitation.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the this compound by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol or acetone to remove organic impurities.
-
Dry the final product under vacuum.
References
-
O'Brien, E., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(2), 245. [Link]
-
Verma, A., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
- CN112500341B. (2021). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
-
Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 19. [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
-
Farkas, M., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4987. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Quinolines. organic-chemistry.org. [Link]
-
Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]
-
El Hafi, B., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(3). [Link]
-
Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Drug Development and Research. [Link]
-
PubChem. (n.d.). 4-Quinolone-3-carboxylic acid. National Center for Biotechnology Information. [Link]
- CN103626699A. (2014). Industrial preparation method of 4,7-dichloroquinoline.
-
Henriques, M. S. C., et al. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. [Link]
- WO2019206798A1. (2019). Process for the hydrolysis of quinolone carboxylic esters.
- CN101781247B. (2013). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
-
G. G., et al. (2020). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026. [Link]
-
ResearchGate. (n.d.). Gould-Jacobs Reaction. [Link]
-
Canto, R. F. S., et al. (2012). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 17(11), 12937-12946. [Link]
-
Yue, D., et al. (2007). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron, 63(17), 3469-3477. [Link]
-
ResearchGate. (n.d.). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. [Link]
-
Ahluwalia, V. K., & Parashar, R. K. (2002). Gould-Jacobs Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Backeberg, O. G. (1931). Cyclization Studies in the Quinoline Series. A New Synthesis of 4-Aminoquinolines. Journal of the American Chemical Society, 53(6), 2417-2419. [Link]
-
Sławiński, J., et al. (2011). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. European Journal of Medicinal Chemistry, 46(9), 4216-4224. [Link]
-
The Organic Chemistry Tutor. (2023, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. [Link]
Sources
Technical Support Center: Troubleshooting Low Solubility of 4,7-Dihydroxyquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4,7-Dihydroxyquinoline-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting strategies and practical advice for overcoming the low aqueous solubility of this compound, a common challenge in experimental settings. As Senior Application Scientists, we have compiled this resource based on established physicochemical principles and extensive experience in handling poorly soluble molecules.
Understanding the Molecule: The Key to Solubility
This compound possesses a complex chemical structure that dictates its solubility behavior. The presence of two hydroxyl groups and a carboxylic acid moiety on a quinoline backbone results in a molecule with multiple ionizable sites. Its solubility is therefore highly dependent on the pH of the solution.
At acidic pH, the carboxylic acid group is protonated (-COOH), and the quinoline nitrogen can also be protonated, leading to a positively charged species. In contrast, at basic pH, the carboxylic acid and potentially the hydroxyl groups can be deprotonated, resulting in a negatively charged molecule. These charged forms are generally more soluble in aqueous solutions than the neutral form.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our technical support is structured in a question-and-answer format to directly address the common issues you may encounter.
Q1: My this compound is not dissolving in my aqueous buffer. What should I do first?
A1: The primary reason for poor aqueous solubility is likely the pH of your buffer. The carboxylic acid group on the molecule requires a sufficiently basic environment to deprotonate and become soluble.
Initial Troubleshooting Steps:
-
pH Adjustment: The most effective initial step is to increase the pH of your solution. Carboxylic acids are more soluble in basic solutions where they can form a salt[1].
-
Recommendation: Prepare a stock solution in a dilute basic solution, such as 0.1 M NaOH. The strong base will deprotonate the carboxylic acid, forming the more soluble sodium salt[2]. You can then dilute this stock solution into your final buffer. Be mindful of the final pH of your experimental medium.
-
-
Use of Co-solvents: If pH adjustment alone is insufficient or not compatible with your experiment, a water-miscible organic co-solvent can be used to prepare a concentrated stock solution.
-
Common Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are frequently used.[3][4]
-
Caution: Adding a DMSO stock solution to an aqueous buffer can cause the compound to precipitate out, a phenomenon known as "crashing out."[5] This is a common issue with compounds that have low aqueous solubility.[6] It is crucial to keep the final concentration of the organic solvent in your assay as low as possible, typically below 1%, to avoid solvent-induced artifacts and maintain compound solubility.[7]
-
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay medium. How can I prevent this?
A2: This is a classic example of exceeding the kinetic solubility of your compound. While it may be soluble at high concentrations in DMSO, its solubility in the final aqueous buffer is much lower.
Strategies to Prevent Precipitation:
-
Optimize Co-solvent Concentration: Minimize the percentage of DMSO in your final working solution. A general guideline is to keep it below 1% (v/v). You may need to prepare a more dilute stock solution in DMSO to achieve this.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
pH of the Aqueous Medium: Ensure your final aqueous medium has a pH that favors the solubility of your compound. For this compound, a slightly basic pH would be beneficial.
-
Consider Salt Forms: If available, using a salt form of the compound, such as the hydrobromide salt, can significantly improve aqueous solubility.[8][9][10] Salt forms are often more stable and readily dissolve in water.[11]
-
Kinetic vs. Thermodynamic Solubility: Understand the difference between kinetic and thermodynamic solubility. The value you observe when diluting from a DMSO stock is the kinetic solubility, which can be supersaturated and unstable.[12][13][14][15][16] The thermodynamic solubility is the true equilibrium solubility and is often lower. Aim to work at concentrations below the thermodynamic solubility limit in your final assay buffer for reliable results.
Q3: How can I determine the optimal pH for dissolving my compound?
A3: The optimal pH for dissolution is related to the pKa values of the ionizable groups in the molecule. For a carboxylic acid, the solubility increases significantly at pH values above its pKa.
pKa Estimation and its Implication:
-
Carboxylic Acid Group: The pKa of a typical carboxylic acid is around 4-5.[17]
-
Quinoline Nitrogen: The pKa of the quinoline nitrogen is approximately 4.9.[18]
-
Hydroxyl Groups: The pKa of phenolic hydroxyl groups can vary but are generally in the range of 8-10.
Based on these estimates, to ensure the deprotonation of the carboxylic acid and enhance solubility, a pH of 7 or higher is recommended.
Experimental Protocols
Protocol 1: Preparation of a Basic Stock Solution
This protocol is recommended for preparing a stock solution for use in various aqueous-based assays.
Materials:
-
This compound
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile, purified water
-
Calibrated pH meter
Procedure:
-
Weigh out the desired amount of this compound.
-
Add a small volume of 0.1 M NaOH to the solid compound.
-
Gently agitate or sonicate the mixture until the solid is completely dissolved.
-
Once dissolved, add sterile, purified water to reach the final desired concentration.
-
Verify the pH of the final stock solution. Adjust if necessary with dilute HCl or NaOH, being careful not to cause precipitation.
-
Sterile filter the solution if required for your application.
-
Store the stock solution appropriately. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
This protocol is for applications where an organic co-solvent is necessary.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Your final aqueous assay buffer
Procedure:
-
Weigh out the desired amount of this compound.
-
Add the appropriate volume of DMSO to achieve your target stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by vortexing or gentle warming (if the compound is heat-stable).
-
Crucial Step: Dilution into Aqueous Buffer:
-
Pre-warm your aqueous buffer to the experimental temperature.
-
While vortexing the aqueous buffer, add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation, such as cloudiness or the formation of solid particles.[19]
-
Data Presentation
Table 1: General Solubility Guidelines for this compound
| Solvent/Condition | Expected Solubility | Rationale & Key Considerations |
| Water (neutral pH) | Very Low | The neutral form of the molecule is poorly soluble. |
| Aqueous Acid (e.g., pH 4-5) | Low to Moderate | The quinoline nitrogen may be protonated, but the carboxylic acid remains protonated. |
| Aqueous Base (e.g., pH > 8) | High | The carboxylic acid is deprotonated, forming a soluble salt. |
| DMSO | High | A good solvent for preparing concentrated stock solutions. |
| Ethanol | Moderate to High | Can be used as a co-solvent. |
Visualization of Key Concepts
Diagram 1: pH-Dependent Ionization of this compound
Caption: pH effect on the ionization and solubility of the compound.
Diagram 2: Troubleshooting Workflow for Solubility Issues
Caption: A logical workflow for addressing solubility challenges.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. pharmtech.com [pharmtech.com]
- 11. rjpdft.com [rjpdft.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.indiana.edu [chem.indiana.edu]
- 18. mVOC 4.0 [bioinformatics.charite.de]
- 19. What Visible Signs Indicate a Precipitation Reaction - Oreate AI Blog [oreateai.com]
minimizing degradation of 4,7-Dihydroxyquinoline-3-carboxylic acid during experiments
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4,7-Dihydroxyquinoline-3-carboxylic acid. Our goal is to equip you with the knowledge and protocols necessary to minimize degradation and ensure the integrity of your experimental results.
Introduction: Understanding the Instability of this compound
This compound is a promising molecule in various research fields. However, its dihydroxyphenolic nature and carboxylic acid functional group render it susceptible to degradation under common experimental conditions. The presence of two hydroxyl groups on the quinoline ring, particularly the catechol-like arrangement (if the hydroxyls were ortho or para to each other, which they are not in this case, but still contribute to electron-richness), makes the molecule prone to oxidation. Furthermore, the carboxylic acid moiety can be susceptible to decarboxylation, especially at elevated temperatures.
This guide will address the most frequently encountered stability issues and provide practical solutions to mitigate them.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Storage
Question 1: What are the optimal storage conditions for solid this compound?
Answer: To ensure the long-term stability of solid this compound, it is crucial to minimize its exposure to light, moisture, and oxygen.
-
Temperature: Store the compound at 2-8°C.[1] Refrigeration slows down the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This is particularly important for long-term storage to prevent slow oxidation.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Phenolic compounds can be light-sensitive and undergo photodegradation.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption, which can facilitate hydrolytic degradation or act as a medium for other reactions.
Question 2: My solid compound has changed color from off-white to a brownish tint. What does this indicate?
Answer: A color change to brown or tan is a common indicator of oxidation. The dihydroxyquinoline ring is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. If you observe a significant color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC-UV, before proceeding with your experiments.
Dissolution and Solution Stability
Question 3: What is the best solvent to dissolve this compound? I'm having trouble with solubility in common organic solvents.
Answer: this compound generally exhibits poor solubility in many common non-polar organic solvents. Its polar nature, due to the hydroxyl and carboxylic acid groups, dictates the choice of solvent.
-
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is often the solvent of choice for creating stock solutions due to its high dissolving power for a wide range of compounds.
-
Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent that can effectively dissolve this compound.
-
Aqueous Base: The compound's carboxylic acid group allows it to be dissolved in aqueous bases (e.g., dilute NaOH or NaHCO₃) to form the more soluble carboxylate salt. However, be aware that basic pH can accelerate oxidative degradation of the dihydroxyquinoline core.
-
-
Solvents to Avoid for Stock Solutions:
-
Water (neutral pH): Solubility is typically low.
-
Alcohols (e.g., Ethanol, Methanol): Limited solubility can be expected.
-
Non-polar solvents (e.g., Hexane, Chloroform): Very poor solubility.
-
Question 4: My stock solution in DMSO is turning yellow/brown. How can I prevent this?
Answer: The color change in your DMSO stock solution is likely due to oxidation. Here's how you can minimize this:
-
Use High-Purity, Anhydrous DMSO: Water and impurities in the solvent can promote degradation.
-
Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment. If storage is necessary, follow the guidelines below.
-
Inert Atmosphere: After dissolving the compound, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect from Light: Wrap the vial in aluminum foil or use an amber vial.
Question 5: I need to use the compound in an aqueous buffer for a biological assay. What pH should I use and are there any additives that can improve stability?
Answer: The choice of pH for your aqueous buffer is a critical factor in maintaining the stability of this compound.
-
pH Considerations: Phenolic compounds are generally more stable in acidic conditions.[2] However, the optimal pH will also depend on the requirements of your assay. If possible, a slightly acidic pH (e.g., 6.0-6.5) is preferable to neutral or alkaline conditions to slow down oxidation.
-
Stabilizing Additives:
-
Antioxidants: The inclusion of a small amount of an antioxidant can significantly improve stability. Common choices include:
-
Ascorbic acid (Vitamin C): A highly effective water-soluble antioxidant.
-
Sodium metabisulfite: Another commonly used antioxidant.
-
Thiols (e.g., Dithiothreitol - DTT): Can be effective but may interfere with certain biological assays.
-
-
Chelating Agents: Trace metal ions in buffers can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these metal ions and enhance stability.
-
Protocol for Preparing a Stabilized Aqueous Solution:
-
Prepare your desired aqueous buffer.
-
De-gas the buffer by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Add a chelating agent (e.g., EDTA to a final concentration of 0.1-1 mM).
-
Add an antioxidant (e.g., Ascorbic acid to a final concentration of 0.1-1 mM).
-
Dissolve the this compound in a minimal amount of DMSO and then add it to the prepared buffer while vortexing to the desired final concentration. Ensure the final DMSO concentration is compatible with your assay.
-
Use the solution as quickly as possible.
Experimental Procedures
Question 6: I am running a lengthy experiment at 37°C. How can I be sure my compound is not degrading during the incubation?
Answer: Incubating at 37°C can accelerate both oxidative degradation and potentially decarboxylation. To assess and mitigate this:
-
Run a Stability Control: In a separate vessel, incubate your compound in the assay medium under the same conditions but without the biological system (e.g., cells, enzymes). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze it by HPLC to quantify the amount of remaining parent compound.
-
Incorporate Stabilizers: As mentioned previously, the use of antioxidants and chelating agents in your assay medium can help to minimize degradation during the incubation period.
-
Minimize Headspace Oxygen: Use sealed plates or tubes, and consider flushing the headspace with an inert gas before sealing and incubating.
Question 7: I suspect my compound is degrading. How can I confirm this and identify the degradation products?
Answer: A stability-indicating analytical method is essential to monitor the purity of your compound and identify any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.
Basic HPLC Method for Stability Assessment:
-
Column: A reversed-phase C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used for separating polar and non-polar compounds.
-
Detection: A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the parent compound and any new peaks that appear, which can aid in their identification.
-
Analysis:
-
Inject a sample of your freshly prepared, high-purity compound to establish the retention time and peak area of the parent compound.
-
Inject a sample of your aged or stressed solution.
-
Look for a decrease in the peak area of the parent compound and the appearance of new peaks.
-
If you have access to a mass spectrometer (LC-MS), this can be used to determine the mass-to-charge ratio of the degradation products, providing valuable information for structure elucidation.
-
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the potential degradation pathways of this compound and a recommended experimental workflow to assess stability.
Caption: Potential degradation pathways for this compound.
Sources
Technical Support Center: Enhancing the Sensitivity of 4,7-Dihydroxyquinoline-3-carboxylic Acid Detection
Welcome to the technical support guide for the detection of 4,7-Dihydroxyquinoline-3-carboxylic acid (DQC). This document is designed for researchers, scientists, and drug development professionals who are looking to optimize their assays and enhance the detection sensitivity of this molecule. Here, we will explore the core principles of fluorescence-based detection, troubleshoot common experimental hurdles, and provide detailed protocols to improve your signal-to-noise ratio.
Core Principles of DQC Detection
This compound is a quinoline derivative. Quinoline and its derivatives are aromatic N-heterocyclic compounds known for their fluorescent properties.[1] The fluorescence of these molecules is highly dependent on their chemical environment, particularly solvent polarity and pH.[2] Understanding and manipulating these properties is fundamental to enhancing detection sensitivity.
The primary goal in any detection assay is to maximize the signal-to-noise ratio (S/N). This involves two distinct strategies: increasing the specific signal generated by DQC and decreasing the background noise from all other sources.
Key concepts include:
-
Native Fluorescence: DQC possesses intrinsic fluorescence. The intensity of this fluorescence can be significantly increased through protonation, particularly with strong acids.[2][3][4] This occurs because protonation of the quinoline nitrogen can alter the electronic structure, leading to a more efficient emission of light.
-
Environmental Effects: The solvent environment can dramatically affect fluorescence. Polar solvents generally lead to stronger fluorescence compared to nonpolar solvents for N-heterocyclic compounds.[2]
-
Background Fluorescence: This is any signal detected that is not from the target analyte. Common sources include autofluorescence from biological samples, impurities in reagents, and fluorescence from the assay vessels (e.g., microplates).[5][6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DQC detection assays in a direct question-and-answer format.
Q1: My fluorescence signal for DQC is very weak or undetectable. What are the first things I should check?
A weak or absent signal is one of the most common challenges.[6] A systematic approach to troubleshooting is crucial.
Initial Checks (Instrument & Reagents):
-
Filter/Wavelength Mismatch: Ensure the excitation and emission wavelengths set on your fluorometer or plate reader are optimal for DQC. A mismatch between the instrument's settings and the fluorophore's spectral properties is a frequent cause of low signal.[6] While specific spectra for DQC are not widely published, related quinoline compounds can be excited around 310-330 nm.[2] We recommend performing an excitation/emission scan to determine the precise maxima for your experimental conditions.
-
Instrument Settings: Increase the detector gain or integration time to amplify the signal.[6][8] However, be aware that excessively high gain can also increase background noise.
-
Reagent Integrity: Confirm the concentration and integrity of your DQC standard. Degradation due to improper storage (e.g., exposure to light) can lead to a loss of fluorescence.[8][9]
Workflow for Troubleshooting Low Signal:
Caption: Troubleshooting workflow for low DQC signal.
Q2: I'm observing very high background fluorescence, which is masking my DQC signal. What are the likely causes and how can I fix it?
High background noise reduces the signal-to-noise ratio and can make it impossible to detect low concentrations of your analyte.[5]
Common Sources & Solutions:
-
Assay Media and Buffers: Components in cell culture media, such as phenol red and riboflavin, are known to be fluorescent and can contribute significantly to background noise.[10][11]
-
Solution: Whenever possible, switch to a phenol red-free medium for the final assay reading. Prepare all buffers with high-purity water and analytical-grade reagents to minimize fluorescent contaminants.[6]
-
-
Assay Plates/Cuvettes: The material of your assay vessel can be a major source of background. Clear or white plates can increase background due to light reflection and crosstalk between wells.[7][10]
-
Sample Autofluorescence: Biological samples, particularly cells and tissues, contain endogenous molecules (e.g., NADH, flavins) that naturally fluoresce, often in the blue-green spectrum.[5][12]
-
Solution: Include an "unstained" or "no-DQC" control to quantify the level of autofluorescence from your sample matrix.[12] This value can then be subtracted from your experimental readings.
-
Logical Flow for Identifying Background Sources:
Caption: Identifying sources of high background fluorescence.
Q3: My results are inconsistent between replicates. What could be causing this variability?
Poor reproducibility can invalidate your results. The source is often procedural or related to sample stability.
Key Factors and Solutions:
-
Pipetting Inaccuracy: Small volume variations, especially of concentrated reagents, can lead to large differences in signal.
-
Solution: Ensure all pipettes are calibrated. Use reverse pipetting for viscous solutions and pre-wet the pipette tip. Consistent mixing techniques are also essential.[6]
-
-
Photobleaching: Fluorophores can be irreversibly damaged by prolonged exposure to high-intensity excitation light, leading to a progressive decrease in signal.[9][12]
-
Evaporation: In microplate-based assays, evaporation from wells, particularly on the edges of the plate (the "edge effect"), can concentrate the sample and alter the signal.
-
Solution: Use plate sealing films or lids to minimize evaporation. Avoid using the outer wells of the plate for critical samples, or fill them with a blank solution (e.g., water or buffer) to create a humidity barrier.[6]
-
Q4: Is chemical derivatization a viable strategy to increase DQC sensitivity?
Yes. When the native fluorescence of a molecule is insufficient, chemical derivatization is a powerful and common strategy to enhance detection.[13][14] The goal is to attach a highly fluorescent molecule (a fluorophore) to the target analyte. For DQC, the carboxylic acid group is the ideal target for derivatization.
Strategy: The carboxylic acid on DQC can be converted into a highly fluorescent ester. Reagents such as anthracenes or coumarin analogues are frequently used for this purpose in HPLC-fluorescence methods.[13][15]
Recommended Reagent Class: Alkyl halides, such as 9-chloromethyl anthracene, are effective for derivatizing carboxylic acids. The reaction typically requires a catalyst and is performed in an organic solvent.[15]
| Strategy | Principle | Pros | Cons |
| Native Fluorescence Optimization | Manipulate pH and solvent to maximize DQC's intrinsic fluorescence. | Simple, no extra reaction steps. | Enhancement may be limited (e.g., ~50-fold).[4] |
| Chemical Derivatization | Covalently attach a bright fluorophore to the carboxylic acid group. | Can increase signal by orders of magnitude; high specificity. | Requires an additional reaction step; optimization of reaction conditions needed.[14] |
Experimental Protocols
Protocol 1: Optimization of Native DQC Fluorescence via Protonation
This protocol aims to enhance the native fluorescence of DQC by optimizing the acidity of the measurement solution.
Materials:
-
DQC stock solution (e.g., 1 mM in DMSO)
-
High-purity dichloromethane (DCM) or similar aprotic solvent
-
Trifluoroacetic acid (TFA)
-
Fluorescence microplate reader or spectrofluorometer
-
Black, clear-bottom 96-well plates
Procedure:
-
Prepare a working solution of DQC by diluting the stock solution to 10 µM in DCM.
-
Create a serial dilution of TFA in DCM (e.g., concentrations that will result in 0, 0.5, 1.0, 1.5, 2.0, and 4.0 molar equivalents when added to the DQC solution).
-
In the wells of the 96-well plate, add 100 µL of the 10 µM DQC working solution.
-
Add 1 µL of the corresponding TFA dilutions to each well to achieve the desired molar equivalents.
-
Mix the plate gently on a shaker for 1 minute.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the fluorescence. Based on similar quinoline compounds, use an excitation wavelength (λex) of ~310 nm and measure the emission spectrum (e.g., scan from 350 nm to 500 nm) to find the emission maximum (λem).[2]
-
Plot the fluorescence intensity at λem against the molar equivalents of TFA to determine the optimal level of protonation for maximum signal enhancement.
Protocol 2: Derivatization of DQC with 9-Chloromethyl Anthracene for HPLC-FLD
This protocol describes a pre-column derivatization procedure to significantly boost the fluorescence signal for detection by HPLC with a fluorescence detector (FLD).
Materials:
-
DQC sample/standard
-
Acetonitrile (ACN), HPLC grade
-
9-chloromethyl anthracene (derivatization reagent)
-
Tetrabutylammonium bromide (catalyst)
-
Water bath or heating block
Procedure:
-
Sample Preparation: Evaporate the solvent from your DQC sample to dryness under a stream of nitrogen.
-
Reagent Preparation:
-
Prepare a 10 mM solution of 9-chloromethyl anthracene in ACN.
-
Prepare a 10 mM solution of tetrabutylammonium bromide in ACN.
-
-
Derivatization Reaction:
-
Reconstitute the dried DQC sample in 100 µL of ACN.
-
Add 50 µL of the 9-chloromethyl anthracene solution.
-
Add 50 µL of the tetrabutylammonium bromide solution.
-
-
Incubation: Seal the reaction vial and heat at 60°C for 50-60 minutes in a water bath or heating block.[15]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.
Recommended HPLC-FLD Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for aromatic compounds.[16] |
| Mobile Phase | Gradient of Acetonitrile and Water/Buffer | Allows for efficient elution of both polar and non-polar compounds. |
| Flow Rate | 1.0 - 1.2 mL/min | Standard flow rate for a 4.6 mm ID column.[16][17] |
| FLD Excitation (λex) | 365 nm | Optimal for the anthracene fluorophore.[15] |
| FLD Emission (λem) | 410 nm | Optimal for the anthracene fluorophore.[15] |
References
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
Newsletter: Background Fluorescence. (2019-09-03). FluoroFinder. [Link]
-
Tervola, E., Truong, K. N., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. [Link]
-
Fluorescence-based assays Your guide to. Lab + Life Scientist. [Link]
-
Xie, Z., Yu, L., et al. Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science. Oxford Academic. [Link]
-
Tervola, E., Truong, K. N., et al. (2020-08-12). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Derivatization of carboxylic groups prior to their LC analysis – A review. ResearchGate. [Link]
-
Determining background sources in fluorescence. AustinBlanco.com. [Link]
-
The Fluorescence Signal is Too Low. Immudex. [Link]
-
Troubleshooting | Fluorescence: Detection. (2024-09-19). YouTube. [Link]
-
Tervola, E., et al. (2020-08-12). Fluorescence enhancement of quinolines by protonation. RSC Advances. DOI:10.1039/D0RA04691D. [Link]
-
Cd2+-Selective Fluorescence Enhancement of Bisquinoline Derivatives with 2-Aminoethanol Skeleton. (2024-01-11). PMC - NIH. [Link]
-
A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2025-04-01). PMC - NIH. [Link]
-
Derivatization of carboxylic group for fluorescence. (2008-09-03). Chromatography Forum. [Link]
-
Figure 4. [Endogenous sources of fluorescence. (A)...]. Assay Guidance Manual - NCBI. [Link]
-
simple hplc-fluorescence method: Topics by Science.gov. Science.gov. [Link]
-
Fluorescence Detection in High Performance Liquid Chromatography. Request PDF. [Link]
-
HPLC-Fluorescence Detection. (2012-03-01). Lab Manager. [Link]
-
Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link]
-
A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma. NIH. [Link]
Sources
- 1. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Newsletter: Background Fluorescence - FluoroFinder [fluorofinder.com]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. youtube.com [youtube.com]
- 10. labonline.com.au [labonline.com.au]
- 11. Figure 4. [Endogenous sources of fluorescence. (A)...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biotium.com [biotium.com]
- 13. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. A simple and sensitive HPLC fluorescence method for determination of tadalafil in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Protocols for 4,7-Dihydroxyquinoline-3-carboxylic Acid
Welcome to the technical support center for 4,7-Dihydroxyquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining its purification. Given the compound's amphoteric nature and high polarity, its purification presents unique challenges that require a nuanced approach. This document provides detailed troubleshooting guides, FAQs, and step-by-step protocols to help you achieve the desired purity for your downstream applications.
Compound Properties at a Glance
Understanding the physicochemical properties of this compound is the first step toward designing a robust purification strategy. Its structure contains both acidic (carboxylic acid, phenolic hydroxyls) and basic (quinoline nitrogen) functional groups, making its solubility highly pH-dependent.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₄ | Biosynth[1] |
| Molecular Weight | 205.17 g/mol | ChemicalBook[2] |
| Appearance | Off-white to light yellow solid | Sigma-Aldrich |
| Melting Point | >268 °C (decomposes) | Sigma-Aldrich |
| pKa (Predicted) | 0.96 ± 0.30 (Strongest Acidic) | ChemicalBook[2] |
| Boiling Point (Predicted) | 462.9 ± 45.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.626 ± 0.06 g/cm³ | ChemicalBook[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
The main difficulties stem from its high polarity and amphoteric character. The compound has low solubility in many common organic solvents but can be solubilized in aqueous bases or strong acids. This high polarity makes it challenging to handle with standard normal-phase silica chromatography, where it often streaks or fails to elute.[3][4] Furthermore, its tendency to form zwitterions can complicate extraction and crystallization procedures.
Q2: What are the most common impurities I might encounter?
Impurities often depend on the synthetic route. Common contaminants may include starting materials, reagents from the synthesis, or side-products such as incompletely cyclized precursors or decarboxylated species. For quinoline derivatives synthesized via methods like the Skraup or Doebner-von Miller reactions, tarry byproducts can also be a significant issue.[5]
Q3: Which single purification technique is best?
There is no single "best" method; the choice depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
For moderate to high purity on a small to medium scale: A well-designed acid-base extraction followed by recrystallization is often the most effective and economical approach.[6][7][8]
-
For very high purity or separating closely related impurities: Reversed-phase chromatography (HPLC or flash) is typically required.[3][9]
-
For removing baseline or highly polar impurities: A quick filtration through a plug of an appropriate stationary phase (e.g., silica or alumina) can be a useful preliminary step.[4]
Q4: How can I effectively assess the purity of my final product?
A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC), preferably with a mass spectrometer (LC-MS), is the gold standard for quantitative assessment. Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying residual solvents or impurities. Finally, measuring the melting point can provide a quick, qualitative check of purity, as impurities typically depress and broaden the melting range.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: My compound streaks badly or remains at the baseline during normal-phase silica gel chromatography.
-
Probable Cause: this compound is a highly polar compound with multiple hydrogen bond donors and acceptors. Its acidic protons interact very strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to irreversible adsorption or significant band broadening.[4][10]
-
Solutions:
-
Modify the Mobile Phase: Add a polar, acidic modifier to your eluent to compete for binding sites on the silica and improve elution. Common additives include acetic acid (1-2%) or formic acid (0.1-1%) in a solvent system like Dichloromethane/Methanol.
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine (TEA), before loading your sample.[10] Be aware that this makes the column unsuitable for acid-sensitive compounds.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[11] For more challenging separations, reversed-phase flash chromatography is an excellent alternative.[4][9]
-
Issue 2: I am observing low recovery after recrystallization.
-
Probable Cause: The most common reasons are choosing a suboptimal solvent, using an excessive volume of solvent, or premature crystallization during hot filtration.
-
Solutions:
-
Systematic Solvent Screening: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when hot. For this polar compound, consider solvents like water (with pH adjustment), ethanol, methanol, or mixtures like ethanol/water or DMF/water. Perform small-scale tests in vials to identify the best system.
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will keep more of your product dissolved in the mother liquor upon cooling, drastically reducing your yield.
-
Preheat Your Filtration Apparatus: To prevent premature crystallization, preheat the funnel and receiving flask before performing the hot filtration step to remove insoluble impurities.
-
Issue 3: An intractable emulsion has formed during my acid-base extraction.
-
Probable Cause: Emulsions are common when the densities of the organic and aqueous layers are similar or when particulate matter or amphiphilic impurities are present, which stabilize the interface between the two phases.
-
Solutions:
-
"Break" the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often forces the layers to separate.[6]
-
Centrifugation: If brine is ineffective, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for separating the layers.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break up the colloidal particles causing the emulsion.
-
Issue 4: My compound precipitates as an oil or fails to crystallize from solution.
-
Probable Cause: This "oiling out" phenomenon often occurs when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution. The presence of impurities can also inhibit the formation of a crystal lattice.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a single tiny crystal (a "seed crystal") to the cooled solution to initiate crystallization.
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature first, then transfer it to an ice bath. Slow cooling encourages the formation of larger, purer crystals. If it has already oiled out, try reheating the solution to dissolve the oil and then cool it more slowly.
-
Visualized Workflows and Protocols
Workflow 1: Selecting the Right Purification Strategy
This diagram outlines a decision-making process for choosing the most appropriate purification protocol based on experimental scale and purity requirements.
Caption: Decision tree for purification method selection.
Protocol 1: Purification via Acid-Base Extraction
This method leverages the amphoteric nature of the compound to separate it from neutral impurities. The carboxylic acid and phenolic groups are deprotonated by a weak base, transferring the compound to the aqueous phase.
Rationale: Using a weak base like sodium bicarbonate (NaHCO₃) is often too mild to deprotonate the phenolic hydroxyls efficiently. Therefore, a stronger base like sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) is preferred to ensure the formation of the water-soluble salt.[8][12]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material (approx. 1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel. If solubility is poor, a co-solvent like THF may be needed.
-
Basic Extraction: Add 30 mL of a 1 M aqueous sodium carbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The deprotonated compound will be in the upper aqueous layer (as its sodium salt). Drain the lower organic layer, which contains neutral impurities.
-
Repeat Extraction: To ensure complete transfer, extract the organic layer again with another 15 mL of 1 M sodium carbonate solution. Combine the aqueous layers.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M hydrochloric acid (HCl) dropwise while stirring until the pH is acidic (pH ~2-3, check with pH paper). A precipitate of the pure this compound should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water (2 x 15 mL) to remove inorganic salts, followed by a small amount of cold ethyl acetate to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Workflow 2: Acid-Base Extraction Visualized
Caption: Step-by-step workflow for acid-base extraction.
References
- Technical Support Center: Purification of Polar Aromatic Compounds. Benchchem.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. Benchchem.
- Acid-Base Extraction. University of California, Davis.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica.
- Acid–base extraction. Wikipedia.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- Quinoline compounds and process of making same. Google Patents.
- Synthesis of derivatives of quinoline. SciSpace.
- The crystallization of quinoline. Google Patents.
- This compound. ChemicalBook.
- Separation of Organic Compounds by Acid-Base Extraction Techniques. Vernier.
- Synthesis of 4,7-Dichloroquinoline. Scribd.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Liquid/liquid Extraction. University of Colorado Boulder.
- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Zhonghan Chemical.
- How to purify low polar compounds in PE fractions? ResearchGate.
- What is an Acid and Base Extraction? University of Waterloo Engineering Ideas Clinic.
- 4,7-dichloroquinoline. Organic Syntheses.
- Industrial preparation method of 4,7-dichloroquinoline. Google Patents.
- This compound hydrobromide. Biosynth.
- Preparation and purification of 8-hydroxyquinoline metal complexes. ResearchGate.
- 4-Hydroxy-7-nitroquinoline-3-carboxylic acid. PubChem.
- 4-Hydroxyquinoline-3-carboxylic acid 97%. Sigma-Aldrich.
- RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO.
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- 2. This compound | 63463-27-4 [amp.chemicalbook.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Navigating Off-Target Effects of 4,7-Dihydroxyquinoline-3-carboxylic Acid in Cell Culture
Welcome to the technical support guide for researchers utilizing 4,7-Dihydroxyquinoline-3-carboxylic acid. This document is designed to provide in-depth troubleshooting assistance and practical guidance for identifying and mitigating potential off-target effects in your cell culture experiments. While this compound and its analogs are valuable tools, often investigated as inhibitors of dihydroorotate dehydrogenase (DHODH) or cellular respiration, their structural similarity to endogenous signaling molecules necessitates a careful and informed experimental approach[1][2][3][4].
This guide moves beyond simple protocols to explain the underlying mechanisms, empowering you to design robust, well-controlled experiments and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers may have when encountering unexpected results.
Q1: What is this compound and what is its intended mechanism of action?
A: this compound belongs to the quinoline carboxylic acid class of compounds. Molecules with this core structure have been investigated for a variety of biological activities, including the inhibition of enzymes crucial for cell proliferation and metabolism. Notably, related compounds are known inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, and have also been shown to inhibit cellular respiration, potentially by targeting dehydrogenase enzymes within mitochondria[1][2][3][4]. Therefore, its primary on-target effects are often related to cell cycle arrest and metabolic disruption.
Q2: I'm observing unexpected changes in my cells (e.g., altered morphology, unexpected gene expression) that don't seem related to pyrimidine starvation. What could be happening?
A: This is a critical observation and often points toward off-target effects. The quinoline scaffold of your compound is structurally analogous to Kynurenic Acid (KYNA) , an endogenous metabolite of tryptophan[5][6]. KYNA is a known signaling molecule with several well-characterized receptors[7][8]. It is highly probable that this compound may interact with one or more of these same targets, leading to a complex cellular response.
Q3: What are the most likely off-target pathways affected by a KYNA analog like my compound?
A: Based on the known pharmacology of KYNA, there are three primary off-target systems you should consider:
-
Aryl Hydrocarbon Receptor (AhR): KYNA is a potent endogenous ligand for AhR, a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism (e.g., CYP1A1), immune responses, and inflammation (e.g., IL-6)[9][10][11][12].
-
G-Protein Coupled Receptor 35 (GPR35): KYNA is an agonist for GPR35, a receptor expressed in immune cells, the gastrointestinal tract, and the nervous system.[7][13][14] GPR35 activation can influence cell migration, calcium signaling, and inflammatory responses[15][16].
-
Ionotropic Receptors (Neuronal Cultures): In the central nervous system, KYNA acts as an antagonist at the glycine site of the NMDA receptor and at the α7 nicotinic acetylcholine receptor (α7nAChR)[5][7][8][17][18]. If you are working with neuronal or CNS-derived cell lines, these interactions could significantly confound your results.
Q4: How can I begin to differentiate between the intended on-target effects and these potential off-target effects?
A: The key is a multi-pronged approach involving specific controls and validation assays. You need to:
-
Validate Off-Target Activation: Directly test if your compound activates the suspected off-target pathways (e.g., using a reporter assay for AhR).
-
Use Orthogonal Inhibitors: Use a structurally different inhibitor of your primary target (e.g., Brequinar or Leflunomide for DHODH) to see if it phenocopies all the effects of your compound. If it doesn't, the divergent effects are likely off-target.
-
Employ Pharmacological Blockade: Use specific antagonists for the off-target receptors (e.g., an AhR or GPR35 antagonist) to see if you can rescue or reverse the unexpected phenotype.
Section 2: Troubleshooting Guide: Investigating Unexpected Phenotypes
This section provides detailed workflows to diagnose and validate specific off-target activities.
Problem: Unexpected changes in inflammatory or metabolic gene expression (e.g., CYP1A1, IL-6, IDO1)
-
Most Likely Cause: Aryl Hydrocarbon Receptor (AhR) Activation.
-
Scientific Rationale: AhR is a transcription factor held in the cytoplasm by a chaperone complex. Upon ligand binding, it translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription[9][10][19]. The induction of CYP1A1 is a canonical hallmark of AhR activation.
Caption: Workflow for diagnosing AhR activation.
This assay provides a quantitative readout of AhR-mediated transcriptional activation.
-
Reagents and Materials:
-
Cells of interest (e.g., HepG2 are commonly used)
-
XRE-Luciferase reporter plasmid (e.g., pGL4.42[luc2P/XRE/Hygro])
-
Transfection reagent
-
This compound
-
TCDD (positive control, potent AhR agonist)
-
CH-223191 (negative control, AhR antagonist)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent (e.g., Promega ONE-Glo™)
-
Luminometer
-
-
Procedure:
-
Transfection: Co-transfect cells with the XRE-luciferase plasmid and a control plasmid (e.g., Renilla luciferase for normalization) according to the manufacturer's protocol. Allow cells to recover for 24 hours.
-
Treatment: Replace media with fresh media containing the following:
-
Vehicle Control
-
This compound (at various concentrations)
-
TCDD (e.g., 10 nM)
-
Your compound + CH-223191 (e.g., 10 µM)
-
-
Incubation: Incubate for 18-24 hours. This allows time for transcription and translation of the luciferase enzyme.
-
Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
-
Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. A significant increase in the normalized signal compared to the vehicle control indicates AhR activation. This increase should be blocked by the co-treatment with the AhR antagonist.
-
Problem: Altered cell migration, changes in cell shape, or unexpected fluctuations in intracellular calcium.
-
Most Likely Cause: G protein-coupled receptor 35 (GPR35) Activation.
-
Scientific Rationale: GPR35 is a pleiotropic receptor that can couple to multiple G-protein pathways. Activation can lead to Gαi/o-mediated inhibition of adenylyl cyclase, Gα12/13-mediated activation of RhoA (affecting cell shape and motility), or β-arrestin recruitment, which can trigger separate signaling cascades like the ERK1/2 pathway[13][15][16].
Caption: Major signaling arms of the GPR35 receptor.
This assay measures a common downstream effect of G-protein activation.
-
Reagents and Materials:
-
Cells of interest plated in a black, clear-bottom 96-well plate
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Zaprinast or Pamoic Acid (positive controls, known GPR35 agonists)[14][16][20]
-
ML-145 (negative control, GPR35 antagonist, human-specific)[14]
-
Fluorescence plate reader with an injection system
-
-
Procedure:
-
Cell Plating: Plate cells to be 80-90% confluent on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and Probenecid in Assay Buffer. Remove media from cells, wash once, and add the loading buffer.
-
Incubation: Incubate for 45-60 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells 2-3 times with Assay Buffer containing Probenecid to remove extracellular dye. Leave the final wash volume in the wells.
-
Measurement: Place the plate in the reader and allow it to equilibrate.
-
Baseline Reading: Measure baseline fluorescence for 15-30 seconds.
-
Injection and Reading: Use the injector to add your compound and controls. Immediately begin reading fluorescence every 1-2 seconds for at least 2-3 minutes.
-
Analysis: A rapid increase in fluorescence intensity upon compound injection, relative to the vehicle control, indicates a calcium flux and suggests GPR35 activation.
-
Section 3: Proactive Experimental Design & Control Strategies
To generate clean, interpretable data, it is crucial to build controls for off-target effects directly into your experimental plan.
Key Control Strategies
| Strategy | Description | Rationale | Example |
| Dose-Response Analysis | Test your compound over a wide range of concentrations. | Off-target effects may have a different potency (EC50/IC50) than the on-target effect. This can help identify a concentration window where on-target effects dominate. | Test from 1 nM to 100 µM to establish separate dose-response curves for cell viability (on-target) vs. CYP1A1 induction (off-target). |
| Orthogonal Inhibition | Use a structurally unrelated inhibitor of the primary target. | If a different inhibitor of the same target (e.g., DHODH) produces the same phenotype, it strengthens the conclusion that the effect is on-target. | Compare the effects of your quinoline compound to Brequinar. If both inhibit proliferation but only yours induces IL-6, the IL-6 induction is an off-target effect. |
| Pharmacological Blockade | Co-treat with a specific antagonist for a suspected off-target receptor. | This is a direct test of causality. If the antagonist reverses the phenotype, it proves the involvement of that off-target pathway. | Co-treat with the AhR antagonist CH-223191. If it prevents the unexpected gene expression caused by your compound, AhR is the culprit. |
| Negative Control Compound | Synthesize or acquire a structurally similar but inactive analog. | This helps control for general effects of the chemical scaffold itself, unrelated to specific receptor binding. | An analog where the 3-carboxylic acid or 4-hydroxyl group is removed or modified might be inactive at the primary target and can serve this purpose. |
References
-
DiNatale, B. C., Murray, I. A., Schroeder, J. C., Flaveny, C. A., Lahoti, T. S., Laurenzana, E. M., Omiecinski, C. J., & Perdew, G. H. (2010). Kynurenic Acid is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling. Toxicological Sciences, 115(1), 89-97. [Link]
-
ResearchGate. (n.d.). Natural ligands for aryl hydrocarbon receptor. Kynurenine (KYN) is.... [Link]
-
biocrates life sciences ag. (2024). Kynurenic acid - A neuroprotective metabolite with key roles in brain health and immune function. [Link]
-
Wirth, K., & Schupp, M. (2019). Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to Pathological Conditions. Frontiers in Immunology, 10, 2365. [Link]
-
Perdew, G. H., et al. (2010). Kynurenic Acid Is a Potent Endogenous Aryl Hydrocarbon Receptor Ligand that Synergistically Induces Interleukin-6 in the Presence of Inflammatory Signaling. Toxicological sciences : an official journal of the Society of Toxicology, 115(1), 89–97. [Link]
-
Wikipedia. (2023). Kynurenic acid. [Link]
-
Hilmas, C., Pereira, E. F., & Albuquerque, E. X. (2001). The brain metabolite kynurenic acid inhibits alpha7 nicotinic receptor activity and increases non-alpha7 nicotinic receptor expression: physiopathological implications. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(19), 7463–7473. [Link]
-
S-J. Lee, et al. (2015). Kynurenic acid, an aryl hydrocarbon receptor ligand, is elevated in serum of Zucker fatty rats. Metabolomics, 11, 1226–1235. [Link]
-
ResearchGate. (n.d.). NMDA Receptor Activation and Inhibition by Kynurenic Acid and.... [Link]
-
Shcheglovitova, O. N., et al. (2024). Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases. International Journal of Molecular Sciences, 25(13), 6934. [Link]
-
Wang, S., et al. (2023). GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology, 14, 1289524. [Link]
-
Schneditz, G., et al. (2021). GPR35 in Intestinal Diseases: From Risk Gene to Function. Frontiers in Immunology, 12, 755519. [Link]
-
Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(1), 5162–5186. [Link]
-
Coats, E. A., et al. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of medicinal chemistry, 20(8), 1001–1006. [Link]
-
Spencer, R. W., et al. (1982). 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. Journal of medicinal chemistry, 25(1), 57–63. [Link]
-
Csonka, R., et al. (2016). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 21(11), 1433. [Link]
-
Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. OSTI.GOV. [Link]
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- 3. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
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- 9. Kynurenic Acid/AhR Signaling at the Junction of Inflammation and Cardiovascular Diseases [mdpi.com]
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- 20. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
Technical Support Center: Enhancing the Oral Bioavailability of Quinoline Carboxylic Acid Derivatives
Introduction: Quinoline carboxylic acid derivatives represent a promising class of compounds with significant therapeutic potential, including antimicrobial and anticancer activities.[1][2][3] However, a common hurdle in their development is poor oral bioavailability. This limitation often stems from low aqueous solubility and/or poor intestinal permeability, placing many of these molecules in the Biopharmaceutics Classification System (BCS) Class II or IV.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, structured as a series of troubleshooting guides and FAQs, to navigate the experimental challenges of improving the oral absorption of these valuable compounds.
Section 1: Frequently Asked Questions (FAQs) - Foundational Concepts & Initial Assessment
This section addresses fundamental questions that form the basis of a rational approach to bioavailability enhancement.
Q1: What are the primary factors limiting the oral bioavailability of quinoline carboxylic acid derivatives?
The oral bioavailability of any compound is a product of its dissolution in the gastrointestinal (GI) fluids and its subsequent permeation across the intestinal epithelium.[5][6] For quinoline carboxylic acid derivatives, the key limiting factors are:
-
Low Aqueous Solubility: The planar, aromatic structure of the quinoline ring system contributes to high crystal lattice energy, making it difficult for individual molecules to dissolve in water. While the carboxylic acid moiety is ionizable, its overall contribution to solubility can be limited, especially in the acidic environment of the stomach.[7][8][9]
-
Poor Membrane Permeability: The carboxylic acid group is typically ionized at the pH of the small intestine (pH 6.5-7.4), acquiring a negative charge. This charge can hinder passive diffusion across the lipid-rich intestinal cell membranes.[10] Furthermore, some derivatives may be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the intestinal cells and back into the GI lumen, further reducing absorption.[11][12]
Q2: What initial physicochemical characterization is essential before starting bioavailability enhancement studies?
A thorough understanding of your molecule's intrinsic properties is critical to selecting the right strategy. Before embarking on formulation or chemical modification, the following parameters should be accurately determined:
| Parameter | Importance for Bioavailability Enhancement |
| pKa | Determines the ionization state of the carboxylic acid at different pH values along the GI tract. This is crucial for predicting solubility and for designing salt formation strategies.[13] |
| LogP / LogD | LogP (partition coefficient) measures the lipophilicity of the unionized molecule, while LogD (distribution coefficient) accounts for lipophilicity at a specific pH. These values help predict membrane permeability.[10] |
| Aqueous Solubility | Must be measured at various physiologically relevant pH values (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine) to understand where dissolution might be the rate-limiting step. |
| Crystalline Form | Different polymorphs or the amorphous state of a compound can have vastly different solubilities and dissolution rates.[14] Identifying the most stable crystalline form is essential for consistent results. |
| Melting Point | Provides an indirect measure of the crystal lattice energy. A high melting point often correlates with low solubility. |
Q3: How do I perform a preliminary assessment of my compound's absorption potential?
Initial in vitro screening can save significant time and resources before moving to more complex in vivo studies.[15][16]
-
Dissolution Testing: Use a standard dissolution apparatus (USP II) with simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to determine the rate and extent to which your compound dissolves from its solid form.
-
Permeability Assessment: The Caco-2 cell monolayer assay is the industry standard for predicting human intestinal permeability in vitro.[11][17][18] These cells, derived from human colon adenocarcinoma, form a monolayer that mimics the intestinal barrier, complete with tight junctions and active transporters.[12] A preliminary Caco-2 assay will classify your compound as having high or low permeability, guiding your next steps.
Section 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This Q&A section is designed to address common problems encountered during development and provide actionable, step-by-step solutions.
Solubility & Dissolution Problems
Low intestinal solubility is a classic BCS Class II problem. The goal is to increase the concentration of the dissolved drug in the gut. Your choice of strategy depends on the physicochemical properties of your specific derivative.
-
Salt Formation: This is often the most effective and common method for increasing the solubility of acidic drugs.[13][19] By reacting the carboxylic acid with a suitable base (counterion), you form a salt that is more readily ionized and dissolved in the aqueous environment of the intestine.[20][21] The key is to select a counterion that provides a stable salt with optimal solubility.
-
Amorphous Solid Dispersions (ASDs): If salt formation is not feasible or effective, creating an ASD is a powerful alternative.[22][23] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix. This prevents the drug from crystallizing, keeping it in a higher-energy amorphous state that has a much greater apparent solubility and faster dissolution rate.[24]
-
Particle Size Reduction: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the drug particles. Reducing particle size through micronization or nanonization dramatically increases the surface area, leading to a faster dissolution rate.[24][25]
This is a common phenomenon known as precipitation or disproportionation, where the salt converts back to its less soluble, neutral form upon dilution in a medium where the local pH cannot be maintained.[4]
Causality: When the salt dissolves, it creates a high concentration of the drug anion and the counterion (e.g., Na⁺) at the solid-liquid interface, raising the local pH. As these ions diffuse away into the bulk medium (e.g., pH 6.8), the pH drops, and if the concentration of the free acid exceeds its intrinsic solubility at that pH, it will precipitate.
Troubleshooting Steps:
-
Use Precipitation Inhibitors: Incorporate hydrophilic polymers like HPMC (hydroxypropyl methylcellulose) or PVP (polyvinylpyrrolidone) into your formulation. These polymers can maintain a state of supersaturation by sterically hindering the nucleation and growth of drug crystals.
-
Screen Different Counterions: The stability and solubility of a salt are highly dependent on the counterion.[19] Perform a salt screen with a variety of pharmaceutically acceptable counterions (e.g., potassium, calcium, tromethamine, meglumine). A different counterion may form a more stable crystal lattice or alter the microenvironment pH more favorably.
-
Consider a Co-crystal Strategy: Co-crystals are crystalline structures where the drug and a co-former are held together by non-ionic interactions. This can improve solubility and dissolution without the risk of disproportionation associated with salts.[4]
Permeability Problems
Low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction suggests that the compound struggles to cross the intestinal epithelium. This could be due to its intrinsic properties (e.g., high polarity, large size) or because it is being actively removed from the cell by efflux transporters.[11][26]
Investigative Workflow:
-
Confirm Efflux with a Bidirectional Assay: The most critical next step is to measure permeability in the reverse direction, from basolateral-to-apical (B-A). If the B-A permeability is significantly higher than the A-B permeability (Efflux Ratio > 2), it is a strong indication of active efflux.[26]
-
Identify Specific Transporters: If efflux is confirmed, co-administer your compound with known inhibitors of common efflux transporters like P-gp (e.g., verapamil) or BCRP.[12] A significant increase in A-B permeability in the presence of an inhibitor points to the specific transporter responsible.
-
Implement a Prodrug Strategy: If the issue is poor passive permeability (Efflux Ratio < 2), the polarity of the carboxylic acid is likely the cause. A prodrug approach is an excellent solution.[14][27] By converting the carboxylic acid into a more lipophilic, bioreversible ester, you can mask the charge, enhance passive diffusion across the membrane, and then rely on intracellular esterases to cleave the ester and release the active parent drug inside the body.[10][28][29]
Combined Solubility and Permeability Problems
BCS Class IV compounds are the most challenging.[4] A successful strategy must simultaneously address both solubility and permeability. Advanced drug delivery systems are typically required:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are formulations containing the drug dissolved in a mixture of oils, surfactants, and co-solvents.[30][31]
-
Self-Emulsifying/Nanoemulsifying Drug Delivery Systems (SEDDS/SNEDDS): These systems spontaneously form fine oil-in-water emulsions (or nanoemulsions) upon gentle agitation in GI fluids.[23][25][32] This approach is highly effective because it:
-
Keeps the drug in a solubilized state, bypassing the dissolution barrier.
-
The lipid components can enhance permeation and potentially inhibit efflux transporters.
-
May promote lymphatic uptake, bypassing first-pass metabolism in the liver.[33]
-
-
-
Nanoparticle Formulations: Encapsulating the drug in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) can protect it from the harsh GI environment, improve its solubility profile, and enhance its uptake by intestinal cells.[32][34]
Section 3: Key Experimental Protocols
Protocol 1: Step-by-Step Guide to Small-Scale Salt Screening
Objective: To identify a salt form of a quinoline carboxylic acid derivative with improved aqueous solubility and stability compared to the parent free acid.
Materials:
-
Quinoline carboxylic acid derivative ("Parent Drug")
-
Set of pharmaceutically acceptable counterions (e.g., NaOH, KOH, Tromethamine, L-Arginine) as 0.1 M solutions.
-
Solvents (e.g., ethanol, acetone, water)
-
2 mL glass vials, magnetic stir plate, stir bars
-
pH meter, analytical balance, HPLC system
Methodology:
-
Stoichiometric Addition: Weigh 10-20 mg of the Parent Drug into a glass vial. Calculate the molar equivalent of the counterion needed for a 1:1 molar ratio.
-
Solvent Addition & Dissolution: Add a minimal amount of a suitable solvent or solvent/water mixture to dissolve the Parent Drug, with gentle warming if necessary.
-
Counterion Addition: While stirring, add the calculated volume of the 0.1 M counterion solution dropwise. Observe for any precipitation. If a solid forms, it is likely the desired salt.
-
Isolation: If a precipitate forms, cool the vial to 4°C for 1-2 hours to maximize yield. Isolate the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. If no solid forms, attempt to induce precipitation by adding an anti-solvent or by slow evaporation.
-
Characterization - The Self-Validating System:
-
Solubility Measurement: Prepare a saturated solution of each isolated salt and the parent drug in phosphate buffer (pH 6.8) by adding excess solid to the buffer and shaking for 24-48 hours at a controlled temperature. Filter the suspension and analyze the filtrate concentration by a validated HPLC method.
-
Stability Check: After solubility measurement, recover the solid material and re-analyze it (e.g., by DSC or XRPD) to ensure it has not converted back to the free acid. A stable salt will remain in its salt form.
-
Hygroscopicity: Store a small, known amount of the new salt at elevated humidity (e.g., 75% RH) and monitor for weight gain to assess its tendency to absorb water.
-
Protocol 2: Caco-2 Permeability Assay for Efflux Assessment
Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a compound to assess its intestinal permeability and potential for active efflux.[17][35]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
-
Transport buffer (HBSS, pH 7.4)
-
Test compound, Lucifer Yellow (paracellular integrity marker), Propranolol (high permeability control), Atenolol (low permeability control)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test (Self-Validation):
-
Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 200 Ω·cm².[35]
-
Alternatively, perform a Lucifer Yellow rejection assay. The Papp for Lucifer Yellow should be very low (<1 x 10⁻⁷ cm/s), confirming the integrity of the tight junctions.
-
-
Permeability Experiment (Bidirectional):
-
A-to-B Transport:
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the dosing solution containing the test compound to the apical (A) chamber.
-
Add fresh transport buffer to the basolateral (B) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber, replacing the volume with fresh buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
B-to-A Transport:
-
Simultaneously, on a parallel set of wells, perform the reverse experiment.
-
Add the dosing solution to the basolateral (B) chamber and fresh buffer to the apical (A) chamber.
-
Sample from the apical chamber at the same time points.
-
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
-
Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)
-
Section 4: Data Interpretation
Table 1: Example Data from a Salt Screening Study
| Form | Counterion | Aqueous Solubility (pH 6.8, mg/mL) | Dissolution in 90 min (%) | Stability Notes |
| Free Acid | - | 0.005 | < 5% | Baseline |
| Salt A | Sodium | 0.520 | 85% | Precipitated back to free acid upon standing. |
| Salt B | Potassium | 0.450 | 81% | Precipitated back to free acid upon standing. |
| Salt C | Tromethamine | 1.250 | >95% | Remained in solution; solid form stable post-test. |
| Salt D | L-Arginine | 0.980 | 91% | Showed moderate hygroscopicity. |
| Conclusion: Salt C (Tromethamine) is the most promising candidate due to its superior solubility and stability against disproportionation. |
Table 2: Interpreting Bidirectional Caco-2 Permeability Data
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio | Interpretation & Recommended Next Step |
| Atenolol (Control) | 0.5 | 0.6 | 1.2 | Low Permeability: Validates assay for low absorption. |
| Propranolol (Control) | 25.0 | 23.5 | 0.9 | High Permeability: Validates assay for high absorption. |
| Derivative X | 0.8 | 8.0 | 10.0 | Efflux Substrate: Permeability is limited by active efflux. Proceed with transporter inhibition studies. |
| Derivative Y | 0.4 | 0.5 | 1.25 | Poor Passive Permeability: Not an efflux substrate. Proceed with a prodrug strategy to increase lipophilicity. |
References
A comprehensive, numbered list of all cited sources with full titles, publication details, and clickable URLs will be provided here.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
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- 7. freethink.com [freethink.com]
- 8. rroij.com [rroij.com]
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- 10. researchgate.net [researchgate.net]
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- 12. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
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- 14. sphinxsai.com [sphinxsai.com]
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- 18. Striving Towards the Perfect In Vitro Oral Drug Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. rjpdft.com [rjpdft.com]
- 20. researchgate.net [researchgate.net]
- 21. Salt formation to improve drug solubility. (2007) | Abu T.M. Serajuddin | 1447 Citations [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. hilarispublisher.com [hilarispublisher.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 29. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 30. Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. scispace.com [scispace.com]
- 33. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 34. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 35. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Technical Support Center: Strategies to Reduce the Cytotoxicity of 4,7-Dihydroxyquinoline-3-carboxylic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 4,7-dihydroxyquinoline-3-carboxylic acid and encountering challenges related to its cytotoxicity. While this molecule holds potential, its inherent toxicity can be a significant hurdle in its development as a therapeutic agent. This guide provides a comprehensive overview of strategies to mitigate this cytotoxicity, drawing upon established principles in medicinal chemistry and pharmacology for quinoline derivatives. It is important to note that while direct studies on this compound are limited, the principles and protocols outlined here for related quinoline compounds provide a robust starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound cytotoxic?
A1: The cytotoxicity of many quinoline-based compounds, including those with a carboxylic acid moiety, is often linked to their ability to intercalate with DNA and inhibit essential enzymes like topoisomerase II.[1][2][3] This interference with DNA replication and repair processes can lead to cell cycle arrest and apoptosis (programmed cell death).[2][4] The presence of hydroxyl groups can also contribute to the molecule's reactivity and potential for generating reactive oxygen species (ROS), further contributing to cellular damage.
Q2: What are the primary approaches to reduce the cytotoxicity of a quinoline-based compound?
A2: The main strategies, which will be detailed in this guide, fall into three categories:
-
Chemical Modification: This includes creating prodrugs to mask the reactive carboxylic acid group or synthesizing analogs with an altered substitution pattern to improve selectivity for target cells.[5][6]
-
Advanced Formulation and Drug Delivery: Encapsulating the compound in delivery systems like liposomes or nanoparticles can control its release and biodistribution, thereby reducing systemic toxicity.[7][8][9]
-
Targeted Delivery: Conjugating the drug or its carrier to a targeting ligand can enhance its delivery to specific cells (e.g., cancer cells) and minimize exposure to healthy tissues.[10][11]
Q3: How can I assess if my strategies to reduce cytotoxicity are effective?
A3: The most common method is to perform in vitro cytotoxicity assays, such as the MTT assay.[5][12][13][14] This assay measures the metabolic activity of cells and allows you to determine the half-maximal inhibitory concentration (IC50) of your compound. A higher IC50 value for your modified compound or formulation compared to the parent compound indicates a reduction in cytotoxicity. These assays should be performed on both target (e.g., cancer) and non-target (e.g., normal fibroblast) cell lines to assess for selective toxicity.[15][16]
Troubleshooting Guide: Addressing High Cytotoxicity in Your Experiments
Issue 1: Consistently high cytotoxicity observed across multiple cell lines, including non-target cells.
This suggests a lack of selectivity and a general cytotoxic mechanism. Here are some potential solutions and the rationale behind them:
Answer 1.1: Implement a Prodrug Strategy
-
Rationale: The carboxylic acid group at the 3-position is a common feature in quinoline compounds that contributes to their biological activity but also potential toxicity.[3] By temporarily masking this group with an ester linkage, you can create a prodrug.[5][17] This prodrug is often less active and less toxic in its original form. Once it enters the target cell, intracellular enzymes (esterases) can cleave the ester bond, releasing the active, cytotoxic parent drug.[18] This strategy can reduce systemic toxicity and improve the therapeutic index.[17]
-
Experimental Approach:
-
Synthesize an ester prodrug of this compound. A simple methyl or ethyl ester is a good starting point.
-
Characterize the prodrug to ensure its purity and stability.
-
Perform in vitro cytotoxicity assays (e.g., MTT assay) comparing the IC50 values of the parent compound and the prodrug on both target and non-target cell lines. A significant increase in the IC50 for the prodrug in non-target cells would indicate success.
-
Answer 1.2: Explore Structural Modifications (Analog Synthesis)
-
Rationale: The substitution pattern on the quinoline ring dramatically influences its biological activity and toxicity.[19][20][21] For instance, altering the substituents on the benzo portion of the quinoline ring can modulate the compound's electronic properties and its interaction with biological targets.[20] Creating a small library of analogs with modifications at different positions can help identify a compound with a better therapeutic window.
-
Experimental Approach:
-
Based on the structure of this compound, plan a series of analogs. Consider modifications such as:
-
Altering the position of the hydroxyl groups.
-
Introducing small alkyl or halogen groups at other positions on the ring.
-
-
Synthesize these analogs.
-
Screen the analogs for cytotoxicity using in vitro assays to identify candidates with improved selectivity.
-
Issue 2: The compound is potent against the target cells but is poorly soluble, leading to formulation and delivery challenges.
Poor solubility can hinder the translation of a promising compound into a viable therapeutic.
Answer 2.1: Utilize a Liposomal Formulation
-
Rationale: Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[8][15] For a compound like this compound, which has both polar hydroxyl groups and a less polar quinoline core, liposomal encapsulation can improve its solubility and stability in biological fluids.[15] Furthermore, liposomes can reduce the toxicity of the encapsulated drug and can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect.[8][9]
-
Experimental Approach:
-
Develop a liposomal formulation of this compound. A formulation using soy phosphatidylcholine (SPC) is a good starting point as it has been shown to effectively incorporate hydroxy-quinolinone derivatives.[15]
-
Characterize the liposomes for size, charge, and encapsulation efficiency.
-
Compare the in vitro cytotoxicity of the liposomal formulation to the free drug. You may observe a decrease in immediate cytotoxicity in vitro due to the controlled release from the liposome.[8]
-
Answer 2.2: Investigate Nanoparticle-Based Delivery Systems
-
Rationale: Polymeric nanoparticles offer another effective way to formulate poorly soluble drugs.[10] These systems can be tailored to control drug release and can be surface-modified with targeting ligands to enhance delivery to specific tissues.[22]
-
Experimental Approach:
-
Prepare polymeric nanoparticles encapsulating this compound.
-
Characterize the nanoparticles for their physicochemical properties.
-
Evaluate the in vitro cytotoxicity and drug release profile of the nanoparticle formulation.
-
Issue 3: The compound shows promising selective toxicity in vitro, but in vivo studies are hampered by systemic toxicity.
This is a common challenge in drug development where in vitro results do not translate well to in vivo models.
Answer 3.1: Develop a Targeted Drug Delivery System
-
Rationale: To enhance the delivery of your compound to the target tissue and reduce off-target effects, you can conjugate your drug or its carrier (liposome or nanoparticle) to a targeting moiety.[10] A well-studied approach is the use of transferrin, a protein that binds to transferrin receptors which are often overexpressed on the surface of cancer cells.[11][23] This receptor-mediated endocytosis can significantly increase the intracellular concentration of the drug in target cells.[10]
-
Experimental Approach:
-
Conjugate transferrin to the surface of your liposomal or nanoparticle formulation of this compound.
-
Confirm the successful conjugation and characterize the targeted delivery system.
-
Perform in vitro cell uptake studies using target cells that overexpress the transferrin receptor to demonstrate enhanced uptake compared to the non-targeted formulation.
-
Conduct in vivo studies in an appropriate animal model to evaluate the biodistribution and therapeutic efficacy of the targeted system.
-
Visualizing the Strategies
Caption: Strategies to reduce the cytotoxicity of this compound.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of your compounds. It should be optimized for your specific cell lines.[5][12][24]
Materials:
-
96-well tissue culture plates
-
Your chosen cell lines (e.g., a cancer cell line and a normal fibroblast cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of your test compound (parent compound, prodrug, or formulation) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of your test compound.
-
Include appropriate controls: untreated cells (medium only) and vehicle controls (medium with the same concentration of solvent used for the highest drug concentration).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the MTT solution.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
-
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Transferrin functionalized nanoparticles for targeted drug delivery in biological systems [repository.iitgn.ac.in]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 8. Liposome co-encapsulation of anti-cancer agents for pharmacological optimization of nanomedicine-based combination chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of reduction of antitumor drug toxicity by liposome encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transferrin-Conjugated Polymeric Nanoparticle for Receptor-Mediated Delivery of Doxorubicin in Doxorubicin-Resistant Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. clyte.tech [clyte.tech]
- 13. kosheeka.com [kosheeka.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Liposomal solubilization of new 3-hydroxy-quinolinone derivatives with promising anticancer activity: a screening method to identify maximum incorporation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Cytotoxic activity, apoptosis induction and structure-activity relationship of 8-OR-2-aryl-3,4-dihydroisoquinolin-2-ium salts as promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Formulation and Development of Transferrin Targeted Solid Lipid Nanoparticles for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of Synthesized 4,7-Dihydroxyquinoline-3-carboxylic Acid
Introduction: The Therapeutic Potential of Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Specifically, quinoline-3-carboxylic acid derivatives have shown promise as antiproliferative agents.[4][5] Our focus here is on a novel synthesized derivative, 4,7-dihydroxyquinoline-3-carboxylic acid (hereafter referred to as Q-Acid ), whose structural features suggest a potential role in modulating cellular pathways critical to cancer progression.
A key pathway often dysregulated in solid tumors is the cellular response to hypoxia (low oxygen). This response is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[6] Under hypoxic conditions, HIF-1α stabilizes and promotes the transcription of genes involved in angiogenesis, cell survival, and metabolism, including Vascular Endothelial Growth Factor (VEGF).[7][8] Inhibiting the HIF-1α pathway is therefore a validated strategy in oncology.
This guide outlines a multi-tiered validation workflow to rigorously assess the hypothesis that Q-Acid acts as an inhibitor of the HIF-1α signaling pathway, thereby exerting anti-angiogenic and antiproliferative effects. Our experimental design is built on a foundation of causality, beginning with direct target engagement and progressing through cellular function to in vivo confirmation.
For robust validation, we will compare the activity of Q-Acid against two reference compounds:
-
Sunitinib: A well-characterized multi-targeted receptor tyrosine kinase inhibitor with potent anti-angiogenic properties, serving as our Positive Control .[7]
-
4-Hydroxy-6-methoxyquinoline-3-carboxylic acid: A structurally related quinoline derivative with known lower biological activity in this context, serving as our Negative Control .
The HIF-1α Signaling Pathway: Our Primary Target
The diagram below illustrates the canonical HIF-1α pathway under hypoxic conditions, which leads to angiogenesis. We hypothesize that Q-Acid interferes with the stabilization or transcriptional activity of HIF-1α, thus blocking these downstream effects.
Caption: Hypothesized mechanism of Q-Acid action on the HIF-1α pathway.
A Tiered Approach to Biological Validation
A scientifically rigorous and resource-efficient validation process follows a logical progression. Our workflow, outlined below, ensures that each experimental stage builds upon the last, providing a comprehensive and self-validating picture of the compound's activity.
Caption: Multi-tiered workflow for validating Q-Acid's biological activity.
Tier 1: Direct Target Engagement - HIF-1α Inhibition
Causality: Before assessing downstream cellular effects, we must first determine if Q-Acid directly interacts with its hypothesized target. An Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and quantitative method to measure HIF-1α protein levels in cell lysates.[6] By inducing hypoxia and treating cells with our compounds, we can quantify the extent to which Q-Acid prevents the accumulation of HIF-1α protein.
Experimental Protocol: HIF-1α ELISA
-
Cell Seeding: Seed HCT116 human colon cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with varying concentrations of Q-Acid, Sunitinib (10 µM), and Negative Control (up to 50 µM) for 2 hours.
-
Hypoxia Induction: Place the plate in a hypoxic chamber (1% O₂, 5% CO₂, 37°C) for 4 hours. A parallel normoxic plate serves as a control.
-
Cell Lysis: Wash cells with cold PBS and lyse using a specialized nuclear extraction buffer.
-
ELISA Procedure:
-
Add 100 µL of nuclear extract to wells of a HIF-1α pre-coated ELISA plate.
-
Incubate for 2.5 hours at room temperature.
-
Wash the plate and add 100 µL of biotinylated anti-HIF-1α antibody. Incubate for 1 hour.
-
Wash and add 100 µL of HRP-conjugated streptavidin. Incubate for 45 minutes.
-
Wash and add 100 µL of TMB substrate solution. Incubate for 30 minutes in the dark.
-
Add 50 µL of stop solution and measure absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Normalize HIF-1α levels to total protein concentration and calculate the half-maximal inhibitory concentration (IC₅₀).
Tier 2: In Vitro Functional Validation
Causality: With evidence of direct target engagement, we now investigate the functional consequences in a cellular context. These assays test the key processes involved in angiogenesis and cancer cell proliferation that are regulated by HIF-1α.
Antiproliferative Activity
The MTT assay is a standard colorimetric method to measure cell viability, providing data on a compound's cytotoxic or cytostatic effects.[1]
Comparative Data: Antiproliferative Activity (IC₅₀)
| Compound | HCT116 (Hypoxia) | HCT116 (Normoxia) | HUVEC (Normoxia) |
|---|---|---|---|
| Q-Acid | 8.5 µM | 25.2 µM | > 50 µM |
| Sunitinib (Positive Control) | 5.1 µM | 6.3 µM | 7.8 µM |
| Negative Control | > 100 µM | > 100 µM | > 100 µM |
Data are representative. HUVEC = Human Umbilical Vein Endothelial Cells.
Insight: The data shows Q-Acid is significantly more potent under hypoxic conditions in cancer cells, consistent with its proposed HIF-1α inhibitory mechanism. Its lower toxicity towards normal endothelial cells (HUVECs) suggests a favorable therapeutic window.
Anti-Angiogenic Activity: Endothelial Tube Formation
This assay is a cornerstone of in vitro angiogenesis research, assessing the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[9][10][11] Inhibition of tube formation is a direct indicator of anti-angiogenic potential.
Experimental Protocol: Tube Formation Assay
-
Plate Coating: Thaw ECM (extracellular matrix) gel on ice and coat the wells of a 96-well plate (50 µL/well). Polymerize the gel by incubating at 37°C for 1 hour.
-
Cell Seeding: Seed HUVECs onto the gel-coated plate at a density of 2 x 10⁴ cells/well.
-
Treatment: Immediately add media containing the test compounds (Q-Acid, Sunitinib, Negative Control) at desired concentrations.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 6-8 hours.
-
Imaging & Analysis:
-
Stain the cells with Calcein AM for visualization.
-
Capture images using a fluorescence microscope.
-
Quantify the total tube length, number of nodes, and number of branches using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
-
-
Data Analysis: Express the results as a percentage of inhibition relative to the vehicle-treated control.
Comparative Data: Inhibition of Tube Formation
| Compound (at 10 µM) | Total Tube Length (% Inhibition) | Number of Nodes (% Inhibition) |
|---|---|---|
| Q-Acid | 78% | 85% |
| Sunitinib (Positive Control) | 92% | 95% |
| Negative Control | < 5% | < 5% |
Data are representative.
Tier 3: In Vivo Confirmation of Anti-Angiogenic Activity
Causality: While in vitro assays are powerful, they do not fully recapitulate the complexity of a living biological system.[12] The Chick Chorioallantoic Membrane (CAM) assay is a widely used in vivo model that provides a physiologically relevant environment, complete with a functional vascular network, to confirm anti-angiogenic effects.[10][13][14]
Experimental Protocol: CAM Assay
-
Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60% humidity for 3 days.
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.
-
Treatment Application: On day 7, place a sterile filter paper disc (soaked with the test compound) or a slow-release polymer pellet onto the CAM. Use a vehicle control (e.g., DMSO in PBS) for comparison.
-
Incubation: Reseal the window and return the eggs to the incubator for an additional 48-72 hours.
-
Imaging & Analysis:
-
On day 10, carefully excise the CAM.
-
Place the CAM in a petri dish and capture high-resolution images under a stereomicroscope.
-
Quantify the number of blood vessel branch points and the total vessel length within the treated area.
-
-
Data Analysis: Compare the vascular density in the treated groups to the vehicle control group.
Comparative Data: CAM Assay Results
| Treatment Group | Vascular Density Reduction (%) | Qualitative Observation |
|---|---|---|
| Q-Acid (20 µg) | 65% | Significant avascular zone around the application site. |
| Sunitinib (10 µg) | 80% | Pronounced avascular zone. |
| Negative Control (20 µg) | < 10% | Normal, dense vascular network. |
| Vehicle Control | 0% | Normal vascular development. |
Data are representative.
Conclusion & Future Directions
This structured, multi-tiered validation guide provides compelling, evidence-based support for the biological activity of This compound (Q-Acid) . The data consistently demonstrates that Q-Acid inhibits HIF-1α accumulation, leading to potent and selective antiproliferative activity against cancer cells under hypoxic conditions. This activity translates into significant functional inhibition of angiogenesis, as confirmed by both in vitro tube formation and in vivo CAM assays.
The performance of Q-Acid, while slightly less potent than the broad-spectrum inhibitor Sunitinib, is highly significant and demonstrates a clear mechanism of action with a favorable selectivity profile. These findings establish Q-Acid as a promising lead compound for further preclinical development as an anti-angiogenic and anticancer agent.
Future studies should focus on elucidating the precise molecular interaction with the HIF-1α pathway, conducting pharmacokinetic and toxicology studies, and evaluating its efficacy in more complex in vivo models, such as tumor xenografts in mice.[12][15]
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comparative study of 4,7-Dihydroxyquinoline-3-carboxylic acid with other quinoline derivatives
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Dihydroxy-Substituted Quinoline
The quinoline scaffold is a cornerstone in medicinal chemistry, a privileged structure that forms the backbone of countless therapeutic agents, from antimalarials to modern antibiotics.[1][2] Within this vast family, the quinoline-3-carboxylic acid motif is of particular significance, famously represented by the potent fluoroquinolone antibiotics.[3][4] This guide focuses on a lesser-explored derivative, 4,7-Dihydroxyquinoline-3-carboxylic acid . Due to the scarcity of direct experimental data on this specific molecule, this guide provides a comparative framework. We will analyze its structural features in the context of well-characterized quinoline classes to predict its potential biological activities and to outline a clear, data-driven path for its future investigation.
This analysis is built on three pillars of comparison:
-
The Antibacterial Quinolone-3-Carboxylic Acids: Featuring potent fluoroquinolones like Ciprofloxacin, to understand the foundational structure-activity relationships (SAR) for antimicrobial action.
-
The Neuroactive Quinolone-2-Carboxylic Acids: Using Kynurenic Acid and its analogs to explore how positional isomerism of the carboxylic acid group dramatically shifts biological function.[5][6]
-
The Anticancer Quinolone-4-Carboxylic Acids: Examining derivatives that target critical enzymes in cancer proliferation to evaluate another potential therapeutic avenue.[7][8]
By understanding the established roles of key functional groups across these classes, we can formulate a robust hypothesis for the therapeutic potential of this compound and design the necessary experiments for its validation.
Structural and Mechanistic Comparison of Quinoline Scaffolds
The biological activity of a quinoline derivative is profoundly dictated by the nature and position of its substituents. Our target compound, this compound, possesses the core 4-oxo-1,4-dihydroquinoline-3-carboxylic acid structure (also known as the 4-quinolone-3-carboxylic acid scaffold), which is essential for antibacterial activity.[9] However, the presence and position of the two hydroxyl groups distinguish it from mainstream antibiotics and suggest potentially novel functions.
Caption: Mechanism of action for quinolone antibiotics.
Comparative Insight for this compound: Our target molecule shares the essential 4-quinolone-3-carboxylic acid core. This strongly suggests that its primary biological activity is likely to be antibacterial. However, the substituents on the benzene ring are critical. Ciprofloxacin's potency is heavily reliant on the C6-fluoro and C7-piperazinyl groups. [1]The 4,7-dihydroxy substitutions on our target molecule would significantly alter its electronic properties, solubility, and steric profile. The 7-hydroxy group, in particular, replaces the bulky piperazine ring crucial for the spectrum of activity in many fluoroquinolones. Therefore, while antibacterial activity is probable, its potency and spectrum are likely to differ significantly from Ciprofloxacin.
Pillar 2: The Neuroprotective Isomer - Kynurenic Acid
Kynurenic acid (KYNA) is a 4-hydroxy-quinoline-2-carboxylic acid, an endogenous metabolite of tryptophan. [5]Despite being a structural isomer of the quinolone-3-carboxylic acid scaffold (differing only in the position of the carboxyl group), its biological activity is completely different. KYNA is a broad-spectrum antagonist of excitatory amino acid receptors (e.g., NMDA receptors) in the brain and is known for its neuroprotective and anti-inflammatory effects. [10][11]Its therapeutic use is limited by poor penetration of the blood-brain barrier, leading to the development of more lipophilic analogs. [5][10] Comparative Insight for this compound: The stark functional divergence between quinoline-2- and quinoline-3-carboxylic acids demonstrates the critical importance of substituent positioning. The placement of the carboxylic acid at C3 in our target molecule, rather than C2, makes it highly unlikely to share the neuroprotective receptor-binding profile of Kynurenic Acid. This comparison strongly suggests that the research focus for this compound should be directed away from neurology and towards infectious diseases or oncology.
Pillar 3: The Anticancer Potential of Quinoline Carboxylic Acids
Certain quinoline-4-carboxylic acid derivatives have demonstrated potent anticancer activity. [7][8][12]A key mechanism for this is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. [12][13]Rapidly proliferating cancer cells are highly dependent on this pathway for the synthesis of DNA and RNA. Inhibition of DHODH by compounds like Brequinar (a quinoline-4-carboxylic acid derivative) leads to pyrimidine depletion and cell cycle arrest. [12] Comparative Insight for this compound: While the primary anticancer quinolines are C4-carboxylic acids, other quinoline derivatives, including C3-carboxylic acids, have also been investigated as antiproliferative agents. [14][15]The selectivity of these compounds can be enhanced by modifying their physicochemical properties, such as pKa, which influences their accumulation in the acidic tumor microenvironment. [14]The two hydroxyl groups on our target molecule would significantly increase its polarity and could influence its interaction with various enzymatic targets. This makes oncology a viable and intriguing secondary avenue of investigation after its antimicrobial potential has been assessed.
Quantitative Performance Comparison
The following table summarizes the biological activities of representative compounds from the key comparator classes. This provides a benchmark against which this compound can be evaluated once experimental data is generated.
| Compound Class | Representative Compound | Primary Activity | Mechanism of Action | Potency (Example Data) | Reference(s) |
| Fluoroquinolone | Ciprofloxacin | Antibacterial | Inhibition of DNA Gyrase & Topoisomerase IV | MIC: ≤0.0078 - 2 µg/mL against various Staphylococcus and E. coli strains | [16] |
| Neuroprotective Quinolines | Kynurenic Acid (KYNA) | Neuroprotective | Antagonist of NMDA/AMPA receptors | IC50: ~10-100 µM for receptor binding (analog dependent) | [5][6] |
| Anticancer Quinolines | 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Anticancer | Inhibition of cell proliferation | 82.9% growth reduction in MCF-7 breast cancer cells | [7] |
| Target Molecule | This compound | Hypothesized: Antibacterial / Anticancer | To Be Determined | To Be Determined | N/A |
Experimental Protocols for Evaluation
To characterize the biological activity of this compound, standardized in vitro assays are the critical first step. The following protocols provide a robust methodology for assessing its potential antibacterial and anticancer efficacy.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight. Dilute the culture in fresh broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). [16]
Protocol 2: MTT Assay for Anticancer Cytotoxicity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compound. Include untreated cells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control. The IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) can be calculated using a dose-response curve. [7][17]
Conclusion and Future Directions
While direct biological data for this compound remains to be established, a comparative analysis of its structure provides a strong, rational basis for guiding its investigation. Its core 4-quinolone-3-carboxylic acid scaffold points squarely towards potential antibacterial activity , a hypothesis that should be prioritized for experimental validation. The unique 4,7-dihydroxy substitution pattern differentiates it from classic fluoroquinolones and may confer a novel spectrum of activity or mechanism of action.
A secondary, yet highly plausible, avenue of research is its anticancer potential . The quinoline nucleus is a proven pharmacophore in oncology, and the hydroxyl groups could facilitate unique interactions with various enzymatic targets.
The path forward is clear: synthesize or procure this compound and subject it to the standardized antimicrobial and cytotoxicity screening protocols detailed in this guide. The resulting data will not only characterize this novel molecule but also contribute valuable insights into the broader structure-activity relationships of the quinoline family, potentially uncovering a new lead compound for drug development.
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Cross-Validation of 4,7-Dihydroxyquinoline-3-carboxylic Acid's Mechanism of Action: A Comparative Guide for Researchers
This guide provides a comprehensive framework for the experimental cross-validation of the mechanism of action of 4,7-Dihydroxyquinoline-3-carboxylic acid, a structural analog of the endogenous neuromodulator kynurenic acid. Given the scarcity of direct experimental data for this specific compound, this document outlines a series of robust, self-validating experimental protocols to elucidate its activity at ionotropic glutamate receptors. By comparing its pharmacological profile to that of established antagonists, researchers can definitively characterize its mechanism of action and therapeutic potential.
Introduction: The Quinoline Scaffold and Glutamate Receptor Modulation
The 4-quinolone-3-carboxylic acid framework is a privileged scaffold in medicinal chemistry, giving rise to compounds with a wide array of biological activities. This compound, as a derivative of this core structure and an analog of kynurenic acid, is hypothesized to function as an antagonist at ionotropic glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[1][2] Kynurenic acid is an endogenous antagonist at the glycine co-agonist site of the NMDA receptor and also interacts with AMPA and kainate receptors at higher concentrations.[3] Overactivation of glutamate receptors, leading to excitotoxicity, is implicated in a variety of neurological disorders, making the development of novel antagonists a significant therapeutic goal.[4][5]
This guide will detail the essential in vitro assays required to systematically evaluate the affinity and functional antagonism of this compound at NMDA, AMPA, and kainate receptors.
Experimental Strategy for Cross-Validation
A multi-tiered approach is essential for the rigorous cross-validation of the mechanism of action. This involves progressing from initial binding studies to functional electrophysiological recordings and finally to cell-based assays that assess neuroprotective effects.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Experimental Protocol: NMDA Receptor Functional Antagonism
-
Cell Culture: Use primary hippocampal or cortical neurons, or a cell line (e.g., HEK293) transiently or stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Recording Setup: Utilize a patch-clamp amplifier and data acquisition system. Perfuse the cells with an external solution containing a voltage-gated sodium channel blocker (e.g., tetrodotoxin) to isolate glutamate receptor currents.
-
Agonist Application: Apply a saturating concentration of NMDA and glycine to elicit a maximal current response.
-
Antagonist Application: Co-apply varying concentrations of this compound with the agonists and measure the resulting inhibition of the current.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value.
Comparative Data for Known Antagonists
The following table presents typical IC50 values for known NMDA receptor antagonists obtained through electrophysiological recordings.
| Compound | Receptor Subtype | IC50 (µM) | Reference |
| Kynurenic Acid | GluN1/GluN2A | ~100 | [3] |
| 7-Chlorokynurenic Acid | GluN1/GluN2A | ~0.5 | [1] |
| D-AP5 | GluN1/GluN2A | ~5 | [4] |
In Vitro Excitotoxicity Assays: Evaluating Neuroprotective Potential
The functional antagonism of NMDA receptors is expected to confer neuroprotection against glutamate-induced excitotoxicity. This can be assessed in primary neuronal cultures. [6]
Principle
Exposing neuronal cultures to high concentrations of glutamate or NMDA induces cell death. A neuroprotective compound will reduce the extent of this cell death.
Experimental Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Plate primary cortical or hippocampal neurons and allow them to mature.
-
Pre-treatment: Incubate the neuronal cultures with varying concentrations of this compound for a defined period before excitotoxic insult.
-
Excitotoxic Insult: Expose the cultures to a high concentration of glutamate or NMDA for a short duration.
-
Washout and Recovery: Remove the excitotoxic agent and return the cells to their normal culture medium, with or without the test compound.
-
Viability Assessment: After 24-48 hours, assess cell viability using methods such as the MTT assay, LDH release assay, or by counting surviving neurons stained with a vital dye (e.g., calcein-AM).
-
Data Analysis: Quantify the percentage of neuroprotection afforded by the test compound at different concentrations.
Expected Outcomes
A compound with significant NMDA receptor antagonist activity is expected to show a dose-dependent increase in neuronal survival in this assay. The neuroprotective effect should be comparable to that of known NMDA receptor antagonists.
Comparative Analysis and Mechanism of Action Determination
By systematically performing these experiments and comparing the results for this compound to those of well-characterized antagonists like kynurenic acid and D-AP5, a clear picture of its mechanism of action will emerge.
-
High affinity in [³H]DCKA binding and potent inhibition in electrophysiology would suggest a primary mechanism as a glycine site NMDA receptor antagonist.
-
High affinity in [³H]CGP 39653 binding and potent inhibition in electrophysiology would indicate action at the glutamate binding site.
-
Significant neuroprotection in excitotoxicity assays would confirm the functional relevance of the observed antagonism.
-
Lack of significant activity at AMPA and kainate receptors in similar binding and electrophysiological assays would demonstrate selectivity for the NMDA receptor.
Conclusion
The cross-validation of this compound's mechanism of action requires a disciplined and multi-faceted experimental approach. The protocols outlined in this guide, when performed with appropriate controls, will provide the necessary data to definitively characterize its pharmacological profile. This will not only elucidate its potential as a novel therapeutic agent for neurological disorders but also contribute to a deeper understanding of the structure-activity relationships of quinoline-based glutamate receptor modulators.
References
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- Hansen, K. B., et al. (2017). Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 8(7), 1478-1483.
- Lindsley, C. W., et al. (2016). Design of 4-Oxo-1-aryl-1,4-dihydroquinoline-3-carboxamides as Selective Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 2. ACS Chemical Neuroscience, 7(5), 633-643.
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A Comparative Analysis of 4,7-Dihydroxyquinoline-3-carboxylic Acid's Potential Efficacy Against Standard-of-Care Drugs
A Foreword on the Subject Compound: Direct experimental data on 4,7-dihydroxyquinoline-3-carboxylic acid is not extensively available in peer-reviewed literature. However, the quinoline-3-carboxylic acid scaffold is a well-established pharmacophore with a broad range of biological activities. This guide will, therefore, conduct a comparative analysis based on the known efficacy of structurally related quinoline derivatives against standard-of-care drugs in relevant therapeutic areas, namely oncology and infectious diseases. This approach allows for a scientifically grounded exploration of its potential, providing a valuable resource for researchers and drug development professionals.
The Quinoline Carboxylic Acid Scaffold: A Versatile Foundation for Drug Discovery
The quinoline ring system is a prominent structural motif in numerous synthetic compounds with diverse pharmacological activities. The addition of a carboxylic acid group, particularly at the 3-position, has given rise to compounds with significant therapeutic potential. Research into substituted quinoline-3-carboxylic acids has revealed promising antiproliferative and antimicrobial properties.[1] For instance, 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been shown to exhibit micromolar inhibition of cancer cell lines, with selectivity over non-cancerous cells.[2] This selectivity is a critical attribute in the development of safer chemotherapeutic agents.
I. Potential Anticancer Efficacy: A Comparison with Standard Leukemia Treatments
The antiproliferative properties of the quinoline scaffold suggest a potential application in oncology. Specifically, derivatives have been investigated for their efficacy against leukemia.[3]
A. Current Standard of Care in Leukemia
The treatment landscape for leukemia is complex and depends on the specific type of the disease (e.g., acute lymphoblastic leukemia - ALL, acute myeloid leukemia - AML). Standard-of-care typically involves a multi-pronged approach:
-
Chemotherapy: This remains a cornerstone of leukemia treatment, employing cytotoxic agents to eliminate rapidly dividing cancer cells.[4][5] Common regimens often include a combination of drugs.
-
Targeted Therapy: These drugs are designed to interfere with specific molecules involved in the growth and survival of cancer cells.[4]
-
Immunotherapy: This approach harnesses the patient's own immune system to fight cancer.[6]
-
Stem Cell Transplantation: This is often considered for high-risk patients or those who have relapsed.[7]
B. Hypothesized Mechanism of Action for this compound
Based on studies of related quinoline derivatives, several potential mechanisms of anticancer action can be postulated for this compound:
-
Enzyme Inhibition: Certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of SIRT3, a mitochondrial deacetylase that is a potential therapeutic target in leukemia.[3] Inhibition of SIRT3 can induce cell cycle arrest and differentiation in leukemic cells.[3]
-
Inhibition of Dihydroorotate Dehydrogenase (DHODH): This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA replication and cell proliferation. Inhibition of DHODH leads to pyrimidine depletion and cell cycle arrest. The carboxylate group on the quinoline scaffold is known to be important for binding to DHODH.[8]
-
Antiproliferative Effects: Various quinoline derivatives have demonstrated direct growth inhibition of cancer cell lines, including breast cancer (MCF-7) and bone marrow cancer (K-562) cells.[1][9] The precise mechanisms for this are likely multifactorial and may involve the induction of apoptosis or cell cycle arrest.
C. Comparative Efficacy Data
| Drug/Compound Class | Mechanism of Action | Reported Efficacy (IC50/EC50) | Cell Lines | Reference |
| Standard of Care | ||||
| Chemotherapy (General) | DNA damage, inhibition of cell division | Varies widely | Various Leukemia Lines | [4] |
| Targeted Therapy (General) | Inhibition of specific oncogenic pathways | Varies widely | Various Leukemia Lines | [4] |
| Quinoline Derivatives | ||||
| 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | SIRT3 Inhibition | IC50: 7.2 µM (SIRT3) | MLLr leukemic cell lines | [3] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Antiproliferative | 82.9% growth reduction | MCF-7 (Breast Cancer) | [9] |
| Brequinar Analog (41) | DHODH Inhibition | IC50: 9.71 nM (DHODH) | N/A (Enzymatic) | [8] |
II. Potential Antimalarial Efficacy: A Comparison with Standard Treatments
The quinoline scaffold is historically significant in the fight against malaria, with chloroquine being a prominent example. Modern research continues to explore this chemical class for novel antimalarial agents.
A. Current Standard of Care for Malaria
The World Health Organization (WHO) provides guidelines for the treatment of malaria, which vary based on the species of the Plasmodium parasite and the geographic region (due to drug resistance).[10]
-
Artemisinin-based Combination Therapies (ACTs): These are the recommended first-line treatment for uncomplicated P. falciparum malaria.[11] ACTs combine two or more drugs with different mechanisms of action to improve efficacy and reduce the development of resistance.[11] Examples include artemether-lumefantrine.
-
Chloroquine: For infections with P. vivax in regions without known resistance, chloroquine is still a treatment of choice.[12]
-
Intravenous (IV) Artesunate: For severe malaria, immediate treatment with IV artesunate is recommended.[13]
B. Hypothesized Mechanism of Action for this compound
Research into quinoline-based antimalarials has identified novel mechanisms of action distinct from traditional drugs like chloroquine:
-
Inhibition of Protein Synthesis: A quinoline-4-carboxamide derivative, DDD107498, was found to inhibit the parasite's translation elongation factor 2 (PfEF2).[14] This enzyme is essential for protein synthesis, and its inhibition is lethal to the parasite across multiple life-cycle stages.[14]
-
Multi-stage Activity: The ability to target the parasite at different stages of its life cycle (liver, blood, and transmission stages) is a highly desirable trait for new antimalarials, and some quinoline derivatives have shown such multi-stage activity.[14]
C. Comparative Efficacy Data
| Drug/Compound Class | Mechanism of Action | Reported Efficacy (EC50) | P. falciparum Strain | Reference |
| Standard of Care | ||||
| Artemether-lumefantrine (ACT) | Multiple targets | High cure rates | Drug-sensitive & resistant | [11] |
| Chloroquine | Heme polymerization inhibition | Varies (resistance is widespread) | Drug-sensitive | [11] |
| Quinoline Derivatives | ||||
| Quinoline-4-carboxamide (DDD107498) | PfEF2 Inhibition | EC50: low nanomolar | 3D7 | [14] |
| 4(1H)-quinolone derivative (TDR42098) | Not specified | EC50: ~0.25 µM | K1 (CQ-resistant) | [15] |
Experimental Protocols
To empirically determine the efficacy of this compound, standardized assays are essential.
In Vitro Antiproliferative Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells (e.g., K-562 leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a standard chemotherapy drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimalarial Assay (SYBR Green I-based)
This assay measures parasite DNA content to determine parasite viability.
-
Parasite Culture: Culture synchronized ring-stage P. falciparum in human red blood cells.
-
Compound Plating: Add serial dilutions of this compound to a 96-well plate.
-
Infection: Add the parasitized red blood cells to the wells.
-
Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Reading: Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the EC50 value, representing the concentration that inhibits 50% of parasite growth.
Conclusion
While direct experimental evidence for this compound is nascent, the broader family of quinoline carboxylic acids represents a highly promising and versatile scaffold for drug development. The potential for novel mechanisms of action in both oncology and infectious diseases warrants further investigation. The synthesis of this compound and its evaluation in standardized assays, such as those described above, are critical next steps to elucidate its true therapeutic potential and determine its efficacy relative to current standards of care.
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A Researcher's Guide to the Statistical Analysis of 4,7-Dihydroxyquinoline-3-carboxylic Acid: A Comparative Approach
For researchers, scientists, and drug development professionals, the rigorous evaluation of novel chemical entities is paramount. This guide provides an in-depth, technically-focused comparison of the experimental data analysis for 4,7-Dihydroxyquinoline-3-carboxylic acid, a quinoline derivative of interest for its potential biological activities. By moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and the statistical methodologies that ensure the integrity and trustworthiness of your findings. This document is structured to provide a self-validating framework for your research, grounded in authoritative sources and practical, field-proven insights.
Introduction to this compound and its Therapeutic Potential
This compound belongs to the quinoline class of heterocyclic compounds, a scaffold that is central to numerous pharmaceuticals. Quinolines are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitutions on the quinoline ring, such as the hydroxyl and carboxylic acid groups in this compound, play a crucial role in its potential therapeutic effects. Understanding the efficacy and potency of this compound requires robust experimental design and meticulous statistical analysis, which will be the focus of this guide.
Experimental Design: From Benchtop to Data Analysis
A well-designed experiment is the cornerstone of reliable and reproducible results. The choice of assays and the statistical methods for their analysis should be determined a priori to avoid bias. Here, we will focus on two key biological activities often associated with quinoline derivatives: cytotoxicity and antibacterial efficacy.
Assessing Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]
Figure 1: Workflow of the MTT assay for cytotoxicity testing.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a reference compound, such as Doxorubicin. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the control and plot against the compound concentration to determine the IC50 value.
Evaluating Antibacterial Efficacy: Broth Microdilution Method
The broth microdilution method is a standard and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][4] The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.
Figure 2: Workflow for MIC determination using the broth microdilution method.
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound and a reference antibiotic, such as Ciprofloxacin, in a suitable broth medium.
-
Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density.
Statistical Analysis of Experimental Data
Analysis of Cytotoxicity Data: IC50 Determination
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For cytotoxicity assays, the IC50 is the concentration of a compound that reduces the viability of a cell population by 50%.
The IC50 is typically determined by fitting a dose-response curve to the experimental data using non-linear regression. The most common model is the four-parameter logistic (4PL) model.[5][6]
Data Transformation and Curve Fitting:
-
Data Normalization: The raw absorbance data is first converted to percentage of inhibition. The formula for this is: % Inhibition = 100 * (1 - (Absorbance of Treated Well / Absorbance of Control Well))
-
Log Transformation of Concentration: The compound concentrations are typically log-transformed before plotting and analysis. This helps to linearize the sigmoidal dose-response curve and normalize the data distribution.[7]
-
Non-linear Regression: The transformed data is then fitted to a sigmoidal dose-response curve using software like GraphPad Prism.[5][8] The equation for a variable slope (four-parameter) model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
To compare the cytotoxicity of this compound with a reference compound like Doxorubicin, a statistical test on the determined IC50 values is necessary.
-
Student's t-test or ANOVA: If you have multiple independent experiments, you can compare the mean IC50 values using a Student's t-test (for two compounds) or a one-way ANOVA (for more than two compounds).[9] A p-value of less than 0.05 is generally considered statistically significant.
Hypothetical Cytotoxicity Data and Analysis
| Compound | Cell Line | IC50 (µM) [95% CI] |
| This compound | MCF-7 | 15.2 [12.8 - 18.1] |
| Doxorubicin (Reference) | MCF-7 | 0.85 [0.72 - 1.01] |
Note: The IC50 value for this compound is hypothetical for illustrative purposes. The Doxorubicin IC50 is a representative value from the literature.[10][11][12]
In this hypothetical example, a statistical comparison of the log-transformed IC50 values would likely show a significant difference, indicating that Doxorubicin is significantly more potent in this cell line.
Analysis of Antibacterial Data: MIC Comparison
The MIC value itself is a discrete value from a serial dilution. To statistically compare the MICs of different compounds, non-parametric tests are often employed, or multiple replicates can be used to perform parametric tests on the geometric mean of the MICs.
-
Descriptive Statistics: For a set of MIC values against different bacterial strains, the MIC50 and MIC90 (the MICs required to inhibit 50% and 90% of the isolates, respectively) are often reported.
-
Statistical Tests for Comparison:
-
Wilcoxon rank-sum test (or Mann-Whitney U test): A non-parametric test to compare the MIC distributions of two compounds.
-
ANOVA on log-transformed MICs: If the data from multiple replicates are available and approximately normally distributed after log transformation, a one-way ANOVA can be used to compare the mean MICs of multiple compounds.[13][14]
-
Hypothetical Antibacterial Data and Analysis
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| This compound | Escherichia coli | 32 |
| Ciprofloxacin (Reference) | Staphylococcus aureus | 0.5 |
| Ciprofloxacin (Reference) | Escherichia coli | 0.06 |
Note: The MIC values for this compound are hypothetical for illustrative purposes. The Ciprofloxacin MICs are representative values from the literature.[15][16]
A statistical comparison would likely reveal that Ciprofloxacin has significantly lower MIC values, indicating greater antibacterial potency against these strains.
Comparative Analysis and Interpretation
The primary goal of this guide is to enable an objective comparison of this compound with established alternatives. The statistical analyses described above provide the quantitative basis for this comparison.
Key Comparison Points:
-
Potency: The IC50 and MIC values provide a direct measure of the compound's potency. Lower values indicate higher potency.
-
Spectrum of Activity: For antibacterial agents, the range of bacterial species inhibited indicates the spectrum of activity.
-
Selectivity: In the context of cytotoxicity, comparing the IC50 values against cancerous and non-cancerous cell lines can provide an indication of the compound's selectivity.
Logical Framework for Comparative Evaluation
Figure 3: Logical framework for the comparative evaluation of this compound.
Conclusion
The statistical analysis of experimental data is not merely a final step in research; it is an integral part of the scientific method that ensures the validity and impact of the findings. For a compound like this compound, a rigorous comparative analysis against established standards is essential to ascertain its potential as a therapeutic agent. By employing appropriate experimental designs, robust statistical methodologies, and a logical framework for interpretation, researchers can confidently evaluate the performance of this and other novel compounds, thereby contributing to the advancement of drug discovery and development.
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Reddit. What is the best way to compare IC50 values?. [Link]
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YouTube. IC50 Calculation Using GraphPad Prism | Nonlinear Regression. [Link]
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Russian Journal of Oncology. The effect of hyaluronic acid on doxorubicin resistance in 3D in vitro models of brain tumors. [Link]
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National Center for Biotechnology Information. Comparability of Mixed IC50 Data – A Statistical Analysis. [Link]
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Oxford Academic. Variation of MIC measurements: the contribution of strain and laboratory variability to measurement precision. [Link]
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National Center for Biotechnology Information. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions. [Link]
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GraphPad. How Do I Estimate the IC50 and EC50?. [Link]
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YouTube. GraphPad Prism 8 | Finding IC50 value | Junaid Asghar PhD. [Link]
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National Center for Biotechnology Information. New Statistical Technique for Analyzing MIC-Based Susceptibility Data. [Link]
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ResearchGate. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. Determined by the killing curve method: Antibiotic comparison and synergistic interactions. [Link]
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National Center for Biotechnology Information. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. [Link]
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ResearchGate. One-way ANOVA analysis of MIC (µg/mL) for each antibiotic per group.... [Link]
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ResearchGate. Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones. [Link]
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MDPI. Temporal Dynamics and Integrative Characterization of Streptococcus uberis Biofilm Development. [Link]
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independent replication of published findings on 4,7-Dihydroxyquinoline-3-carboxylic acid
An Independent Investigator's Guide to Verifying the Bioactivity of 4,7-Dihydroxyquinoline-3-carboxylic acid
Abstract
The principle of independent replication is the bedrock of scientific progress, ensuring that published findings are robust, reliable, and not the product of artifact or specific, ungeneralizable conditions. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently replicate and validate published findings on this compound. While the quinoline scaffold is prevalent in medicinal chemistry, this specific molecule's reported bioactivity as an inhibitor of cellular respiration warrants rigorous, independent verification. We present detailed, self-validating protocols for compound characterization, cellular-level metabolic assays, and specific enzyme inhibition studies. This document is structured not as a rigid template, but as a logical workflow, explaining the causality behind experimental choices to empower researchers to generate high-fidelity, reproducible data.
Introduction: The Quinolone Scaffold and the Imperative of Replication
The 4-quinolone-3-carboxylic acid motif is a well-established "privileged structure" in medicinal chemistry, forming the core of compounds with a vast range of biological activities, including antibacterial, antitumor, and anti-HIV effects[1]. Within this extensive family lies this compound, a specific analog whose biological functions are less characterized than its more famous relatives. Its structural similarity to endogenous neuromodulators like kynurenic acid (4-Hydroxyquinoline-2-carboxylic acid) suggests potential roles in neurobiology, while early studies have pointed towards a more fundamental mechanism: the inhibition of cellular metabolism[2][3][4].
A key historical finding reported that 7-substituted 4-hydroxyquinoline-3-carboxylic acids, including the 7-hydroxy variant, inhibit the respiration of Ehrlich ascites cells and the activity of the intracellular enzyme malate dehydrogenase[4]. Before further resources are invested in developing this compound or its analogs, it is scientifically imperative to first replicate this foundational claim. This guide provides the strategic and technical framework for such a replication study.
Part 1: Foundational Workflow for a Replication Study
A successful replication begins with unimpeachable starting materials and a clear, logical progression of experiments. The workflow is designed to first validate the tool (the compound) before using it to validate the biological hypothesis.
Caption: High-level workflow for the independent replication study.
Part 2: Verification of Compound Identity and Purity
It is impossible to replicate a finding without first ensuring the identity and purity of the chemical probe. Commercial availability does not guarantee quality[5].
Protocol 2.1: Quality Control (QC) of this compound
Rationale & Expertise: This protocol establishes a baseline for the chemical matter. Without confirming >95% purity, any observed biological activity could be attributed to a more potent contaminant. We use orthogonal analytical methods to provide a comprehensive purity profile.
Methodology:
-
Procurement: Obtain this compound (CAS 63463-27-4) from a reputable chemical supplier[5].
-
Solubilization: Prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). Note the solubility; poor solubility can be a confounding factor in assays.
-
High-Performance Liquid Chromatography (HPLC):
-
System: A standard reverse-phase HPLC system with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Detection: UV detector at 254 nm and 280 nm.
-
Analysis: The primary peak should account for >95% of the total integrated peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: Confirm the molecular weight of the compound.
-
Expected Mass: The molecular formula is C₁₀H₇NO₄. The expected exact mass is 205.0375 g/mol .
-
Analysis: Look for the [M+H]⁺ ion (206.0448) in positive ion mode and/or the [M-H]⁻ ion (204.0302) in negative ion mode.
-
-
Nuclear Magnetic Resonance (¹H NMR):
-
Objective: Confirm the chemical structure.
-
Solvent: DMSO-d₆.
-
Analysis: The resulting spectrum should be consistent with the structure of this compound. Key features include characteristic shifts for the aromatic protons and the absence of significant impurity peaks.
-
Data Summary Table:
| Parameter | Method | Specification | Result (Hypothetical) |
| Purity | HPLC (254 nm) | ≥ 95% | 98.2% |
| Identity (m/z) | LC-MS ([M+H]⁺) | 206.04 ± 0.01 | 206.0441 |
| Structure | ¹H NMR | Consistent | Consistent |
Part 3: Replication of Cellular Respiration Inhibition
The primary published finding is that this compound class inhibits cellular respiration[4]. We will use a modern, high-throughput method to verify this claim in a common cancer cell line.
The Link Between Malate Dehydrogenase and Cellular Respiration
The proposed mechanism involves the inhibition of malate dehydrogenase, a key enzyme in the Tricarboxylic Acid (TCA) cycle. By inhibiting this enzyme, the compound would disrupt the flow of metabolites through the TCA cycle, thereby reducing the production of NADH, a critical electron donor for the electron transport chain. This ultimately leads to a decrease in oxygen consumption.
Caption: Inhibition of Malate Dehydrogenase disrupts the TCA cycle and oxygen consumption.
Protocol 3.1: Oxygen Consumption Rate (OCR) Assay
Rationale & Expertise: We recommend using an extracellular flux analyzer (e.g., Agilent Seahorse XFe96) as it provides real-time, kinetic data on mitochondrial respiration, offering a robust and sensitive measure of metabolic inhibition. A549 lung carcinoma cells are chosen for their widespread availability and well-characterized metabolic profile.
Methodology:
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Maintain cells in a 37°C, 5% CO₂ incubator.
-
Cell Seeding: Seed 20,000 A549 cells per well into a Seahorse XFe96 cell culture microplate. Allow cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a dose-response curve of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM) in Seahorse XF DMEM medium. Include a DMSO vehicle control (0.1% final concentration).
-
Assay Execution:
-
One hour before the assay, replace the culture medium with the prepared Seahorse XF DMEM and incubate at 37°C in a non-CO₂ incubator.
-
Load the prepared compound dilutions into the injector ports of the sensor cartridge.
-
Calibrate the instrument and begin the assay.
-
Establish a baseline OCR measurement for 3 cycles.
-
Inject the compound and measure OCR for at least 60-90 minutes (12-18 cycles).
-
-
Data Analysis:
-
Normalize OCR data to cell count (e.g., using a CyQUANT assay post-run).
-
Calculate the percentage inhibition of OCR at each concentration relative to the DMSO vehicle control.
-
Fit the dose-response data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Comparative Data Table (Hypothetical):
| Study | Cell Line | Assay Method | IC₅₀ (µM) |
| Original Finding[4] | Ehrlich Ascites | O₂ Electrode | ~15 µM (estimated) |
| Replication Attempt | A549 | Seahorse XFe96 | 12.5 µM |
Part 4: Replication of Malate Dehydrogenase (MDH) Inhibition
To validate the proposed mechanism, a direct biochemical assay is required to confirm that the compound inhibits the purified MDH enzyme.
Protocol 4.1: Spectrophotometric MDH Activity Assay
Rationale & Expertise: This is a classic, robust enzyme assay that measures the MDH-catalyzed conversion of oxaloacetate to malate, which is coupled to the oxidation of NADH to NAD⁺. The decrease in NADH is monitored by the change in absorbance at 340 nm. It is a direct, reliable, and widely used method.
Methodology:
-
Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5.
-
Enzyme: Porcine heart Malate Dehydrogenase (commercially available).
-
Substrate: 150 µM Oxaloacetate (prepare fresh).
-
Cofactor: 100 µM NADH.
-
Compound: this compound in DMSO.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
Assay Buffer.
-
NADH solution.
-
A specific concentration of the test compound (or DMSO for control).
-
MDH enzyme solution.
-
-
Incubate for 10 minutes at 25°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the oxaloacetate substrate.
-
-
Measurement: Immediately place the plate in a spectrophotometer capable of kinetic reads. Monitor the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (ΔAbs/min).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus compound concentration and fit the data to determine the IC₅₀ value.
-
Comparative Data Table (Hypothetical):
| Study | Enzyme Source | Assay Method | IC₅₀ (µM) |
| Original Finding[4] | Bovine Heart | Spectrophotometric | ~20 µM (estimated) |
| Replication Attempt | Porcine Heart | Spectrophotometric | 25.2 µM |
Conclusion and Interpretation
This guide outlines a systematic approach to independently replicate the foundational bioactivity of this compound. By following these self-validating protocols, researchers can generate high-confidence data to either confirm or challenge the original findings.
-
If Findings Replicate: Confirmation of the compound's ability to inhibit cellular respiration and malate dehydrogenase would validate the initial discovery and provide a solid foundation for further investigation into its potential as a metabolic modulator or anticancer agent.
-
If Findings Do Not Replicate: A negative result is equally valuable. It would suggest that the originally observed activity may have been context-dependent (e.g., specific to the cell line used), due to an impurity, or an experimental artifact. This would prevent the misallocation of resources and refine the scientific record.
Regardless of the outcome, the rigorous process of independent replication is essential for building a trustworthy and durable body of scientific knowledge.
References
-
Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones Source: NIH National Library of Medicine URL: [Link]
-
Title: Kynurenic Acid and Its Analog SZR104 Exhibit Strong Antiinflammatory Effects... Source: NIH National Library of Medicine URL: [Link]
-
Title: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Source: NIH National Library of Medicine URL: [Link]
-
Title: The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry Source: Europe PMC URL: [Link]
-
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine Source: MDPI URL: [Link]
-
Title: Kynurenic Acid | C10H7NO3 Source: PubChem URL: [Link]
-
Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design Source: MDPI URL: [Link]
-
Title: C–3 alkoxymethylation of 4-oxo-1,4-dihydroquinoline 2-carboxylic acid esters via organic additives Source: NIH National Library of Medicine URL: [Link]
-
Title: 4-hydroxy-2-quinolones. 176. 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids. synthesis, physicochemical and biological properties Source: Semantic Scholar URL: [Link]
- Title: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents Source: Google Patents URL
-
Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines Source: MDPI URL: [Link]
-
Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action... Source: ACS Publications URL: [Link]
-
Title: Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration Source: PubMed URL: [Link]
-
Title: New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging... Source: NIH National Library of Medicine URL: [Link]
-
Title: 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid CAS 13721-01-2 Source: Home Sunshine Pharma URL: [Link]
-
Title: Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation... Source: PubMed URL: [Link]
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A Head-to-Head Comparison of Synthetic Routes to 4,7-Dihydroxyquinoline-3-carboxylic Acid: A Guide for Researchers
Introduction
4,7-Dihydroxyquinoline-3-carboxylic acid is a key heterocyclic compound that serves as a crucial building block in the synthesis of various pharmacologically active molecules. Its quinolone core is a privileged structure in medicinal chemistry, forming the basis for numerous antibacterial, anticancer, and antiviral agents.[1] The strategic placement of hydroxyl groups at the C4 and C7 positions, along with the carboxylic acid moiety at C3, provides multiple points for functionalization, making it a versatile precursor in drug discovery and development.
Given its significance, the efficient and scalable synthesis of this target molecule is of paramount importance to researchers in both academic and industrial settings. This guide provides a comprehensive head-to-head comparison of different synthetic routes to this compound, offering a critical evaluation of their respective advantages and limitations. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate route for your specific research needs.
Route 1: The Gould-Jacobs Reaction - A Classic Convergent Approach
The Gould-Jacobs reaction, first reported in 1939, is a cornerstone in quinoline synthesis.[2] It offers a convergent and highly adaptable route to 4-hydroxyquinoline derivatives. The overall strategy involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization and subsequent hydrolysis of the resulting ester.
Mechanistic Rationale
The reaction proceeds through a well-established multi-step mechanism:
-
Condensation: The synthesis initiates with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.[2][3]
-
Thermal Cyclization: This crucial step requires significant thermal energy (typically above 250 °C) to facilitate a 6-electron electrocyclization.[1] This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier is traditionally overcome using high-boiling point solvents such as Dowtherm A or diphenyl ether.
-
Hydrolysis: The final step involves the saponification of the ethyl ester at the C3 position to yield the desired carboxylic acid.
For the synthesis of this compound, the logical starting aniline is 3-aminophenol . The electron-donating hydroxyl group at the meta-position is reported to be effective for the Gould-Jacobs reaction.[2]
Figure 1: The Gould-Jacobs synthesis of this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of Diethyl (3-hydroxyanilino)methylenemalonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120 °C for 2 hours. Ethanol, a byproduct of the condensation, will distill off.
-
After cooling, the resulting crude intermediate, a viscous oil or solid, can be used directly in the next step without further purification.
Step 2: Synthesis of Ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat Dowtherm A (a high-boiling solvent) to 250 °C.
-
Slowly add the crude diethyl (3-hydroxyanilino)methylenemalonate from the previous step to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250-255 °C for 20-30 minutes. The cyclization product will precipitate from the hot solution.
-
Allow the mixture to cool to below 100 °C and dilute with a high-boiling hydrocarbon solvent (e.g., hexane or kerosene) to facilitate filtration.
-
Filter the solid product, wash thoroughly with the hydrocarbon solvent to remove the Dowtherm A, and then with ethanol. Dry the solid under vacuum.
Step 3: Synthesis of this compound
-
Suspend the crude ethyl 7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved, indicating complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 2: Multi-Step Synthesis from 6-Bromoisatin
An alternative, more linear approach to a related compound, 7-hydroxyquinoline-4-carboxylic acid, is detailed in Chinese patent CN112500341B. This route begins with a Pfitzinger-type reaction and proceeds through a series of functional group interconversions. While the patent describes the synthesis of the 4-carboxy derivative, a final hydrolysis step can be inferred to yield our target molecule.
Mechanistic Rationale
This multi-step synthesis involves several distinct chemical transformations:
-
Pfitzinger-type Reaction: 6-Bromoisatin reacts with pyruvic acid under basic conditions to form 7-bromoquinoline-2,4-dicarboxylic acid.
-
Decarboxylation: Selective decarboxylation at the 2-position is achieved by heating in a high-boiling solvent like nitrobenzene.
-
Esterification: The carboxylic acid at the 4-position is converted to its methyl ester to protect it during subsequent steps.
-
Buchwald-Hartwig Amination: The bromo-substituent is replaced with a protected amino group.
-
Deprotection: The protecting group on the amine is removed.
-
Sandmeyer-type Reaction: The amino group is converted to a hydroxyl group via a diazonium salt intermediate.
-
Hydrolysis: The methyl ester is hydrolyzed to the final carboxylic acid.
Figure 2: Multi-step synthesis of this compound based on patent CN112500341B.
Experimental Protocol (Adapted from CN112500341B)
Step 1: Synthesis of 7-Bromoquinoline-2,4-dicarboxylic acid
-
Mix 6-bromoisatin, 15% aqueous NaOH, and pyruvic acid.
-
Heat the mixture at 100 °C for 3 hours.
-
Cool to 0 °C, dilute with water, and acidify with concentrated HCl.
-
Filter the resulting solid, wash with water, and dry.
Step 2-7: Subsequent Transformations
The patent details the subsequent steps of decarboxylation in nitrobenzene at 210 °C, esterification using methanol and thionyl chloride, Buchwald-Hartwig amination with a protected amine, deprotection, diazotization with sodium nitrite in sulfuric acid followed by hydrolysis to the hydroxyl group, and finally, hydrolysis of the methyl ester with aqueous NaOH.[4]
Alternative Synthetic Strategies: A Brief Overview
While the Gould-Jacobs and the patent route represent two well-defined pathways, other classical quinoline syntheses could potentially be adapted.
-
Conrad-Limpach Synthesis: This method involves the condensation of an aniline with a β-ketoester.[5] For our target molecule, this would entail reacting 3-aminophenol with diethyl malonate at high temperatures. However, controlling the regioselectivity of the initial condensation can be challenging.
-
Niementowski Quinoline Synthesis: This reaction utilizes an anthranilic acid and a carbonyl compound.[6] To obtain the desired 7-hydroxy substitution, one would need to start with 4-hydroxyanthranilic acid. The choice of the carbonyl component would then determine the substitution at the 2- and 3-positions.
Head-to-Head Comparison
| Feature | Gould-Jacobs Route | Multi-Step Route from 6-Bromoisatin |
| Starting Materials | 3-Aminophenol, Diethyl ethoxymethylenemalonate | 6-Bromoisatin, Pyruvic Acid, and other reagents |
| Number of Steps | 3 (Convergent) | 7 (Linear) |
| Overall Yield | Moderate to Good (Estimated) | Moderate (Based on patent data) |
| Scalability | Generally good, but high-temperature cyclization can be challenging on a large scale. | Multi-step nature can lead to lower overall yield on scale-up; requires multiple unit operations. |
| Reaction Conditions | High temperatures (~250 °C) required for cyclization. | Involves high temperatures (decarboxylation), cryogenic conditions (diazotization), and use of hazardous reagents (thionyl chloride, nitrobenzene). |
| Safety & Environmental | Use of high-boiling, potentially hazardous solvents like Dowtherm A.[7][8] High energy consumption. | Use of toxic and environmentally persistent reagents like nitrobenzene. Generation of significant waste streams from multiple steps. |
| Key Advantages | Convergent, fewer steps, readily available starting materials. | Well-defined steps from a patent, potentially offering good control over each transformation. |
| Key Disadvantages | Harsh cyclization conditions, potential for side reactions with the free hydroxyl group. | Long and linear synthesis, lower atom economy, use of hazardous materials. |
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation for the synthesis of this compound would be to initially pursue the Gould-Jacobs route . Despite the harsh thermal cyclization step, its convergent nature and fewer synthetic operations make it a more attractive starting point for laboratory-scale synthesis and process development. The starting materials, 3-aminophenol and DEEM, are commercially available and relatively inexpensive.
Modern modifications to the Gould-Jacobs reaction, such as the use of microwave irradiation or Eaton's reagent for the cyclization step, could offer milder reaction conditions, shorter reaction times, and improved yields, thereby mitigating some of the traditional drawbacks of this method.[9]
The multi-step route from 6-bromoisatin, while mechanistically interesting, presents significant challenges for scalability and sustainability. The numerous steps, use of hazardous reagents like nitrobenzene and thionyl chloride, and the generation of multiple waste streams make it less appealing from a process chemistry and green chemistry perspective. However, for the synthesis of specific analogues where the Gould-Jacobs route may not be feasible, this linear approach provides a viable, albeit more complex, alternative.
For researchers embarking on the synthesis of this important quinoline derivative, a thorough evaluation of the available laboratory equipment, safety protocols, and desired scale of production should guide the final choice of synthetic strategy. The Gould-Jacobs reaction, particularly with modern enhancements, represents a robust and efficient path forward.
References
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2023). Molecules, 28(1), 1. Available at: [Link]
- Gould–Jacobs Reaction. (n.d.). In ResearchGate.
-
Gould–Jacobs reaction. (2023, November 28). In Wikipedia. [Link]
- Zaman, A., Khan, M., Munawar, M. A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2821-2824.
- The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. (2012). Current Medicinal Chemistry, 19(23), 3864-3889.
-
Conrad–Limpach synthesis. (2023, October 29). In Wikipedia. [Link]
- Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2023). Beilstein Journal of Organic Chemistry, 19, 1346-1356.
- Improved Removal of Quinoline from Wastewater Using Coke Powder with Inorganic Ions. (2021).
- Dowtherm A SDS. (n.d.). Loikits Distribution.
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). Mini-Reviews in Organic Chemistry, 11(2), 123-134.
- SAFETY DATA SHEET - DOWTHERM™ A. (2023).
- Ethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2664.
- a modified niementowski reaction for the synthesis of 4-hydroxyquinoline and its realted compounds. (2001). Heterocycles, 55(10), 1981-1986.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Letters in Organic Chemistry, 5(6), 440-442.
- Enhanced quinoline removal by zero-valent iron-coupled novel anaerobic processes: performance and underlying function analysis. (2019). Environmental Science: Water Research & Technology, 5(3), 549-559.
- Dowtherm® A - SAFETY D
- Niementowski Quinoline Synthesis. (n.d.). In Merck Index.
- Improved Removal of Quinoline from Wastewater Using Coke Powder with Inorganic Ions. (2021).
- DOWTHERM™ A Heat Transfer Fluid-Safety D
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). In Comprehensive Organic Name Reactions and Reagents.
- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021).
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega.
- Duratherm, Therminol®, and Dowtherm™ He
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. (n.d.).
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- Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. (2011). Journal of Molecular Structure, 1006(1-3), 253-259.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2014). Molecules, 19(10), 15947-15957.
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxyl
- Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. (2021).
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- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).
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- CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (n.d.).
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- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2017). Molecular Diversity, 21(3), 643-665.
- Solvents and sustainable chemistry. (2011). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 369(1953), 4493-4513.
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Assessing the Selectivity of 4,7-Dihydroxyquinoline-3-carboxylic acid for Dihydroorotate Dehydrogenase: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise selectivity of a novel chemical entity is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for assessing the selectivity of 4,7-Dihydroxyquinoline-3-carboxylic acid, a compound belonging to a class of molecules known to inhibit Dihydroorotate Dehydrogenase (DHODH). As direct selectivity data for this specific molecule is not extensively published, this document outlines a robust, self-validating experimental strategy to characterize its inhibitory profile in comparison to established DHODH inhibitors.
Introduction: The Significance of DHODH Inhibition and the Quinoline Carboxylic Acid Scaffold
Dihydroorotate Dehydrogenase (DHODH) is a pivotal mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is crucial for the synthesis of nucleotides essential for DNA and RNA replication.[3] Consequently, in rapidly proliferating cells, such as cancer cells and activated lymphocytes, the demand for pyrimidines is significantly elevated, making DHODH a compelling therapeutic target for oncological and autoimmune disorders.[1][2]
The 4-quinoline carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibition of DHODH.[1][2][4] The compound of interest, this compound, shares this core structure, strongly suggesting that its primary biological target is DHODH. However, the true therapeutic potential of any inhibitor lies not only in its on-target potency but also in its selectivity—its ability to inhibit the intended target without engaging other cellular machinery, which could lead to off-target toxicity.
This guide will detail a multi-pronged approach to rigorously assess the selectivity of this compound, benchmarked against well-characterized DHODH inhibitors:
-
Brequinar: A potent, well-established DHODH inhibitor.
-
Leflunomide (and its active metabolite, Teriflunomide): Clinically approved immunomodulatory drugs that target DHODH.
The De Novo Pyrimidine Biosynthesis Pathway and DHODH's Role
To understand the basis of our assessment, it is crucial to visualize the biochemical context. DHODH's central role in pyrimidine synthesis is depicted below. Inhibition of this enzyme leads to a depletion of the pyrimidine pool, affecting DNA and RNA synthesis and ultimately halting cell proliferation.[5][6][7]
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the central role of DHODH.
Experimental Workflow for Selectivity Profiling
A thorough assessment of selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. The following workflow provides a logical progression for characterizing the inhibitory activity and specificity of this compound.
Caption: A tiered experimental workflow for assessing the selectivity of this compound.
Detailed Experimental Protocols
Tier 1: In Vitro Biochemical Assays
4.1.1. Primary Target Engagement: Recombinant Human DHODH Inhibition Assay
-
Rationale: This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified human DHODH. It is the foundational experiment to determine on-target potency (IC50).[1][3][8][9][10][11][12]
-
Principle: The activity of DHODH is monitored by the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator. DHODH-mediated oxidation of dihydroorotate generates electrons that are transferred to DCIP, causing a decrease in absorbance at 600 nm. The rate of this decrease is proportional to DHODH activity.[3][11][12]
-
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Brequinar, and Teriflunomide in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.
-
Assay Plate Setup: In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for the vehicle control).
-
Enzyme Incubation: Add 178 µL of a solution containing recombinant human DHODH enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100) to each well. Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Prepare a reaction mix containing L-Dihydroorotic acid (substrate), DCIP, and Coenzyme Q10 (cofactor) in the assay buffer. Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.
-
4.1.2. Enzyme Kinetics
-
Rationale: To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and to determine the inhibitor constant (Ki), which is a more precise measure of potency than IC50.
-
Protocol: The in vitro DHODH inhibition assay is performed with varying concentrations of both the inhibitor and the substrate (dihydroorotate). Data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten kinetics to determine the mode of inhibition and calculate the Ki value.
Tier 2: Cell-Based Functional Assays
4.2.1. Cell Proliferation Assay
-
Rationale: To determine the functional consequence of DHODH inhibition in a cellular context. Highly proliferative cells, such as acute myeloid leukemia (AML) cell lines (e.g., HL-60, MOLM-13) or activated lymphocytes, are sensitive to DHODH inhibitors.
-
Protocol:
-
Cell Culture: Culture the chosen cell line in appropriate media.
-
Treatment: Seed cells in 96-well plates and treat with serial dilutions of this compound and comparator compounds.
-
Incubation: Incubate for 48-72 hours.
-
Viability Assessment: Measure cell viability using a suitable method, such as MTT, CellTiter-Glo®, or direct cell counting.
-
Data Analysis: Calculate the EC50 value (the concentration that inhibits cell growth by 50%).
-
4.2.2. Uridine Rescue Assay
-
Rationale: This is a critical assay to confirm that the observed anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway. Exogenous uridine can bypass the DHODH block by utilizing the pyrimidine salvage pathway.[2][13]
-
Protocol:
-
Perform the cell proliferation assay as described above.
-
Include a parallel set of experiments where cells are co-treated with the inhibitors and a rescuing concentration of uridine (e.g., 100 µM).
-
Data Analysis: A significant rightward shift in the EC50 curve in the presence of uridine indicates that the compound's primary mechanism of action is on-target DHODH inhibition.
-
4.2.3. Metabolomic Analysis
-
Rationale: To provide direct biochemical evidence of DHODH inhibition within cells by measuring the accumulation of its substrate, dihydroorotate.[13]
-
Protocol:
-
Treat cells with this compound at a concentration near its EC50.
-
After a defined incubation period, quench cellular metabolism and extract metabolites.
-
Analyze the metabolite extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of dihydroorotate and other related metabolites.
-
Data Analysis: A significant increase in intracellular dihydroorotate levels upon treatment with the compound provides strong evidence of DHODH inhibition.
-
Tier 3: Off-Target Counterscreening
4.3.1. Broad Kinase Panel Screening
-
Rationale: The quinoline core is present in many kinase inhibitors. Therefore, it is prudent to screen this compound against a broad panel of kinases to identify any potential off-target kinase activity.
-
Protocol: Submit the compound to a commercial service or an in-house platform for screening against a panel of several hundred kinases at a fixed concentration (e.g., 1 or 10 µM). Any significant inhibition ("hits") should be followed up with IC50 determination for those specific kinases.
4.3.2. Broad Target Binding Panel (e.g., CEREP Panel)
-
Rationale: To assess for promiscuous binding to a wide range of other receptors, ion channels, and enzymes.
-
Protocol: Submit the compound for screening against a commercially available safety panel that includes dozens of common off-targets. This provides a broad overview of the compound's selectivity.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: In Vitro Potency of DHODH Inhibitors
| Compound | Target | IC50 (nM) [Hypothetical Data] |
| This compound | Human DHODH | To be determined |
| Brequinar | Human DHODH | 5.2 |
| Teriflunomide | Human DHODH | 388 |
| Leflunomide | Human DHODH | >10,000 |
Table 2: Cellular Activity of DHODH Inhibitors
| Compound | Cell Line | Proliferation EC50 (nM) [Hypothetical Data] | Proliferation EC50 + 100 µM Uridine (nM) [Hypothetical Data] | Uridine Rescue Shift (Fold-change) |
| This compound | HL-60 | To be determined | To be determined | To be determined |
| Brequinar | HL-60 | 25 | >10,000 | >400 |
| Teriflunomide | HL-60 | 5,000 | >100,000 | >20 |
Conclusion
References
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Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 23(22), e202200475. [Link]
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Sato, A., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2273–2281. [Link]
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Sato, A., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Journal of Biological Chemistry, 299(10), 105228. [Link]
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Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6214–6231. [Link]
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Su, H., et al. (2022). Off-Target Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH) Highlights Challenges in the Development of Fat Mass and Obesity-Associated Protein (FTO) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4341–4355. [Link]
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Zhang, Y., et al. (2024). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. International Journal of Molecular Sciences, 25(12), 6563. [Link]
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Kim, M., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 25(18), 10081. [Link]
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Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1708–1717. [Link]
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National Center for Biotechnology Information. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. PubMed. [Link]
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ResearchGate. (2018). Quinoline carboxylic acid targets DHODH and reverts host gene.... [Link]
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ResearchGate. (2002). Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis. [Link]
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Biology LibreTexts. (2023). 7.10: Pyrimidine de novo Biosynthesis. [Link]
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ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]
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National Center for Biotechnology Information. (2002). Cell cycle-dependent regulation of pyrimidine biosynthesis. PubMed. [Link]
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National Center for Biotechnology Information. (2010). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. PubMed. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Quinolone-3-carboxylic acid. PubChem. [Link]
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peer-reviewed methods for confirming the purity of 4,7-Dihydroxyquinoline-3-carboxylic acid
A Comparative Guide to the Purity Confirmation of 4,7-Dihydroxyquinoline-3-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is non-negotiable. This quinoline derivative is a crucial scaffold in medicinal chemistry, notably in the development of inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which are targets in cancer and autoimmune disease therapy.[1] The presence of impurities, even in trace amounts, can confound biological data and compromise therapeutic efficacy and safety. Therefore, rigorous analytical confirmation of its purity is a cornerstone of reliable research.
This guide provides an in-depth comparison of peer-reviewed methodologies for the comprehensive purity assessment of this compound. We will move beyond simple protocols to explain the scientific rationale behind the choice of techniques and parameters, ensuring a self-validating approach to quality control. It is important to note that this compound exists in tautomeric equilibrium with 4-oxo-1,4-dihydro-7-hydroxyquinoline-3-carboxylic acid, with the keto form generally being more stable. The analytical methods described will characterize the compound as this predominant tautomer.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principal method for determining the purity of a chemical compound and quantifying impurities. Its strength lies in its ability to separate the main compound from closely related structural analogues, synthetic precursors, and degradation products.
The Causality Behind the Experimental Design: We select a C18 column, a common choice for non-polar to moderately polar compounds, because its long alkyl chains provide sufficient hydrophobic interaction with the quinoline ring system to achieve effective retention and separation.[2] The mobile phase, a mixture of an organic solvent (methanol or acetonitrile) and water, allows for the precise modulation of retention time.[3] An acidic modifier, such as phosphoric or formic acid, is incorporated to suppress the ionization of the carboxylic acid and phenol groups, which results in sharper, more symmetrical peaks and improved reproducibility.[1][3] UV detection is ideal as the quinoline core possesses a strong chromophore, enabling sensitive detection.[2]
Workflow for HPLC Purity Analysis```dot
Caption: Workflow for NMR Structural Verification.
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiments: Standard ¹H and ¹³C{¹H} (proton-decoupled) acquisitions.
-
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. An overnight acquisition for the ¹³C spectrum may be necessary due to its lower natural abundance.
-
Data Analysis: Process the spectra and compare the chemical shifts to expected values. The spectrum of the closely related 4-oxo-1,4-dihydroquinoline-3-carboxylic acid shows characteristic signals, including a downfield singlet for the proton at the 2-position (~8.9 ppm) and distinct aromatic proton signals between 7.6 and 8.3 ppm. [4][5]The carboxylic acid and hydroxyl protons will appear as broad singlets at very downfield shifts (>10 ppm).
Expected NMR Data (Based on Tautomer)
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| ¹H | > 13.0 (br s, 1H, -COOH) | Acidic proton, highly deshielded. [4] |
| > 10.0 (br s, 2H, -OH) | Phenolic and enolic protons, exchangeable. | |
| ~8.9 (s, 1H, H-2) | Proton adjacent to nitrogen and carbonyl, deshielded. [4] | |
| 7.5 - 8.3 (m, 3H, Aromatic H) | Protons on the benzene ring of the quinoline system. [4] | |
| ¹³C | > 165.0 (-COOH) | Carboxylic acid carbon. |
| > 170.0 (C-4, C=O) | Carbonyl carbon of the keto tautomer. | |
| ~145.0 (C-2) | Carbon adjacent to ring nitrogen. | |
| 110-140 (Aromatic C) | Aromatic carbons. |
Mass Spectrometry (MS): Definitive Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for confirming the molecular identity of a compound by providing a precise measurement of its mass-to-charge ratio (m/z).
The Causality Behind the Experimental Design: Electrospray ionization (ESI) is a soft ionization technique suitable for polar, relatively non-volatile molecules like this compound. It ionizes the molecule with minimal fragmentation, allowing for the clear observation of the molecular ion. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the elemental composition.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry Molecular Weight Confirmation.
Detailed Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a solvent compatible with ESI, such as a 50:50 mixture of methanol and water.
-
MS Parameters:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Expected Ions:
-
Positive Mode: [M+H]⁺ = 206.0453
-
Negative Mode: [M-H]⁻ = 204.0302
-
-
Molecular Formula: C₁₀H₇NO₄
-
Exact Mass: 205.0375
-
-
Analysis: Infuse the sample solution into the mass spectrometer. In positive ion mode, the expected protonated molecule [M+H]⁺ should be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ should be the base peak. The observed mass should be within 5 ppm of the theoretical exact mass for confirmation by HRMS.
Method Comparison and Selection
The choice of analytical method depends on the specific question being asked. For a comprehensive purity assessment, a combination of these techniques is essential.
| Feature | RP-HPLC | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Purpose | Purity quantification, detection of related impurities. | Unambiguous structural identification, impurity profiling. | Definitive molecular formula confirmation. |
| Key Output | Purity (Area %), Retention Time | Chemical Shifts (δ), Coupling Constants (J), Integrals | Exact Mass (m/z) |
| Strengths | High precision and accuracy for quantification; high throughput. | Provides detailed structural information; universal detection for ¹H. | Extremely high mass accuracy; confirms elemental composition. |
| Limitations | Requires a chromophore for UV detection; co-eluting impurities may be missed. | Lower sensitivity than HPLC; quantification can be complex. | Provides little structural information on its own; isomers are indistinguishable. |
| Typical Use | Routine quality control, stability studies. | Structure confirmation of new batches, reference standard characterization. | Final confirmation of molecular identity. |
Recommendation: For routine quality control of a known compound, HPLC is the primary tool. For the initial characterization of a newly synthesized batch, a full suite of analyses including HPLC, NMR, and MS is required to unequivocally confirm identity, structure, and purity.
References
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The Royal Society of Chemistry. (2017). Supporting Information. Retrieved from [Link]
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PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]
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American Chemical Society. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to Handling 4,7-Dihydroxyquinoline-3-carboxylic Acid: Personal Protective Equipment (PPE) and Safe Disposal
Understanding the Risks: The Rationale Behind PPE Selection
The quinoline-based structure suggests that 4,7-Dihydroxyquinoline-3-carboxylic acid is likely to be a crystalline solid at room temperature. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact. The immediate hazards, as extrapolated from related compounds, are significant skin and eye irritation.[1][3][4] Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential exposures.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential when handling this compound. This ensures that in the event of a primary barrier failure, a secondary layer of protection is in place.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling potentially hazardous powders to protect against tears and contamination during doffing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects the eyes from airborne particles and accidental splashes. Goggles provide a more complete seal around the eyes.[4] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: From Preparation to Disposal
A meticulous and well-rehearsed workflow is critical to minimizing exposure risks. The following step-by-step guide details the process from donning PPE to the final disposal of contaminated materials.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Gather Materials: Assemble all necessary equipment and reagents before starting the experiment to minimize movement in and out of the designated work area.
The order in which PPE is put on is crucial to ensure a proper seal and prevent cross-contamination.
-
Work in a Fume Hood: All manipulations of the solid compound should be performed within a certified chemical fume hood to control airborne particulates.
-
Careful Dispensing: When weighing and transferring the powder, use a spatula and avoid creating dust.
-
Immediate Cleanup: In case of a spill, contain the powder with an inert absorbent material and follow your institution's hazardous waste disposal procedures.
The removal of PPE is a critical step where cross-contamination can easily occur if not done correctly. The goal is to touch contaminated surfaces with the outer gloves and then remove the inner gloves without touching their outer surface.
-
Solid Waste: All disposable PPE (gloves, respirator) and any contaminated materials (weighing paper, absorbent pads) should be placed in a designated hazardous waste container.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste in accordance with local and national regulations.[1] Do not dispose of it in the regular trash or down the drain.
-
Contaminated Glassware: Rinse contaminated glassware with an appropriate solvent in the fume hood. The rinsate should be collected and disposed of as hazardous waste.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
